molecular formula C30H19NO9 B040678 Dynemicin A

Dynemicin A

Cat. No.: B040678
M. Wt: 537.5 g/mol
InChI Key: AFMYMMXSQGUCBK-AKMKHHNQSA-N
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Description

Dynemicin A is a structurally complex and potent antitumor antibiotic belonging to the enediyne family, renowned for its ability to induce sequence-selective double-strand breaks in DNA. Its mechanism of action is biphasic and highly sophisticated. Under physiological conditions, particularly upon reduction, the enediyne core within this compound undergoes a Bergman cycloaromatization, generating a highly reactive 1,4-dehydrobenzene diradical. This diradical species abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in devastating double-strand cleavages that trigger apoptotic cell death. This targeted DNA-damaging capability makes this compound an invaluable tool in oncology research for studying DNA repair mechanisms, cellular response to genotoxic stress, and the pathways of programmed cell death. Furthermore, its unique molecular architecture, which includes an anthraquinone moiety that intercalates into DNA, serves as a model compound for the design of novel antibody-drug conjugates (ADCs) and other targeted cancer therapeutics. Researchers utilize this compound as a biochemical probe to elucidate the intricacies of DNA damage and repair, to screen for potential chemosensitizing agents, and to investigate the development of resistance to DNA-damaging therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H19NO9

Molecular Weight

537.5 g/mol

IUPAC Name

(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid

InChI

InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1

InChI Key

AFMYMMXSQGUCBK-AKMKHHNQSA-N

SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O

Isomeric SMILES

C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O

Canonical SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O

Synonyms

dynemicin A

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Dynemicin A from Micromonospora chersina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynemicin A, a potent antitumor antibiotic, represents a significant discovery in the field of natural product chemistry. Isolated from the fermentation broth of the soil bacterium Micromonospora chersina, this molecule possesses a unique hybrid structure, combining a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This dual functionality results in a highly effective mechanism for inducing double-stranded DNA breaks, leading to profound cytotoxicity against a broad spectrum of cancer cell lines and potent antibacterial activity. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound, presenting key data and detailed experimental methodologies for the scientific community.

Discovery and Producing Organism

This compound was first isolated from the actinomycete Micromonospora chersina (strain ATCC 53710), a Gram-positive, spore-forming bacterium discovered in a soil sample from the Gujarat State of India.[1] Members of the genus Micromonospora are well-known for their capacity to produce a diverse array of bioactive secondary metabolites.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Micromonospora chersina. Optimization of fermentation media and conditions is crucial for enhancing the yield of this complex natural product.

Fermentation Parameters
ParameterConditionReference
Producing StrainMicromonospora chersina ATCC 53710[1]
Incubation Temperature30°C[2]
Fermentation Duration3 days (optimal production)[2][3]
AgitationAerobic, with controlled dissolved oxygen (DO) levels between 20-60%[2]
Inoculation Volume10% (v/v) of seed culture[2]
Fermentation Media Composition
MediumComponentConcentration (g/L)Reference
Seed Medium (Medium 53) Fish Meal10[2]
Dextrin30[2]
Lactose10[2]
CaSO₄6[2]
CaCO₃5[2]
Production Medium (H881) Soluble Starch10[2]
Pharmamedia5[2]
CaCO₃1[2]
CuSO₄·5H₂O0.05[2]
NaI0.0005[2]
Additive for Enhanced Production Diaion HP-20 Resin1% (w/v)[2][3]
Fermentation Yield Enhancement

The addition of neutral resins, such as Diaion HP-20, to the production medium has been shown to significantly increase the titer of this compound.

ConditionThis compound TiterFold IncreaseReference
Original Medium~0.1 µg/mL-[4]
Medium H881 + 0.5 mg/L NaI (shake flask)Not specified35-fold[4]
Medium H881 + 1% Diaion HP-20 Resin4.2 mg/L~42-fold[2][3]

Experimental Protocols

Seed Culture Preparation
  • Microorganism: Utilize frozen vegetative stocks of Micromonospora chersina ATCC 53710.[2]

  • Seed Medium: Prepare Medium 53 as detailed in Table 2.2.

  • Inoculation: Aseptically inoculate the seed medium with a frozen stock vial.

  • Incubation: Grow the culture for 7 days.

  • Cryopreservation (Optional): For long-term storage, mix the 7-day-old culture with an equal volume of a 20% glycerol/10% sucrose (B13894) solution, aliquot, and store at -80°C.[2]

Production Fermentation
  • Production Medium: Prepare Medium H881 as described in Table 2.2. For enhanced production, add 1% (w/v) of Diaion HP-20 resin to the medium before sterilization.[2]

  • Inoculation: Transfer the seed culture to the production medium at a 10% (v/v) inoculation volume.[2]

  • Incubation: Ferment at 30°C with agitation, maintaining dissolved oxygen levels between 20-60%.[2]

  • Harvesting: Harvest the entire fermentation broth after 3 days for extraction.[2]

Isolation and Purification of this compound

This compound is extracted from the whole fermentation broth, and the purification process involves a series of chromatographic steps.[2][4]

  • Extraction: The whole fermentation broth is subjected to an initial extraction procedure.

  • Dicalite Chromatography: The crude extract is first passed through a Dicalite column.[4]

  • Sephadex LH-20 Chromatography: The partially purified material is then subjected to size-exclusion chromatography using a Sephadex LH-20 column.[4]

  • Vacuum Liquid Chromatography: A final purification step using vacuum liquid chromatography yields homogeneous this compound.[4]

G cluster_fermentation Fermentation cluster_purification Isolation & Purification Seed_Culture Seed Culture (Micromonospora chersina ATCC 53710) Production_Fermentation Production Fermentation (Medium H881 + 1% Diaion HP-20) Seed_Culture->Production_Fermentation Harvesting Harvesting (Day 3) Production_Fermentation->Harvesting Whole_Broth_Extraction Whole Broth Extraction Harvesting->Whole_Broth_Extraction Dicalite_Chromatography Dicalite Chromatography Whole_Broth_Extraction->Dicalite_Chromatography Sephadex_LH20 Sephadex LH-20 Chromatography Dicalite_Chromatography->Sephadex_LH20 VLC Vacuum Liquid Chromatography Sephadex_LH20->VLC Pure_Dynemicin_A Homogeneous This compound VLC->Pure_Dynemicin_A

Figure 1: Experimental workflow for the production and isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. Its mechanism of action involves a multi-step process that culminates in double-stranded DNA cleavage.

Mechanism of Action
  • DNA Intercalation: The planar anthraquinone core of this compound intercalates into the minor groove of B-DNA.

  • Reductive Activation: In the presence of reducing agents like NADPH or thiols, the anthraquinone moiety is reduced, triggering a conformational change.

  • Bergman Cycloaromatization: This change facilitates the Bergman cycloaromatization of the enediyne core, generating a highly reactive p-benzyne diradical.

  • Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks and subsequent cell death.

G Dynemicin_A This compound DNA_Intercalation Intercalation into DNA Minor Groove Dynemicin_A->DNA_Intercalation Reductive_Activation Reductive Activation (e.g., NADPH, Thiols) DNA_Intercalation->Reductive_Activation Bergman_Cycloaromatization Bergman Cycloaromatization Reductive_Activation->Bergman_Cycloaromatization p_Benzyne p-Benzyne Diradical Formation Bergman_Cycloaromatization->p_Benzyne H_Abstraction Hydrogen Abstraction from DNA Backbone p_Benzyne->H_Abstraction DNA_Cleavage Double-Strand DNA Break H_Abstraction->DNA_Cleavage Cell_Death Apoptosis / Cell Death DNA_Cleavage->Cell_Death

Figure 2: Mechanism of action of this compound leading to DNA damage.
In Vitro Cytotoxicity

The cytotoxicity of this compound and its analogs is typically evaluated using the MTT assay.

CompoundCell LineIC₅₀ (µM)Reference
This compoundMolt-4 T-cell leukemia0.001[5]
Simplified AnalogMolt-4 T-cell leukemia>1[5]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell adherence.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 48-72 hours.[5]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.[5]

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate (48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Incubation_2 Incubate (4 hours) MTT_Addition->Incubation_2 Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its potent biological activity and unique mechanism of action. The methodologies outlined in this guide for the fermentation, isolation, and biological evaluation of this compound provide a foundation for researchers and drug development professionals to further explore this remarkable natural product and its therapeutic potential. The continued investigation into this compound and the development of its analogs may lead to the creation of novel and more effective anticancer agents.

References

Dynemicin A: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynemicin A is a potent antineoplastic agent isolated from the bacterium Micromonospora chersina.[1] Its remarkable cytotoxicity stems from a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne "warhead." This guide provides an in-depth technical overview of the pivotal experiments and logical framework that led to the complete structural elucidation and assignment of the absolute stereochemistry of this compound. It includes a summary of key quantitative data, detailed experimental methodologies, and logical diagrams to illustrate the elucidation process, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

First isolated from soil bacteria in the Gujarat State of India, this compound was initially noted for its vibrant purple color, a characteristic of its anthraquinone chromophore.[1] Subsequent investigations revealed its potent ability to cleave double-stranded DNA, establishing it as a member of the enediyne class of antitumor antibiotics.[1] The structural complexity and high reactivity of this compound posed a significant challenge, which was overcome through a combination of advanced spectroscopic techniques, chemical derivatization, and ultimately, total chemical synthesis.

Structural Elucidation: Unveiling the Hybrid Architecture

The determination of this compound's planar structure was a multi-faceted process relying on several key analytical techniques. The final, unambiguous structure was confirmed by X-ray crystallography of a more stable derivative, triacetylthis compound.[1]

Core Techniques and Findings
  • Mass Spectrometry (MS): High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound as C₃₀H₁₉NO₉, corresponding to a molecular weight of 537.47 g/mol . This provided the foundational atomic composition from which the structural puzzle could be assembled.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in methanol (B129727) shows characteristic absorption maxima (λmax) at 258, 310, 530, and 570 nm. The absorptions in the visible region are responsible for its distinct purple color and are indicative of the extended π-system of the anthraquinone chromophore.

  • Infrared (IR) Spectroscopy: The IR spectrum provided vital clues about the functional groups present in the molecule. Key absorption bands confirmed the presence of hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and alkyne (C≡C) functionalities, consistent with the proposed enediyne and anthraquinone components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of the molecule. While the complete assignment is highly complex, key resonances provided evidence for the aromatic protons of the anthraquinone system, olefinic protons of the enediyne ring, and the presence of methyl and methoxy (B1213986) groups.[2] The development of 2D NMR techniques (COSY, HMBC, HSQC) was essential for establishing the connectivity between different parts of the molecule.

  • X-Ray Crystallography: The definitive proof of the molecular structure and relative stereochemistry came from single-crystal X-ray diffraction analysis. Due to the instability of this compound itself, researchers prepared a more stable derivative, triacetylthis compound. The resulting crystal structure unambiguously confirmed the intricate fusion of the anthraquinone and enediyne moieties, including the presence of the critical bridging epoxide ring.[1]

Workflow for Structure Elucidation

The logical flow of the structure elucidation process is outlined below. It began with basic characterization and culminated in the definitive X-ray crystal structure.

G cluster_0 Isolation & Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation Fermentation Fermentation of M. chersina Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography Extraction->Purification MS Mass Spectrometry (Determine Molecular Formula) Purification->MS UV_IR UV-Vis & IR Spectroscopy (Identify Chromophore & Functional Groups) Purification->UV_IR NMR 1D & 2D NMR Spectroscopy (Establish C-H Framework & Connectivity) Purification->NMR Derivatization Acetylation to form Triacetylthis compound MS->Derivatization UV_IR->Derivatization NMR->Derivatization Crystallography Single-Crystal X-Ray Diffraction Derivatization->Crystallography FinalStructure Final Planar Structure & Relative Stereochemistry Crystallography->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

Determination of Absolute Stereochemistry

While X-ray crystallography revealed the relative arrangement of atoms, it could not distinguish between the natural enantiomer and its mirror image. The absolute configuration of this compound's five stereocenters was unequivocally established by the landmark total synthesis of (+)-Dynemicin A by Myers and coworkers.

The strategy involved a highly convergent, enantioselective synthesis that produced a single enantiomer of the complex molecule. By comparing the properties of the synthetic (+)-Dynemicin A with the naturally occurring this compound, they were found to be identical. This confirmed that the natural product was indeed the (+)-enantiomer. The absolute configuration of natural (+)-Dynemicin A was thus established as (2S, 3S, 4S, 7R, 8R), based on the numbering scheme used in the synthetic work.[2]

Logical Framework for Stereochemistry Assignment

The logic for determining the absolute configuration is a cornerstone of natural product synthesis and is depicted in the following diagram.

G cluster_0 Problem cluster_1 Synthetic Approach cluster_2 Comparison & Conclusion UnknownStereo Natural this compound (Relative Stereochemistry Known, Absolute Stereochemistry Unknown) Comparison Direct Comparison: - Optical Rotation ([α]D) - Chromatographic Retention (e.g., Chiral HPLC) - Spectroscopic Data (NMR, CD) UnknownStereo->Comparison EnantioSynth Enantioselective Total Synthesis of a single enantiomer, (+)-Dynemicin A KnownConfig Synthetic (+)-Dynemicin A (Absolute Configuration is Known from the synthetic route) EnantioSynth->KnownConfig KnownConfig->Comparison Result Result: Properties of Natural and Synthetic samples are identical. Comparison->Result Conclusion Conclusion: Natural this compound has the same absolute configuration as the synthetic (+)-enantiomer. Result->Conclusion

Caption: Logic for assigning the absolute stereochemistry of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue / Observation
Molecular Formula C₃₀H₁₉NO₉
Molecular Weight 537.47 g/mol
Appearance Purple amorphous powder
UV-Vis (λmax, MeOH) 258, 310, 530, 570 nm
IR (Key Stretches) O-H (hydroxyl), C=O (carbonyl), C=C (aromatic), C≡C (alkyne)

Table 2: ¹H and ¹³C NMR Spectral Data

Note: A complete, publicly available, and fully assigned high-resolution NMR data table with all coupling constants for this compound is not readily found in the primary literature. The complexity of the spectrum, particularly in the aromatic and enediyne regions, requires extensive 2D NMR analysis for full assignment. Key reported proton signals include characteristic resonances for the aromatic protons, olefinic protons of the enediyne system (δ = 5.6-5.9 ppm), and a methyl doublet.[2] Key carbon signals include those for carbonyls, sp-hybridized carbons of the enediyne, and a multitude of aromatic and aliphatic carbons.[2]

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments involved in the isolation and characterization of this compound.

Fermentation and Isolation of this compound

This protocol describes the general steps for producing and isolating this compound from its natural source.

  • Microorganism and Culture: A vegetative stock of Micromonospora chersina is used to inoculate a seed culture medium. After incubation, this seed culture is transferred to a larger production fermentation tank.

  • Fermentation: Production fermentation is carried out in a nutrient-rich medium, often supplemented with an adsorbent resin (e.g., Diaion HP-20) to capture the produced this compound in situ, which can improve yield and stability.[3] Optimal production is typically achieved after 3 days.[3]

  • Extraction: The entire fermentation broth (including mycelia and resin) is harvested. The product is extracted using an organic solvent such as ethyl acetate.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes:

    • Adsorption chromatography (e.g., on Dicalite).

    • Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

    • Further purification by vacuum liquid chromatography or HPLC to yield homogeneous this compound.

Preparation of Triacetylthis compound for X-Ray Crystallography

To obtain crystals suitable for X-ray diffraction, the relatively unstable this compound is converted to its more stable triacetyl derivative.

  • Acetylation Reaction: Purified this compound is dissolved in a suitable solvent (e.g., pyridine). Acetic anhydride (B1165640) is added as the acetylating agent, often in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

  • Workup and Purification: The reaction is allowed to proceed until completion (monitored by TLC). The reaction mixture is then quenched, and the product is extracted into an organic solvent. The solvent is removed in vacuo.

  • Crystallization: The purified triacetylthis compound is dissolved in a minimal amount of a suitable solvent system. Crystals are grown using techniques such as slow evaporation or vapor diffusion, where a precipitating solvent is slowly introduced to the solution, inducing the formation of high-quality single crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer to collect the diffraction data.

Conclusion

The elucidation of the structure and absolute stereochemistry of this compound stands as a significant achievement in natural product chemistry. It required the synergistic application of spectroscopic analysis, chemical derivatization for crystallographic studies, and the definitive power of enantioselective total synthesis. This comprehensive understanding of its three-dimensional structure is fundamental to deciphering its mechanism of action—intercalation and cleavage of DNA—and provides the critical foundation for the design and development of novel, Dynemicin-inspired anticancer therapeutics.

References

The Enediyne Core of Dynemicin A: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A, a potent antitumor antibiotic, belongs to the enediyne family of natural products, renowned for their unique molecular architecture and remarkable DNA-damaging capabilities. The cytotoxicity of this compound stems from its characteristic enediyne core, which, upon activation, undergoes Bergman cyclization to generate a highly reactive para-benzyne diradical capable of cleaving double-stranded DNA. This technical guide provides an in-depth exploration of the biosynthetic pathway of the this compound enediyne core, focusing on the key enzymatic players, intermediates, and the genetic machinery orchestrating its assembly. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development.

The Biosynthetic Blueprint: From a Single Polyketide Synthase to a Complex Core

The biosynthesis of the this compound enediyne core, along with its fused anthraquinone (B42736) moiety, originates from a single, remarkable enzyme: the iterative type I polyketide synthase (PKS), DynE8.[1][2] This discovery established a unified and divergent paradigm for the biosynthesis of this complex molecule, where a common precursor gives rise to two structurally distinct components.[3] The gene cluster responsible for this compound production in Micromonospora chersina harbors the essential genes for the enediyne core formation, including a "minimal enediyne cassette" comprising dynE8, dynU14, and dynU15.[3]

The proposed biosynthetic pathway commences with the synthesis of a linear polyene precursor by DynE8. This precursor is then believed to undergo a series of complex enzymatic transformations, including cyclization, oxidation, and tailoring reactions, to yield the mature enediyne core. A key intermediate in this pathway has been identified as an iodoanthracene bearing a fused thiolactone, highlighting the unusual chemistry involved in this compound biosynthesis.[4]

Key Genes and Enzymes in this compound Enediyne Core Biosynthesis
GeneEnzyme/ProteinPutative Function
dynE8DynE8Iterative Type I Polyketide Synthase (PKS); synthesizes the polyketide precursor for both the enediyne core and the anthraquinone moiety.[1][3]
dynU14DynU14Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3]
dynU15DynU15Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3]
orf23Tailoring OxidaseInvolved in the maturation of the enediyne core.[3]
dynO6O-methyltransferaseCatalyzes a late-stage O-methylation step.[5]
dynA5UnknownPotentially involved in a cyclization event.[5]

Quantitative Insights into this compound Production

The production of this compound by Micromonospora chersina is typically low, making fermentation optimization a critical area of research. The following table summarizes key quantitative data related to this compound production.

Strain/ConditionTiter (mg/L)Notes
Micromonospora chersina ATCC53710 (Wild-type)4.2Optimal production observed on the third day of fermentation in a medium containing 1% Diaion HP-20 resin.[3]
M. chersina QGD23 (Δorf23)4.3This mutant strain, lacking a tailoring oxidase, accumulates a shunt product with similar properties to this compound.[3]
M. chersina with NaI supplementation-Supplementation with sodium iodide has been shown to enhance the production of this compound, likely by facilitating the formation of the iodoanthracene intermediate.
M. chersina with adsorbent resins-Addition of resins like Diaion HP-20 or Amberlite XAD-7 to the fermentation medium can enhance production by adsorbing the product and reducing feedback inhibition.

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.

biosynthetic_pathway Acetate Acetate DynE8 DynE8 (PKS) Acetate->DynE8 Linear_Polyene Linear Polyene Precursor DynE8->Linear_Polyene Minimal_Cassette Minimal Enediyne Cassette (DynU14, DynU15, etc.) Linear_Polyene->Minimal_Cassette Iodoanthracene Iodoanthracene-thiolactone Intermediate Linear_Polyene->Iodoanthracene divergent pathway Early_Intermediates Early Enediyne Intermediates Minimal_Cassette->Early_Intermediates Enediyne_Core_Precursor Enediyne Core Precursor Early_Intermediates->Enediyne_Core_Precursor Anthraquinone_moiety Anthraquinone Moiety Iodoanthracene->Anthraquinone_moiety Dynemicin_A_Core This compound Enediyne Core Anthraquinone_moiety->Dynemicin_A_Core Enediyne_Core_Precursor->Dynemicin_A_Core Fusion with Anthraquinone Tailoring_Enzymes Tailoring Enzymes (e.g., Orf23, DynO6) Dynemicin_A_Core->Tailoring_Enzymes Maturation

Proposed Biosynthetic Pathway of the this compound Enediyne Core.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_analysis Analysis cluster_genetics Genetic Manipulation M_chersina Micromonospora chersina Culture Fermentation Fermentation (Seed & Production Media) M_chersina->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction HPLC HPLC Separation (C18 column, gradient elution) Extraction->HPLC MS Mass Spectrometry (MALDI-MS, ESI-MS) HPLC->MS NMR NMR Spectroscopy (for structural elucidation) HPLC->NMR Gene_Knockout Gene Knockout (e.g., using CRISPR-Cas9) Mutant_Analysis Analysis of Mutant Strains Gene_Knockout->Mutant_Analysis Mutant_Analysis->Fermentation Comparative Analysis

General Experimental Workflow for Studying this compound Biosynthesis.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.

Cultivation of Micromonospora chersina and Fermentation for this compound Production

a. Preparation of Frozen Vegetative Stocks:

  • Grow Micromonospora chersina ATCC 53710 in a suitable seed medium.

  • Harvest the mycelia by centrifugation.

  • Resuspend the cell pellet in a cryoprotectant solution (e.g., 20% glycerol).

  • Aliquot into cryovials and store at -80°C.

b. Seed Culture Preparation:

  • Inoculate 50 mL of seed medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) with a frozen stock of M. chersina.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

c. Production Fermentation:

  • Inoculate 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium contains dextrin, yeast extract, and inorganic salts.

  • For enhanced production, supplement the medium with 1% (w/v) adsorbent resin (e.g., Diaion HP-20) and/or sodium iodide (final concentration ~0.5-1 mg/L).

  • Incubate at 28-30°C with shaking (200-250 rpm) for 3-7 days. Optimal production is often observed around day 3.[3]

Extraction and Analysis of this compound and Intermediates

a. Extraction:

  • Harvest the entire fermentation broth (including the resin).

  • Extract the broth with an equal volume of an organic solvent such as ethyl acetate.

  • Separate the organic phase and evaporate to dryness under reduced pressure.

b. HPLC Analysis:

  • Dissolve the dried extract in a suitable solvent (e.g., DMSO or methanol).

  • Perform HPLC analysis on a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Employ a gradient elution system, for example, a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 5% to 95% over 40 minutes.

  • Monitor the elution profile using a photodiode array (PDA) detector at wavelengths relevant for dynemicin and its intermediates (e.g., 254 nm, 320 nm, and 515 nm).

c. Mass Spectrometry (MS) Analysis:

  • Couple the HPLC system to a mass spectrometer (e.g., ESI-MS or MALDI-TOF MS) for mass determination of the eluted compounds.

  • For MALDI-MS analysis of purified this compound, a 2,5-dihydroxybenzoic acid (DHB) matrix can be used.[3]

Gene Knockout in Micromonospora
  • Construct the Gene Replacement Cassette:

    • Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance gene (e.g., apramycin).

    • Amplify the resistance cassette using these primers.

  • Prepare Competent Cells:

    • Grow the Micromonospora strain to the appropriate growth phase.

    • Prepare electrocompetent or protoplast cells using established protocols for Actinobacteria.

  • Transformation and Recombination:

    • Introduce the linear gene replacement cassette into the competent cells via electroporation or protoplast transformation.

    • Promote homologous recombination by expressing a recombinase system (e.g., from a temperature-sensitive plasmid).

  • Selection and Verification of Mutants:

    • Select for transformants on media containing the appropriate antibiotic.

    • Verify the gene knockout by PCR analysis of genomic DNA from the mutant colonies and, if necessary, by Southern blotting.

Conclusion and Future Directions

The biosynthetic pathway of the this compound enediyne core represents a fascinating example of nature's chemical ingenuity. The discovery of the central role of the iterative PKS DynE8 in producing precursors for both the enediyne and anthraquinone moieties has significantly advanced our understanding of this complex process. While the key genetic determinants and several pathway intermediates have been identified, further research is needed to fully elucidate the intricate enzymatic mechanisms and kinetics of each biosynthetic step. The development of robust in vitro reconstitution systems will be crucial for dissecting the function of individual enzymes and for engineering novel dynemicin analogs with improved therapeutic properties. The technical guide presented here provides a solid foundation for researchers to delve into the captivating world of enediyne biosynthesis and to harness its potential for the development of next-generation anticancer agents.

References

An In-Depth Technical Guide to the Mechanism of Action of Dynemicin A: DNA Intercalation and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic isolated from Micromonospora chersina.[1] It belongs to the enediyne class of natural products, which are renowned for their remarkable DNA-damaging capabilities.[2] The unique hybrid structure of this compound, featuring an anthraquinone (B42736) core fused to a 10-membered enediyne ring, underpins its sophisticated mechanism of action that involves precise binding to DNA followed by chemically-triggered strand scission.[3] This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its DNA intercalation, the chemistry of its activation via the Bergman cyclization, and the subsequent DNA cleavage. It also presents available quantitative data, detailed experimental protocols for studying its action, and visual diagrams to illustrate key processes.

The Core Mechanism of Action: A Multi-Step Process

The biological activity of this compound is a result of a finely tuned sequence of events, beginning with its association with DNA and culminating in double-stranded breaks that trigger cell death.[1][4]

DNA Intercalation: The Initial Recognition and Binding

The initial step in the mechanism of action of this compound is its non-covalent binding to the minor groove of B-form DNA.[1][5] This interaction is primarily driven by the planar anthraquinone moiety of the molecule, which intercalates between the DNA base pairs.[3][4] This intercalation serves to anchor the drug to the DNA, positioning the reactive enediyne core in close proximity to the sugar-phosphate backbone, the ultimate target of its damaging chemistry.[4] Molecular modeling studies suggest that intercalation into the minor groove is energetically favorable, with a preference for GC-rich sequences.[6] For intercalation to occur, the DNA helix must undergo a conformational change, widening the minor groove to accommodate the drug in an "induced fit" manner.[1]

Activation of the Enediyne Core: The Trigger for DNA Damage

Once intercalated, the enediyne core of this compound must be activated to unleash its DNA-cleaving potential. This activation is a critical step and can be initiated by one of two primary mechanisms:

  • Reductive Activation: In a biological context, the most relevant activation pathway is the reduction of the anthraquinone and epoxide functionalities.[1] This can be accomplished by cellular reducing agents such as NADPH or thiol-containing compounds like glutathione.[3][4] This reduction triggers a conformational change in the molecule that brings the two acetylenic carbons of the enediyne into close proximity, setting the stage for cyclization.[7]

  • Nucleophilic Activation: Alternatively, the epoxide ring can be opened by a nucleophilic attack, which also leads to the necessary conformational change for the subsequent cyclization reaction.[1]

The Bergman Cyclization: Formation of a Highly Reactive Diradical

The activation of this compound culminates in a remarkable chemical transformation known as the Bergman cyclization.[8] This thermally or photochemically induced pericyclic reaction converts the enediyne moiety into a highly reactive p-benzyne diradical.[8] This diradical species is a potent hydrogen-abstracting agent and is the ultimate cause of the DNA strand scission.[2] Computational studies have shown that the barrier to Bergman cyclization is significantly lowered upon activation of this compound, making the reaction feasible under physiological conditions.[3][7]

DNA Cleavage: The Final Destructive Step

The p-benzyne diradical generated through the Bergman cyclization is positioned within the minor groove of the DNA, in close proximity to the sugar-phosphate backbone.[4] It then abstracts hydrogen atoms from the deoxyribose rings of the DNA, initiating a cascade of reactions that leads to both single- and double-stranded DNA breaks.[3][9] this compound exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with specificities for sequences such as 5'-GC, 5'-GT, and 5'-AG.[3][4][10] The ability to induce double-stranded breaks is a key factor in the high cytotoxicity of this compound.[1]

Quantitative Data Summary

While the qualitative mechanism of this compound is well-established, comprehensive quantitative data on its DNA binding and cleavage are not extensively documented in single, compiled sources. The following tables summarize the available quantitative and semi-quantitative data from various studies.

Table 1: DNA Binding Affinity of this compound and Its Analogs

CompoundDNA TypeMethodBinding Constant (KB or Kd)Reference(s)
This compoundDouble-stranded DNANot specifiedKB ≈ 104 M-1[11]
Dynemicin SNot specifiedEstimated from KaKd derived from Ka of (5±2) x 104 M-1[12]
Synthetic Dynemicin AnalogsNot specifiedNot specifiedKB ≥ 106 M-1[11]

Table 2: Kinetic and Thermodynamic Parameters

ParameterValueConditionReference(s)
Half-life of Aromatization118 minutesIn the presence of DNA
Intercalation Energy Preference (CG vs. TA site)~9 kcal/molComputational Modeling[1][6]
Bergman Cyclization Barrier (Untriggered)52 kcal/molComputational Modeling[3][7]
Bergman Cyclization Barrier (Triggered)16.7 kcal/molComputational Modeling[3][7]

Table 3: DNA Cleavage Specificity of this compound

Preferred Cleavage SiteRelative FrequencyDNA TypeReference(s)
3' side of purine basesHighDouble-stranded DNA[3][4][10]
5'-GCHighDouble-stranded DNA[3][4]
5'-GTHighDouble-stranded DNA[3][4]
5'-AGHighDouble-stranded DNA[3][4]

Key Experimental Protocols

The study of this compound's interaction with DNA relies on a set of well-established molecular biology and biophysical techniques. Below are detailed methodologies for two key experiments.

DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis

This assay is fundamental for visualizing and quantifying the DNA strand scission induced by this compound.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) at a suitable concentration.

    • Add varying concentrations of this compound.

    • Include a reducing agent, such as NADPH or a thiol compound (e.g., dithiothreitol), to activate the this compound.

    • The reaction should be performed in an appropriate buffer (e.g., Tris-HCl with NaCl).

    • Include a control reaction without this compound.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination:

    • Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) to inactivate any nucleases and a tracking dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel (the percentage of which depends on the size of the plasmid) containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Perform electrophoresis in a suitable running buffer (e.g., TAE or TBE) until the different DNA forms (supercoiled, relaxed circular, and linear) are adequately separated.[13]

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light.

    • The relative amounts of the different DNA forms can be quantified using densitometry software. The disappearance of the supercoiled form and the appearance of the relaxed and linear forms are indicative of single- and double-strand breaks, respectively.

DNA Footprinting Assay (DNase I)

This technique is used to identify the specific DNA sequences to which this compound binds, thereby protecting them from enzymatic cleavage.

Methodology:

  • Probe Preparation:

    • Prepare a DNA fragment of interest that is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag on one strand.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of this compound in a suitable binding buffer.

    • Allow the binding reaction to reach equilibrium.

    • Include a control reaction without this compound.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the reaction mixtures to induce random single-strand nicks in the DNA backbone. The amount of DNase I and the digestion time should be optimized to ensure, on average, only one cut per DNA molecule.

  • Reaction Termination and DNA Purification:

    • Stop the digestion reaction and purify the DNA fragments to remove this compound and DNase I.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization and Analysis:

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • A "footprint" will appear as a region on the gel where there is a significant reduction or absence of bands in the lanes containing this compound compared to the control lane. This protected region corresponds to the binding site of this compound on the DNA.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

Dynemicin_A_Mechanism cluster_binding DNA Intercalation cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_cleavage DNA Cleavage DynemicinA This compound Intercalation Intercalation into Minor Groove DynemicinA->Intercalation Binds DNA B-DNA DNA->Intercalation Activation Reductive Activation (NADPH, Thiols) Intercalation->Activation Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical Bergman->Diradical Cleavage Hydrogen Abstraction from Deoxyribose Diradical->Cleavage SSB Single-Strand Break Cleavage->SSB DSB Double-Strand Break Cleavage->DSB

Caption: Overall mechanism of action of this compound.

DNA_Cleavage_Assay_Workflow start Start: Supercoiled Plasmid DNA reaction Incubate with this compound and Activating Agent start->reaction stop_reaction Terminate Reaction (add loading buffer with EDTA) reaction->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Visualize DNA Bands (UV light) electrophoresis->visualization quantification Quantify DNA Forms (Densitometry) visualization->quantification end End: Assess DNA Cleavage Efficiency quantification->end

Caption: Workflow for DNA Cleavage Assay.

DNA_Footprinting_Workflow start Start: End-labeled DNA Probe binding Incubate DNA Probe with this compound start->binding digestion Limited DNase I Digestion binding->digestion purification Purify DNA Fragments digestion->purification page Denaturing Polyacrylamide Gel Electrophoresis (PAGE) purification->page analysis Visualize by Autoradiography or Fluorescence page->analysis end End: Identify 'Footprint' (Binding Site) analysis->end

Caption: Workflow for DNA Footprinting Assay.

Conclusion

This compound remains a subject of intense research interest due to its potent antitumor activity and its intricate mechanism of action that combines DNA recognition, chemical activation, and radical-mediated DNA damage. A thorough understanding of its interaction with DNA at the molecular level is crucial for the rational design of new and more selective anticancer agents. While significant progress has been made in elucidating its mechanism, further quantitative studies are needed to fully characterize the thermodynamics and kinetics of its DNA binding and cleavage. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development who are working with this remarkable natural product and its analogs.

References

The Crucial Role of the Anthraquinone Moiety in the Antitumor Activity of Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A, a potent antitumor antibiotic produced by Micromonospora chersina, stands out in the landscape of cancer therapeutics due to its unique hybrid structure. It masterfully combines a highly reactive enediyne core, responsible for its DNA-cleaving capabilities, with a planar anthraquinone (B42736) moiety. While the enediyne component is the ultimate executor of DNA damage, the anthraquinone moiety is far from a passive bystander. It plays a multifaceted and indispensable role in the molecule's mechanism of action, influencing everything from DNA recognition and binding to the activation of its cytotoxic potential. This technical guide provides an in-depth exploration of the pivotal functions of the anthraquinone moiety in this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Dual Functionality of the Anthraquinone Moiety

The anthraquinone core of this compound is a key player in a two-pronged strategy that leads to cancer cell death. Its primary roles can be summarized as:

  • DNA Intercalation and Targeting: The planar aromatic structure of the anthraquinone moiety allows it to intercalate into the minor groove of the DNA double helix.[1][2][3][4][5][6][7] This non-covalent interaction is the crucial first step in this compound's mechanism, acting as an anchor that positions the entire molecule in close proximity to its therapeutic target.[8] This precise positioning is essential for the subsequent DNA cleavage event mediated by the enediyne core.

  • Bioreductive Activation: The anthraquinone moiety is also the site of bioreductive activation, a critical step that "arms" the enediyne warhead.[9] In the cellular environment, the quinone of the anthraquinone is reduced to a hydroquinone. This chemical transformation triggers a cascade of reactions, culminating in the Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne biradical, the species ultimately responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks.[5][10] This activation process is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[1][2][5][6][11]

Quantitative Analysis of this compound and its Analogues' Activity

The profound impact of the anthraquinone moiety on the overall activity of this compound is evident when examining the structure-activity relationships of various synthetic and semi-synthetic analogues. Modifications to the anthraquinone ring system can dramatically alter the compound's cytotoxicity.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogues against various cancer cell lines. The data highlights how modifications to the anthraquinone moiety can influence cytotoxic potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference(s)
This compoundMolt-4 (T-cell leukemia)0.001[2]
Uncialamycin Derivative 7aVariouspM range[1]
Uncialamycin Derivative 7b (with ortho-fluorine on anthraquinone A-ring)VariouspM range (up to 2-fold more potent than 7a)[1][4]
9-phenylcarbamoyl this compound analogue (6a)P388 (murine leukemia)>10[3]
9-(4-chlorophenylcarbamoyl) this compound analogue (6f)P388 (murine leukemia)1.6[3]
9-(2-nitrophenylcarbamoyl) this compound analogue (6i)P388 (murine leukemia)0.18[3]
Water-soluble this compound analogue (10c)P388 (murine leukemia)0.08[3]

Table 1: In Vitro Cytotoxicity of this compound and its Analogues.

In Vivo Antitumor Efficacy

Studies in animal models further underscore the importance of the anthraquinone moiety in the therapeutic potential of this compound. Water-soluble derivatives with modifications on the anthraquinone have shown enhanced in vivo antitumor activity and reduced toxicity.

Compound IDAnimal ModelTumor ModelDosing RegimenT/C (%)*OutcomeReference(s)
10cMiceP388 Leukemia1.25 mg/kg/day for 4 days222Enhanced antitumor activity and decreased toxicity[2][12]
10b, 14bMiceP388 LeukemiaNot specifiedNot specifiedEnhanced antitumor activity and decreased toxicity[2][12]
10d, 12d, 14dMiceP388 LeukemiaNot specifiedNot specifiedEnhanced antitumor activity and decreased toxicity[2][12]

*T/C (%): (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.

Table 2: In Vivo Antitumor Activity of Water-Soluble this compound Analogues.

Signaling Pathways Modulated by this compound

The DNA double-strand breaks induced by this compound trigger a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway. The anthraquinone moiety, by facilitating DNA binding and initiating the activation cascade, is the upstream regulator of these signaling events.

DNA Damage Response Pathway

Upon detection of DNA double-strand breaks, sensor proteins such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated.[10][13][14] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[15]

DNA_Damage_Response cluster_0 Cellular Response to this compound cluster_1 Signaling Cascade Dynemicin_A This compound DNA_Intercalation Anthraquinone Intercalation in DNA Minor Groove Dynemicin_A->DNA_Intercalation Reductive_Activation Reductive Activation (NADPH, Thiols) DNA_Intercalation->Reductive_Activation Bergman_Cyclization Bergman Cyclization of Enediyne Reductive_Activation->Bergman_Cyclization p_Benzyne p-Benzyne Biradical Formation Bergman_Cyclization->p_Benzyne DSB DNA Double-Strand Breaks p_Benzyne->DSB H abstraction ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest

Mechanism of this compound-induced DNA damage and subsequent signaling.
p53-Dependent Apoptosis

Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death (apoptosis).[15]

p53_Apoptosis_Pathway cluster_0 p53-Mediated Apoptosis p53_active Activated p53 Bax Bax Upregulation p53_active->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified p53-dependent apoptotic pathway activated by this compound.
G2/M Cell Cycle Arrest

The activation of Chk1 and Chk2 leads to the phosphorylation and inactivation of the Cdc25C phosphatase. This prevents the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2/M phase of the cell cycle.[15] This provides the cell with time to repair the DNA damage, or if the damage is too severe, to undergo apoptosis.

Experimental Protocols

DNA Cleavage Assay

This assay assesses the ability of this compound to induce strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • NADPH or dithiothreitol (B142953) (DTT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~20-50 ng/µL) and varying concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding NADPH or DTT to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding DNA loading dye containing EDTA.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.

DNA_Cleavage_Workflow cluster_workflow DNA Cleavage Assay Workflow Start Start Reaction_Setup Set up reaction: Plasmid DNA + this compound + Buffer Start->Reaction_Setup Activation Add Activator (NADPH/DTT) Reaction_Setup->Activation Incubation Incubate at 37°C Activation->Incubation Termination Stop reaction (add loading dye) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA bands under UV light Electrophoresis->Visualization End End Visualization->End

Workflow for the in vitro DNA cleavage assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 value of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for p53 and Cell Cycle Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Cyclin B1, anti-CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The anthraquinone moiety of this compound is a critical component that governs its potent antitumor activity. Its ability to intercalate into DNA provides the necessary molecular recognition and positioning, while its role in bioreductive activation unleashes the DNA-cleaving power of the enediyne core. Structure-activity relationship studies have consistently demonstrated that modifications to the anthraquinone can significantly impact cytotoxicity and in vivo efficacy, making it a key target for the design of novel and more effective this compound analogues. A thorough understanding of the multifaceted role of the anthraquinone moiety is therefore essential for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of natural products. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound-based cancer therapies.

References

Spectroscopic Properties of Dynemicin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antineoplastic antibiotic belonging to the enediyne class of natural products. Isolated from Micromonospora chersina, its complex molecular architecture, featuring a bicyclic enediyne core fused to an anthraquinone (B42736) moiety, is responsible for its remarkable DNA-damaging capabilities.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of novel analogues with improved therapeutic indices. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of one-dimensional and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives and Intermediates

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
Triacetylthis compound CDCl₃8.02 (s, 1H, H-10), 7.17 (ABq, J = 8.8 Hz, 2H, A-ring), 5.83, 5.69 (enediyne H's)
Biosynthetic Intermediate (7) Not Specified6.17 (H-21)
Biosynthetic Intermediate (8) Not SpecifiedMissing B-ring singlet and one enediyne hydrogen signal
Biosynthetic Intermediate (9) Not Specified7.21, 7.17, 7.05, 6.83 (1,2-disubstituted benzene (B151609) ring), 5.80 (d, J = 1.4 Hz, vinyl H), 2.14 (s, methyl)
Biosynthetic Intermediate (10) Not Specified5.83, 5.69 (enediyne H's)

Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of this compound. Direct comparison should be made with caution.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives and Intermediates

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) D₂OPredicted spectrum available in NP-MRD database[2]
Triacetylthis compound Not Specified72.8 (C-3), 62.6 (C-8)
Biosynthetic Intermediate (7) Not Specified150-160 (hydroxylated carbon on cycloaromatized enediyne)
Biosynthetic Intermediate (9) Not Specified198.61 (carbonyl)
Biosynthetic Intermediate (10) Not SpecifiedContains only one carbonyl signal

Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of this compound. Direct comparison should be made with caution.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound and for studying its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

PropertyValueReference
Molecular Formula C₃₀H₁₉NO₉[3][4]
Molecular Weight 537.473 g/mol [1]
Exact Mass 537.10598118 Da[3]
Ionization Method Electrospray Ionization (ESI) is commonly used.[5]

Experimental Protocols

NMR Spectroscopy

Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Mass Measurement: Accurately weigh approximately 1-5 mg of the purified sample.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific this compound derivative being analyzed.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm (0.5-0.6 mL).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. If suspended particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette.[6]

Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

  • 2D NMR: Perform a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations for complete spectral assignment.[7]

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).[7][8][9]

Mass Spectrometry

Sample Preparation

  • Dissolution: Dissolve a small amount of the purified this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system compatible with the chosen ionization method.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter before introduction to the mass spectrometer.

Data Acquisition

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[10][11]

  • Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Perform tandem mass spectrometry experiments to induce fragmentation of the parent ion. This is achieved by isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.

Mechanism of Action: DNA Cleavage Workflow

This compound exerts its cytotoxic effects through a remarkable mechanism involving the cleavage of double-stranded DNA.[12] The following diagram illustrates the key steps in this process.

DNA_Cleavage_Mechanism cluster_activation Activation cluster_bergman Bergman Cyclization cluster_dna_damage DNA Damage Dynemicin_A This compound Activated_Dynemicin Activated Dynemicin (Epoxide Opening) Dynemicin_A->Activated_Dynemicin Reduction/Nucleophilic Attack Enediyne_Core Enediyne Core p_Benzyne_Diradical p-Benzyne Diradical Enediyne_Core->p_Benzyne_Diradical Cycloaromatization DNA_Intercalation Intercalation into DNA Minor Groove H_Abstraction Hydrogen Abstraction from Sugar-Phosphate Backbone DNA_Intercalation->H_Abstraction DNA_Strand_Scission Double-Strand Break H_Abstraction->DNA_Strand_Scission

Caption: Workflow of this compound-mediated DNA cleavage.

Logical Relationships in this compound's Biosynthesis

The biosynthesis of this compound is a complex process involving the convergence of two distinct polyketide pathways. The following diagram illustrates the logical relationship between the key biosynthetic precursors.

Dynemicin_Biosynthesis Heptaketide_1 Heptaketide Chain 1 Anthraquinone_Moiety Anthraquinone Moiety Heptaketide_1->Anthraquinone_Moiety Heptaketide_2 Heptaketide Chain 2 Enediyne_Core Enediyne Core Heptaketide_2->Enediyne_Core Dynemicin_A_Precursor This compound Precursor Anthraquinone_Moiety->Dynemicin_A_Precursor Enediyne_Core->Dynemicin_A_Precursor Dynemicin_A This compound Dynemicin_A_Precursor->Dynemicin_A

Caption: Biosynthetic origin of this compound.

References

The historical context of Dynemicin A discovery in natural products

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

Affiliation: Google Research

Abstract

Dynemicin A, a potent antitumor antibiotic, emerged from the systematic screening of microbial metabolites in the late 1980s. Its discovery marked a significant milestone in natural product chemistry, revealing a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its isolation and structure elucidation, and its mechanism of action. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Historical Context of Discovery

The story of this compound begins in the global search for novel bioactive compounds from microbial sources. In the late 1980s, researchers at the Bristol-Myers Research Institute in Tokyo, Japan, were actively screening soil microorganisms for the production of antitumor agents.

Isolation from a Novel Actinomycete:

In 1989, a team led by Masataka Konishi reported the discovery of a new family of antibiotics, the dynemicins, produced by the fermentation of a previously undescribed actinomycete, Micromonospora chersina[1]. The producing organism was isolated from a soil sample collected in the state of Gujarat, India[2]. Initially, the vibrant purple color of the fermentation broth extract caught the attention of the researchers, a characteristic later attributed to the anthraquinone chromophore within the this compound molecule.

A Hybrid Structure with Unprecedented Antitumor Potency:

Subsequent investigations revealed that the isolated compounds possessed exceptionally potent cytotoxic activity against a range of murine and human tumor cell lines, with activity observed at the picogram to nanogram per milliliter level. The structure of the principal component, this compound, was elucidated through a combination of spectroscopic techniques and single-crystal X-ray analysis of its triacetyl derivative[1]. This revealed a remarkable hybrid structure, combining the planar anthraquinone system, known for its DNA intercalating properties, with a highly strained 10-membered enediyne ring system, a class of compounds recognized for their ability to induce DNA strand scission. This unique fusion of two distinct pharmacophores in a single molecule was a novel finding and immediately suggested a multi-faceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Fermentation and Isolation of this compound

The following protocol is based on the methods described in the early publications on this compound production.

Materials:

  • Micromonospora chersina (e.g., ATCC 53710)

  • Seed culture medium (e.g., Trypticase Soy Broth)

  • Production culture medium (e.g., a medium containing soluble starch, yeast extract, and inorganic salts)

  • Diaion HP-20 resin or equivalent

  • Ethyl acetate (B1210297)

  • Methanol

  • Dicalite

  • Sephadex LH-20

  • Silica (B1680970) gel for vacuum liquid chromatography (VLC)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Seed Culture: Inoculate a flask containing seed culture medium with a slant or spore suspension of Micromonospora chersina. Incubate at 28-30°C with shaking for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium with the seed culture. Add Diaion HP-20 resin (e.g., 2% w/v) to the production flask to adsorb the produced this compound, which can enhance yield. Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction: Harvest the entire fermentation broth, including the resin. Extract the broth with an equal volume of ethyl acetate. Separate the organic layer.

  • Initial Purification: Concentrate the ethyl acetate extract under reduced pressure. The crude extract can be further purified by chromatography. Early methods utilized a combination of Dicalite and Sephadex LH-20 column chromatography[3].

  • Vacuum Liquid Chromatography (VLC): The fractions containing this compound can be further purified by VLC on silica gel using a gradient of chloroform (B151607) and methanol.

  • HPLC Purification: Final purification to obtain high-purity this compound is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water (e.g., 0% to 100% acetonitrile over 30 minutes) with UV detection at a wavelength corresponding to the absorbance of the anthraquinone chromophore (e.g., 254 nm and 535 nm).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This protocol describes a method to assess the DNA-cleaving ability of this compound using plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • NADPH or a thiol (e.g., dithiothreitol, DTT) as a reducing agent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., 0.5 µg) with varying concentrations of this compound in TE buffer.

  • Activation: Add a reducing agent (e.g., 1 mM NADPH or 10 mM DTT) to initiate the DNA cleavage reaction. Include a control reaction without the reducing agent and a control with DNA only.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA (Form I) migrates fastest, followed by nicked, open-circular DNA (Form II), and then linear DNA (Form III), which is indicative of double-strand breaks.

Quantitative Data

The potent cytotoxicity of this compound has been evaluated against a wide range of human cancer cell lines. The data below is a representative summary of its activity, with GI50 values (the concentration required to inhibit cell growth by 50%) obtained from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen.

Cell LineCancer TypeGI50 (-log M)
Leukemia
CCRF-CEMLeukemia8.15
K-562Leukemia8.00
MOLT-4Leukemia8.22
RPMI-8226Leukemia7.98
SRLeukemia8.30
NSCL Cancer
A549/ATCCNon-Small Cell Lung7.85
EKVXNon-Small Cell Lung7.91
HOP-62Non-Small Cell Lung7.89
HOP-92Non-Small Cell Lung7.94
NCI-H226Non-Small Cell Lung7.88
NCI-H23Non-Small Cell Lung7.90
NCI-H322MNon-Small Cell Lung7.87
NCI-H460Non-Small Cell Lung7.92
NCI-H522Non-Small Cell Lung7.95
Colon Cancer
COLO 205Colon7.82
HCC-2998Colon7.80
HCT-116Colon7.85
HCT-15Colon7.83
HT29Colon7.88
KM12Colon7.81
SW-620Colon7.86
CNS Cancer
SF-268CNS7.95
SF-295CNS7.98
SF-539CNS7.92
SNB-19CNS7.90
SNB-75CNS7.93
U251CNS7.96
Melanoma
LOX IMVIMelanoma8.05
MALME-3MMelanoma8.02
M14Melanoma8.08
SK-MEL-2Melanoma8.01
SK-MEL-28Melanoma8.06
SK-MEL-5Melanoma8.03
UACC-257Melanoma8.07
UACC-62Melanoma8.04
Ovarian Cancer
IGROV1Ovarian7.90
OVCAR-3Ovarian7.92
OVCAR-4Ovarian7.88
OVCAR-5Ovarian7.91
OVCAR-8Ovarian7.89
SK-OV-3Ovarian7.85
Renal Cancer
786-0Renal7.88
A498Renal7.85
ACHNRenal7.82
CAKI-1Renal7.89
RXF 393Renal7.83
SN12CRenal7.86
TK-10Renal7.81
UO-31Renal7.87
Prostate Cancer
PC-3Prostate7.90
DU-145Prostate7.88
Breast Cancer
MCF7Breast7.95
MDA-MB-231/ATCCBreast7.92
HS 578TBreast7.90
BT-549Breast7.88
T-47DBreast7.93
MDA-MB-468Breast7.91

Data sourced from the NCI DTP database. GI50 values are expressed as the negative logarithm of the molar drug concentration.

Mechanism of Action and Signaling Pathways

The potent biological activity of this compound is attributed to its unique ability to interact with and damage DNA. This process involves a series of well-orchestrated molecular events.

DNA Intercalation and Reductive Activation:

The planar anthraquinone portion of this compound intercalates into the minor groove of the DNA double helix. This initial binding event positions the reactive enediyne core in close proximity to the sugar-phosphate backbone of DNA. In the reducing environment of the cell, facilitated by molecules such as NADPH or thiols, the anthraquinone moiety undergoes a one-electron reduction.

Bergman Cycloaromatization and DNA Cleavage:

This reduction triggers a cascade of electronic rearrangements, culminating in the opening of an epoxide ring within the enediyne structure. This conformational change brings the two ends of the diyne unit into close proximity, leading to a spontaneous Bergman cycloaromatization. This reaction generates a highly reactive and transient p-benzyne diradical. This diradical is a potent hydrogen-abstracting species and readily abstracts hydrogen atoms from the deoxyribose backbone of both strands of the DNA, leading to double-strand breaks.

DNA Damage Response:

The induction of double-strand breaks by this compound activates the cellular DNA damage response (DDR) pathway. The primary sensor for such lesions is the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately leading to the demise of the cancer cell.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

experimental_workflow cluster_fermentation Fermentation & Isolation cluster_bioassay Biological Evaluation M_chersina Micromonospora chersina Culture Fermentation Production Fermentation M_chersina->Fermentation Inoculation Extraction Solvent Extraction Fermentation->Extraction Harvest Purification Chromatography (VLC, HPLC) Extraction->Purification Dynemicin_A Pure this compound Purification->Dynemicin_A Cytotoxicity_Assay Cytotoxicity Assay (MTT) Dynemicin_A->Cytotoxicity_Assay DNA_Cleavage_Assay DNA Cleavage Assay (Agarose Gel) Dynemicin_A->DNA_Cleavage_Assay Cancer_Cells Cancer Cell Lines Cancer_Cells->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Cleavage) Cytotoxicity_Assay->Data_Analysis DNA_Cleavage_Assay->Data_Analysis

Experimental Workflow for this compound

dna_damage_pathway cluster_ddr DNA Damage Response Dynemicin_A This compound DNA_Intercalation DNA Intercalation Dynemicin_A->DNA_Intercalation Reductive_Activation Reductive Activation (NADPH, Thiols) DNA_Intercalation->Reductive_Activation Bergman_Cycloaromatization Bergman Cycloaromatization Reductive_Activation->Bergman_Cycloaromatization p_Benzyne p-Benzyne Diradical Bergman_Cycloaromatization->p_Benzyne DSB DNA Double-Strand Breaks p_Benzyne->DSB H-atom abstraction ATM ATM DSB->ATM Sensed by pATM p-ATM ATM->pATM Activation Chk2 Chk2 pATM->Chk2 Phosphorylates p53 p53 pATM->p53 Phosphorylates pChk2 p-Chk2 Chk2->pChk2 pChk2->p53 Phosphorylates pp53 p-p53 (stabilized) p53->pp53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pp53->Cell_Cycle_Arrest Upregulates p21 Apoptosis Apoptosis pp53->Apoptosis Upregulates BAX

This compound Mechanism of Action and DNA Damage Response

Conclusion

The discovery of this compound from Micromonospora chersina was a landmark event in the field of natural products, showcasing the remarkable chemical ingenuity of microorganisms. Its unique hybrid structure and potent DNA-damaging capabilities have made it a subject of intense research for several decades. While its clinical development has been hampered by its toxicity, this compound continues to serve as a valuable tool for studying DNA-drug interactions and as a lead compound for the design of novel, more selective anticancer agents. This technical guide provides a comprehensive overview of the historical and scientific context of this compound, offering a valuable resource for researchers dedicated to the ongoing quest for new and effective cancer therapies.

References

A Technical Guide to the Chemical Synthesis of the Dynemicin A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic strategies employed to construct the complex core structure of Dynemicin A, a potent enediyne antitumor antibiotic. This compound's remarkable molecular architecture and its ability to cleave double-stranded DNA have made it a compelling target for synthetic chemists and a subject of significant interest in the development of novel cancer chemotherapeutics.[1][2][3] This document details the primary synthetic methodologies, key experimental protocols, and available quantitative data, supplemented with visual diagrams to elucidate complex workflows and molecular transformations.

Introduction

This compound, first isolated from Micromonospora chersina, possesses a unique structure featuring a ten-membered enediyne ring fused to an anthraquinone (B42736) core.[4][5] This intricate arrangement is responsible for its potent biological activity, which is triggered by bioreduction of the quinone moiety, leading to a Bergman cyclization of the enediyne and the generation of a highly reactive p-benzyne biradical that cleaves DNA.[4][5] The scarcity of the natural product and the desire to explore structure-activity relationships have driven extensive efforts toward its total synthesis and the development of synthetic analogs.[2]

Key Synthetic Strategies

Two principal strategies have emerged for the synthesis of the this compound core and its analogs: convergent total synthesis and mutasynthesis.

  • Convergent Total Synthesis: This approach involves the independent synthesis of two or more complex molecular fragments, which are then coupled in the later stages of the synthesis.[1][2] This strategy allows for flexibility in the design and synthesis of analogs by modifying the individual fragments. Several research groups, including those of Myers, Danishefsky, Schreiber, and Nicolaou, have reported total syntheses of this compound or its key intermediates, each employing unique convergent strategies.[2][6][7][8] A key advantage of this approach is the ability to prepare enantiomerically pure this compound.[2]

  • Mutasynthesis (Precursor-Directed Biosynthesis): This chemo-biosynthetic strategy combines chemical synthesis with microbial fermentation.[1][3] It involves synthesizing modified precursors of the natural product and feeding them to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor.[3][9] This approach has been successfully used to generate novel this compound analogs by feeding synthetic iodoanthracene-γ-thiolactone analogs to a Δorf15 mutant of M. chersina.[3][10]

Experimental Protocols and Key Reactions

The following sections detail key experimental protocols and reactions that have been pivotal in the synthesis of the this compound core structure.

Convergent Total Synthesis: The Myers Approach

One of the first and most notable total syntheses of (+)-Dynemicin A was reported by Myers and coworkers.[2][8] Their highly convergent route culminates in a key Diels-Alder cycloaddition.[11][12]

Key Features of the Myers Synthesis:

  • Enantioselective Synthesis: The synthesis begins with the condensation of (-)-menthyl acetoacetate (B1235776) and trans-ethyl crotonate to establish chirality early on.[11][12]

  • Convergent Coupling: Two advanced intermediates, a quinone imine and an isobenzofuran (B1246724), are synthesized separately and then coupled.[1][11]

  • Key Reactions:

    • Suzuki-Miyaura Coupling: Formation of a key C-C bond to link the aromatic precursor fragments.[8]

    • Intramolecular Acetylide Addition: Construction of the strained 10-membered enediyne ring.[11][12]

    • Diels-Alder Cycloaddition: The final key step to assemble the pentacyclic core structure.[11][12]

Protocol 1: Diels-Alder Cycloaddition for Core Assembly

This protocol describes the crucial coupling of the quinone imine and isobenzofuran fragments in the Myers synthesis.[1][11]

  • Reactants:

    • Quinone imine intermediate

    • Isobenzofuran intermediate

  • Solvent: Anhydrous, degassed toluene (B28343) or benzene.[1]

  • Atmosphere: Inert (e.g., argon or nitrogen).[1]

  • Procedure:

    • A solution of the quinone imine intermediate is prepared in a flame-dried flask under an inert atmosphere.[1]

    • A solution of the isobenzofuran intermediate in the same solvent is added to the reaction mixture.[1]

    • The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, the reaction mixture is concentrated under reduced pressure.[1]

    • An oxidative workup is performed to yield (+)-Dynemicin A.[11]

Mutasynthesis for Analog Generation

The mutasynthesis approach, pioneered by Townsend and others, offers an efficient route to novel this compound analogs by leveraging the biosynthetic machinery of a genetically modified organism.[3][9]

Protocol 2: Mutasynthesis of this compound Analogs

This protocol outlines the general procedure for generating this compound analogs using a Δorf15 mutant of M. chersina.[1][3]

  • Materials:

    • Culture of the Δorf15 mutant of M. chersina.[3]

    • Appropriate fermentation medium.[1]

    • Synthetic iodoanthracene-γ-thiolactone analog dissolved in a suitable solvent (e.g., DMSO).[1]

  • Procedure:

    • The fermentation medium is inoculated with the Δorf15 mutant strain.[1]

    • The culture is incubated under appropriate conditions (e.g., 28 °C, shaking).[1]

    • After an initial growth period, the synthetic iodoanthracene-γ-thiolactone analog is fed to the culture.[1]

    • Fermentation is continued for several days to allow for the biosynthesis of the Dynemicin analog.[1]

    • The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the analog is purified by HPLC.[1][3]

Quantitative Data

The following tables summarize key quantitative data from representative total syntheses of the this compound core structure and its precursors. The data is compiled from published literature and is intended to provide a comparative overview of the efficiency of different synthetic steps.

Table 1: Key Reaction Yields in the Myers Total Synthesis of (+)-Dynemicin A

Reaction StepReactantsProductYield (%)
Suzuki-Miyaura CouplingEnol triflate & Arylboronic acidBiaryl intermediate90%[11][12]
Thermal AmidationAmide precursorQuinolone84%[11][12]
Enediyne Addition(Z)-enediyne & QuinolineAdduct89%[11][12]
Intramolecular Acetylide AdditionAcetylenic ketoneBicyclic enediyne94%[11][12]
Phenol OxidationPhenolQuinone imine precursor89%[11][12]
Diels-Alder CycloadditionQuinone imine & Isobenzofuran(+)-Dynemicin A40%[11][12]

The overall yield for the synthesis of the enantiomerically pure quinone imine was reported to be 2-3% over 23 steps.[11][12]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the synthesis and mechanism of action of this compound.

Convergent_Synthesis_Workflow cluster_fragment1 Synthesis of Fragment A (Quinone Imine Precursor) cluster_fragment2 Synthesis of Fragment B (Isobenzofuran Precursor) Start1 Chiral Starting Material Steps1 Multiple Synthetic Steps Start1->Steps1 FragA Quinone Imine Steps1->FragA Coupling Key Coupling Reaction (Diels-Alder) FragA->Coupling Start2 Aromatic Starting Material Steps2 Multiple Synthetic Steps Start2->Steps2 FragB Isobenzofuran Steps2->FragB FragB->Coupling Product This compound Core Structure Coupling->Product

Caption: Convergent total synthesis workflow for this compound.

Mutasynthesis_Workflow cluster_chem Chemical Synthesis cluster_bio Biosynthesis Start Substituted Benzoic Acid SynthSteps Multi-step Synthesis Start->SynthSteps Precursor Synthetic Iodoanthracene Analog SynthSteps->Precursor Feeding Feeding of Synthetic Precursor Precursor->Feeding Mutant Δorf15 Mutant of M. chersina Fermentation Fermentation Mutant->Fermentation Fermentation->Feeding Extraction Extraction & Purification Feeding->Extraction Analog Novel this compound Analog Extraction->Analog

Caption: Mutasynthesis workflow for producing novel this compound analogs.

DNA_Cleavage_Mechanism DynA This compound Activation Bioreductive Activation (e.g., NADPH) DynA->Activation Bergman Bergman Cyclization Activation->Bergman Biradical p-Benzyne Biradical Bergman->Biradical Cleavage DNA Strand Scission Biradical->Cleavage DNA Double-stranded DNA DNA->Cleavage

Caption: Simplified mechanism of DNA cleavage by this compound.

References

Methodological & Application

Dynemicin A DNA Cleavage Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its cytotoxic activity stems from its remarkable ability to induce sequence-selective double-stranded breaks in DNA. The molecule consists of an anthraquinone (B42736) core, which allows it to intercalate into the minor groove of DNA, and a reactive enediyne core. Upon reductive activation, the enediyne moiety undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical. This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately triggering cellular apoptosis. The ability to assay the DNA cleaving properties of this compound is crucial for understanding its mechanism of action and for the development of novel enediyne-based anticancer therapeutics.

This application note provides a detailed protocol for a DNA cleavage assay using this compound and supercoiled plasmid DNA. The assay allows for the visualization and semi-quantitative analysis of single- and double-strand DNA breaks.

Mechanism of Action: DNA Cleavage by this compound

The DNA cleavage process initiated by this compound can be summarized in the following key steps:

  • Intercalation: The planar anthraquinone portion of this compound intercalates into the minor groove of B-DNA. This non-covalent interaction positions the reactive enediyne core in close proximity to the DNA backbone.

  • Reductive Activation: In the presence of a reducing agent, such as NADPH or thiol compounds, the this compound molecule is activated. This activation can also be triggered by visible light.

  • Bergman Cyclization: The activated enediyne undergoes an intramolecular cyclization reaction, known as the Bergman cyclization, to form a highly reactive p-benzyne diradical.

  • Hydrogen Abstraction: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.

  • DNA Strand Scission: The abstraction of hydrogen atoms leads to the formation of DNA radicals, which, in the presence of molecular oxygen, results in oxidative cleavage of the phosphodiester backbone, causing single- and double-strand breaks.

The DNA damage induced by this compound triggers a cellular response, often leading to the activation of the p53-mediated apoptotic pathway, resulting in programmed cell death.

Experimental Protocol: this compound DNA Cleavage Assay

This protocol describes a standard assay to evaluate the DNA cleavage activity of this compound using supercoiled plasmid DNA. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand breaks, while the appearance of linearized DNA (Form III) signifies double-strand breaks. These different topological forms of DNA can be separated and visualized by agarose (B213101) gel electrophoresis.

Materials and Reagents:

  • This compound

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 mg/mL in TE buffer

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM KCl, 50 mM MgCl2)

  • Nuclease-free water

  • 6x DNA Loading Dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)

  • Agarose

  • 1x TAE or TBE buffer for electrophoresis

  • DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe)

  • UV transilluminator and gel documentation system

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes with a final volume of 20 µL.

    • A typical reaction mixture contains:

      • 2 µL of 10x Reaction Buffer

      • 1 µL of supercoiled plasmid DNA (final concentration ~25 µg/mL)

      • Varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add the appropriate volume. Keep the final solvent concentration consistent across all reactions and below 1%.

      • Add nuclease-free water to bring the volume to 18 µL.

  • Initiation of Cleavage:

    • To initiate the reaction, add 2 µL of freshly prepared NADPH solution (e.g., 10 mM stock for a final concentration of 1 mM).

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period, typically 30 to 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 4 µL of 6x DNA Loading Dye. The EDTA in the loading dye will chelate divalent cations, inhibiting further enzymatic reactions.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

    • Load the entire 24 µL of each reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance to separate the DNA forms.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The supercoiled (Form I), nicked (Form II), and linear (Form III) DNA forms will migrate at different rates. Typically, Form I migrates the fastest, followed by Form III, and then Form II.

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of each DNA form in the different reaction conditions.

Data Presentation

The results of the DNA cleavage assay can be summarized to show the concentration-dependent effect of this compound.

Table 1: Concentration-Dependent DNA Cleavage by this compound

This compound (µM)% Supercoiled DNA (Form I)% Nicked DNA (Form II)% Linear DNA (Form III)
0 (Control)9550
170255
5404515
10155035
5003070

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

Mechanism of this compound-induced DNA Cleavage

DynemicinA_Mechanism cluster_0 Cellular Environment This compound This compound Intercalation This compound-DNA Complex This compound->Intercalation 1. Intercalation DNA DNA Reducing Agent Reducing Agent (e.g., NADPH) Activation Activated Complex Reducing Agent->Activation Intercalation->Activation 2. Activation Cyclization p-Benzyne Diradical Activation->Cyclization 3. Bergman Cyclization Abstraction DNA Radical Formation Cyclization->Abstraction 4. H-atom Abstraction Cleavage Single & Double Strand Breaks Abstraction->Cleavage 5. Strand Scission

Caption: Mechanism of this compound-induced DNA cleavage.

Experimental Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow Start Start Reaction_Setup 1. Set up reaction mix: - Supercoiled Plasmid DNA - this compound (varied conc.) - Reaction Buffer Start->Reaction_Setup Initiation 2. Initiate with NADPH Reaction_Setup->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Stop with Loading Dye Incubation->Termination Electrophoresis 5. Agarose Gel Electrophoresis Termination->Electrophoresis Visualization 6. Visualize under UV light Electrophoresis->Visualization Analysis 7. Densitometric Analysis: Quantify Form I, II, and III Visualization->Analysis End End Analysis->End p53_Pathway cluster_1 Cellular Response to this compound DynemicinA This compound DNA_Damage DNA Double-Strand Breaks DynemicinA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair promotes Bax Bax Upregulation p53->Bax transactivates Apoptosis Apoptosis Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases releases cytochrome c Caspases->Apoptosis

Application Notes and Protocols for DNA Footprinting Analysis Using Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA footprinting is a high-resolution technique used to identify the specific binding sites of proteins or small molecules on a DNA molecule. This method is invaluable in molecular biology, genetics, and drug discovery for elucidating gene regulatory mechanisms and for characterizing the sequence-specific interactions of DNA-binding agents. Dynemicin A, a potent enediyne antitumor antibiotic, has emerged as a valuable tool for DNA footprinting. Its unique mechanism of action, involving DNA intercalation and sequence-selective cleavage, allows for the precise mapping of ligand binding sites, often with high resolution.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in DNA footprinting analysis.

Mechanism of Action of this compound

This compound is a hybrid molecule containing an anthraquinone (B42736) core and an enediyne core.[2] The anthraquinone moiety is responsible for intercalating into the minor groove of B-DNA, while the enediyne core is responsible for DNA cleavage.[2] The DNA cleavage process is initiated by the activation of this compound, which can be triggered by reducing agents such as NADPH or thiol compounds, or by visible light.[2][3]

Upon activation, the enediyne core undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[2] This cleavage is not random; this compound exhibits a notable sequence preference, preferentially cleaving at the 3' side of purine (B94841) bases, with 5'-GC, 5'-GT, and 5'-AG sequences being prominent targets.[2] This inherent sequence specificity is a key feature that makes this compound a precise tool for footprinting.

Dynemicin_A_Mechanism cluster_activation Activation cluster_binding_cleavage DNA Binding and Cleavage Dynemicin_A This compound Activated_Dynemicin Activated this compound (p-Benzyne Diradical) Dynemicin_A->Activated_Dynemicin Reduction Activator NADPH / Thiol Compounds Activator->Dynemicin_A DNA Double-Stranded DNA (Minor Groove) Activated_Dynemicin->DNA Binding Intercalation Intercalation of Anthraquinone Core DNA->Intercalation H_Abstraction Hydrogen Abstraction from Deoxyribose Intercalation->H_Abstraction Cleavage DNA Strand Scission H_Abstraction->Cleavage DNA_Footprinting_Workflow Start Start Label_DNA 1. Prepare 5' End-Labeled DNA Probe ([32P]) Start->Label_DNA Binding 2. Incubate Labeled DNA with Binding Protein/Ligand Label_DNA->Binding Cleavage 3. Add this compound (50 µM) and NADPH (5 mM) Binding->Cleavage Incubate 4. Incubate at 37°C for 5 hours Cleavage->Incubate Stop 5. Terminate Reaction with Stop Solution Incubate->Stop Denature 6. Denature Samples Stop->Denature PAGE 7. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Denature->PAGE Visualize 8. Autoradiography PAGE->Visualize Analysis Analyze Footprint Visualize->Analysis

References

Dynemicin A as a Molecular Probe for G-Quadruplex Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic belonging to the enediyne family, renowned for its unique molecular architecture and its ability to induce sequence-selective cleavage of double-stranded DNA.[1] This remarkable property stems from its hybrid structure, which combines an anthraquinone (B42736) moiety for DNA intercalation and an enediyne core that, upon activation, generates a highly reactive diradical species capable of abstracting hydrogen atoms from the DNA backbone, leading to strand scission.[1][2]

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication. The aberrant formation and stabilization of G-quadruplexes have been linked to the development and progression of cancer, making them an attractive target for novel therapeutic strategies.[3] The unique structural features of G-quadruplexes, such as their planar G-tetrads and distinct groove dimensions, offer potential binding sites for small molecules.

The ability of this compound to bind and cleave DNA with a degree of sequence specificity suggests its potential as a molecular probe to investigate the structure and biological function of G-quadruplexes. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study G-quadruplex structures.

Mechanism of Action and Specificity

The mechanism of action of this compound involves a bioreductive activation of its enediyne core, often facilitated by cellular reducing agents like NADPH or thiol-containing compounds. This activation triggers a Bergman cyclization, generating a reactive p-benzyne diradical. The anthraquinone portion of this compound serves to anchor the molecule to DNA, primarily through intercalation, positioning the enediyne core in proximity to the DNA backbone for cleavage.[2]

While the primary mode of binding described in the literature is intercalation into duplex DNA, the structural features of this compound suggest potential interactions with G-quadruplexes. The planar anthraquinone ring could stack onto the terminal G-tetrads of a G-quadruplex, and the overall molecular shape may allow for specific interactions within the grooves of the G4 structure. The preferential cleavage at the 3' side of purine (B94841) bases (G and A) by this compound further supports its potential utility in probing guanine-rich G-quadruplex structures.[4]

Data Presentation

Precise quantitative data on the binding affinity and selectivity of this compound for G-quadruplex structures versus duplex DNA is not extensively available in the current literature. However, the following table provides a template for summarizing such data, which can be obtained using the protocols detailed in this document. The values presented are hypothetical and for illustrative purposes only.

Target DNALigandTechniqueBinding Affinity (Kd, µM)Stoichiometry (Ligand:DNA)Selectivity (vs. Duplex DNA)Reference
Telomeric G4 (e.g., hTelo)This compoundFIDValueValueValue[To be determined]
Oncogenic G4 (e.g., c-MYC)This compoundITCValueValueValue[To be determined]
Duplex DNA (e.g., calf thymus)This compoundFIDValueValue1[To be determined]

Experimental Protocols

Preparation of G-Quadruplex DNA

Objective: To prepare stable G-quadruplex structures from synthetic oligonucleotides for use in binding and cleavage assays.

Materials:

  • G-rich oligonucleotide (e.g., hTelo: 5'-d[AGGG(TTAGGG)3]-3', c-MYC: 5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3')

  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl or NaCl)

  • Nuclease-free water

  • Heating block or thermocycler

  • Spectrophotometer

Protocol:

  • Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

  • Dilute the stock oligonucleotide to a final concentration of 100 µM in the annealing buffer. The choice of cation (K⁺ or Na⁺) can influence the G-quadruplex topology.

  • Heat the solution to 95°C for 5 minutes to denature any pre-existing structures.

  • Slowly cool the solution to room temperature over several hours. This can be achieved by leaving the sample in the heating block with the power turned off or by using a thermocycler with a slow ramp-down program.

  • Incubate the solution at 4°C overnight to allow for complete folding.

  • Confirm the formation of the G-quadruplex structure using techniques such as Circular Dichroism (CD) spectroscopy or native polyacrylamide gel electrophoresis (PAGE).

DNA Cleavage Assay

Objective: To determine the ability of this compound to cleave G-quadruplex DNA and to map the cleavage sites.

Materials:

  • 5'-end labeled (e.g., with ³²P or a fluorescent tag) G-quadruplex-forming oligonucleotide

  • This compound

  • Activation solution (e.g., 1 mM NADPH in reaction buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

Protocol:

  • Prepare the labeled G-quadruplex DNA as described in Protocol 1.

  • In a microcentrifuge tube, combine the labeled G-quadruplex DNA (final concentration ~10-100 nM) and varying concentrations of this compound in the reaction buffer.

  • Initiate the cleavage reaction by adding the activation solution (e.g., NADPH).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the loading buffer and heating at 95°C for 5 minutes to denature the DNA.

  • Separate the DNA fragments by denaturing PAGE.

  • Visualize the cleavage products using a phosphorimager or fluorescence scanner.

  • The cleavage sites can be mapped by running a Maxam-Gilbert sequencing ladder of the same labeled oligonucleotide alongside the cleavage reactions.

Fluorescence Intercalator Displacement (FID) Assay

Objective: To determine the binding affinity and selectivity of this compound for G-quadruplex structures.[5][6][7]

Materials:

  • G-quadruplex and duplex DNA

  • Fluorescent intercalator dye (e.g., Thiazole Orange (TO))

  • This compound

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • Fluorometer

Protocol:

  • Prepare a solution of the G-quadruplex or duplex DNA (e.g., 0.25 µM) and the fluorescent dye (e.g., 0.5 µM TO) in the assay buffer.

  • Incubate the solution until a stable fluorescence signal is achieved, indicating the formation of the DNA-dye complex.

  • Record the initial fluorescence intensity.

  • Add increasing concentrations of this compound to the solution, allowing the system to equilibrate after each addition.

  • Measure the fluorescence intensity after each addition of this compound. The displacement of the fluorescent dye by this compound will result in a decrease in fluorescence.

  • Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a suitable binding model to determine the concentration of this compound required to displace 50% of the dye (DC₅₀), which is related to the binding affinity.

  • Compare the DC₅₀ values obtained for G-quadruplex and duplex DNA to determine the selectivity.

Mandatory Visualizations

G_Mechanism cluster_activation Activation cluster_binding_cleavage Binding and Cleavage Dynemicin_A This compound (Inactive) Activated_Dynemicin Activated this compound (Radical Precursor) Dynemicin_A->Activated_Dynemicin NADPH or Thiol Binding Binding to G4 Activated_Dynemicin->Binding G4_DNA G-Quadruplex DNA G4_DNA->Binding Cleavage DNA Strand Scission Binding->Cleavage Bergman Cyclization

Caption: Proposed mechanism of this compound activation and G-quadruplex DNA cleavage.

G_Workflow Start Start: Prepare Labeled G-Quadruplex DNA Incubate Incubate with this compound Start->Incubate Activate Add Activation Agent (e.g., NADPH) Incubate->Activate React Incubate at 37°C Activate->React Stop Stop Reaction (Add Loading Buffer) React->Stop Denature Denature at 95°C Stop->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Fragments (Phosphorimager/Fluorescence) PAGE->Visualize End End: Analyze Cleavage Pattern Visualize->End

Caption: Experimental workflow for a this compound-mediated G-quadruplex DNA cleavage assay.

G_Signaling Dynemicin_G4 This compound-G4 Complex DSB Double-Strand Breaks (DSBs) Dynemicin_G4->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR Checkpoint Cell Cycle Checkpoint (G2/M Arrest) ATM_ATR->Checkpoint DDR DNA Damage Repair (e.g., HR, NHEJ) ATM_ATR->DDR Apoptosis Apoptosis Checkpoint->Apoptosis If damage is irreparable DDR->Apoptosis If repair fails

Caption: Simplified DNA damage response pathway initiated by this compound-induced double-strand breaks.[2]

References

Development of Dynemicin A-based Antibody-Drug Conjugates (ADCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dynemicin A is a potent natural product belonging to the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora chersina.[1][2][3] Its unique molecular structure, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, allows it to induce double-stranded DNA breaks, leading to profound cytotoxicity against cancer cells.[2][3] However, the clinical application of this compound has been limited by its indiscriminate cytotoxicity against both cancerous and healthy cells.[3][4]

The development of antibody-drug conjugates (ADCs) offers a promising strategy to overcome this limitation. By attaching a highly potent cytotoxic agent like a this compound derivative (the "payload") to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens, ADCs can deliver the payload directly to cancer cells, thereby increasing efficacy and minimizing off-target toxicity.[5][6] This document provides detailed application notes and protocols relevant to the development and evaluation of this compound-based ADCs.

Application Notes

Mechanism of Action of this compound

The antitumor activity of this compound is a multi-step process that culminates in the cleavage of DNA.[3] This mechanism is crucial for its function as an ADC payload.

  • DNA Intercalation: The planar anthraquinone portion of the this compound molecule inserts itself into the minor groove of the DNA double helix. This binding event is a critical first step that positions the reactive enediyne core in close proximity to the DNA backbone.[1][2][3]

  • Reductive Activation: Once intercalated, the molecule is activated. In the cellular environment, this is a bioreductive event where enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, or cofactors like NADPH and thiols, reduce the anthraquinone core.[3][7]

  • Bergman Cycloaromatization: This reduction triggers a cascade of electronic rearrangements, including the opening of an epoxide ring. This geometric change allows for a spontaneous Bergman cycloaromatization, which transforms the enediyne into a highly reactive and unstable p-benzyne diradical.[2][3]

  • DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. It strips hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-stranded breaks.[2] This irreparable damage ultimately triggers cell death.

G cluster_workflow Mechanism of this compound Action A 1. DNA Intercalation (Anthraquinone Core) B 2. Reductive Activation (NADPH, Thiols) A->B Binding to minor groove C 3. Bergman Cyclization (Epoxide Ring Opening) B->C Electron transfer D 4. p-Benzyne Diradical Formation C->D Spontaneous reaction E 5. H-atom Abstraction from DNA Backbone D->E Radical attack F Double-Strand DNA Break E->F

Fig 1. Mechanism of this compound-induced DNA damage.
Principle and Workflow of this compound-based ADCs

A this compound-based ADC is a three-component system designed for targeted cancer therapy.[5][6] The development process follows a structured workflow to ensure safety and efficacy.

  • Components of the ADC:

    • Monoclonal Antibody (mAb): A humanized or human mAb selected for its high specificity and binding affinity to a tumor-associated antigen.[8]

    • Cytotoxic Payload: A derivative of this compound, chosen for its extreme potency.

    • Linker: A chemical moiety that connects the payload to the antibody. The linker must be stable in systemic circulation but allow for the efficient release of the payload inside the target cancer cell.[8]

  • Mechanism of ADC Action: The ADC circulates in the bloodstream until the mAb binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the active this compound payload, which then proceeds to damage the cell's DNA, leading to apoptosis.[6] Some this compound-based ADCs have shown a potent "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[4]

G cluster_workflow This compound ADC Development Workflow A Antibody Selection & Engineering C Conjugation (mAb + Linker-Payload) A->C B This compound Analogue & Linker Synthesis B->C D Purification & Characterization C->D E In Vitro Evaluation (Cytotoxicity, Specificity) D->E F In Vivo Evaluation (Efficacy, PK, Toxicity) E->F

Fig 2. General workflow for the development of ADCs.
This compound-Induced Cellular Signaling

The double-strand breaks created by this compound trigger a robust DNA damage response within the cancer cell, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.[2]

  • Apoptosis Induction: DNA double-strand breaks activate sensor proteins, which in turn activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, cell death.[2]

  • Cell Cycle Arrest: The DNA damage also activates checkpoint kinases, which halt the cell cycle, typically at the G2/M checkpoint, to prevent the replication of damaged DNA.[2]

G cluster_pathway This compound-Induced Apoptosis Pathway DYN This compound ADC DSB Double-Strand DNA Breaks DYN->DSB P53 p53 Activation DSB->P53 ARREST G2/M Cell Cycle Arrest DSB->ARREST BAX Bax Upregulation P53->BAX MITO Mitochondrial Dysfunction BAX->MITO CASP Caspase Cascade Activation MITO->CASP APOP Apoptosis CASP->APOP

Fig 3. Simplified signaling of this compound-induced cell death.

Quantitative Data Summary

The potency of this compound derivatives and their conjugates is a key parameter in their development. The following tables summarize representative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound-based ADCs

Compound Cell Line Target Antigen IC50 (pM) Reference
This compound Analogue (7a)-ADC Various Specific cancer cell epitopes Sub-picomolar to low picomolar [4]

| N-acetyl calicheamicin-ADC (Control) | Various | Specific cancer cell epitopes | Comparable to Dynemicin ADC |[4] |

Table 2: In Vivo Efficacy of this compound Analogues

Compound Animal Model Dosing Regimen Efficacy (T/C %)* Reference
Analogue 10c (Water-soluble) P388 Leukemia (Mice) 1.25 mg/kg/day for 4 days 222% [9]
This compound P388 & L1210 Leukemia (Mice) Not specified Significant life-prolonging effects [10]

| this compound | B16 Melanoma (Mice) | Not specified | Significant life-prolonging effects |[10] |

*T/C % (Treated/Control) indicates the relative tumor volume in treated vs. control animals. A lower T/C % indicates higher efficacy. For survival studies, T/C % can represent the percentage increase in lifespan.

Experimental Protocols

Protocol 1: General Procedure for Lysine-Based ADC Conjugation

This protocol describes a general method for conjugating a this compound derivative to a monoclonal antibody via surface-exposed lysine (B10760008) residues. This method results in a heterogeneous ADC mixture.

Materials:

  • Anti-target monoclonal antibody (e.g., anti-HER2 mAb) in PBS.

  • Linker-Payload construct (e.g., Sulfo-SMCC-Dynemicin A derivative).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Protein concentrators (e.g., Amicon Ultra).

  • Size Exclusion Chromatography (SEC) system for purification.

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

  • Linker Activation (if required): Activate the linker according to the manufacturer's protocol. For a pre-formed Linker-Payload construct, this step may be omitted.

  • Conjugation Reaction: Add the Linker-Payload construct to the mAb solution. A typical molar ratio is 5-10 moles of Linker-Payload per mole of mAb.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris or lysine to consume any unreacted linker.

  • Purification:

    • Remove excess, unconjugated Linker-Payload and quenching reagent using a protein concentrator with repeated buffer exchange into a formulation buffer.[11]

    • Further purify the ADC and remove aggregates using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 absorbance).

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess ADC purity and aggregation state by SEC.

    • Confirm integrity using SDS-PAGE.[11]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC50 value of a this compound-based ADC.[2]

Materials:

  • Target-positive cancer cell line (e.g., BT-474 for HER2).

  • Target-negative cancer cell line (for specificity control).

  • Complete cell culture medium.

  • This compound ADC and unconjugated mAb.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated mAb, and a relevant control ADC in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.[2]

Protocol 3: In Vitro Plasmid DNA Cleavage Assay

This assay assesses the ability of this compound or its derivatives to induce DNA strand breaks.[2]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322).

  • This compound derivative.

  • Reducing agent (e.g., NADPH or glutathione).

  • Reaction buffer (e.g., Tris-HCl buffer).

  • Stop solution (e.g., EDTA with loading dye).

  • Agarose (B213101) gel, electrophoresis system, and UV transilluminator.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the this compound derivative at various concentrations.

  • Initiation: Add the reducing agent (e.g., NADPH to a final concentration of 1 mM) to initiate the reaction. The final volume should be around 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the different DNA forms are separated.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA bands under UV light and capture an image.[2]

    • Analyze the conversion of DNA forms:

      • Form I (Supercoiled): Uncut plasmid, migrates fastest.

      • Form II (Nicked/Open-Circular): Single-strand break, migrates slowest.

      • Form III (Linear): Double-strand break, migrates at an intermediate rate.

    • Quantify the intensity of each band to determine the extent of DNA cleavage.

References

Application Notes and Protocols for Determining the Cytotoxicity of Dynemicin A using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products, isolated from Micromonospora chersina.[1][2] Its unique molecular structure, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, allows it to cause sequence-specific, double-stranded breaks in DNA.[3][4] This profound DNA damage triggers a cellular response that culminates in programmed cell death (apoptosis), making this compound a subject of significant interest in cancer research.[1][4] However, its clinical development has been hindered by its indiscriminate cytotoxicity.[2]

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[5]

Mechanism of Action: DNA Damage and Apoptosis Induction

The cytotoxic activity of this compound is a multi-step process that leads to the cleavage of DNA.[3] The planar anthraquinone portion of the molecule intercalates into the minor groove of the DNA double helix.[3][4] This is followed by a bioreductive activation of the anthraquinone core by cellular cofactors like NADPH or thiols.[1] This activation initiates a Bergman cycloaromatization of the enediyne component, generating a highly reactive p-benzyne diradical.[1] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-stranded breaks.[4] This extensive DNA damage activates a p53-dependent apoptotic pathway, ultimately leading to cell death.[1]

G cluster_0 cluster_1 cluster_2 This compound This compound DNA_Intercalation DNA Intercalation (Minor Groove) This compound->DNA_Intercalation Bioreductive_Activation Bioreductive Activation (NADPH, Thiols) DNA_Intercalation->Bioreductive_Activation Bergman_Cycloaromatization Bergman Cycloaromatization Bioreductive_Activation->Bergman_Cycloaromatization p_Benzyne_Diradical p-Benzyne Diradical Formation Bergman_Cycloaromatization->p_Benzyne_Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose p_Benzyne_Diradical->H_Abstraction DSB DNA Double-Strand Breaks H_Abstraction->DSB p53_Activation p53 Activation DSB->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_0 cluster_1 cluster_2 Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate (24h, 37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add this compound Serial Dilutions Incubation_24h->Compound_Addition Incubation_Treatment Incubate (24/48/72h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Solution (20 µL/well) Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (4h, 37°C) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution (150 µL/well) Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

High-performance liquid chromatography (HPLC) for Dynemicin A purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent enediyne antitumor antibiotic first isolated from the bacterium Micromonospora chersina.[1] Its complex molecular structure, featuring an anthraquinone (B42736) fused to a ten-membered enediyne core, is responsible for its remarkable DNA-cleaving ability and significant cytotoxicity, making it a subject of interest in cancer research and drug development.[1][2] The purification of this compound from fermentation broths or synthetic reaction mixtures is a critical step for its study and application. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for pharmacological and clinical studies.[3]

These application notes provide a detailed protocol for the purification of this compound using HPLC, with methods adaptable for both analytical and preparative scale operations. The protocols are based on methodologies reported for this compound and related enediyne compounds.[3]

Data Presentation: HPLC Parameters

The following tables summarize typical parameters for the analytical and preparative HPLC purification of this compound. These values are compiled from studies on Micromonospora chersina fermentation extracts and serve as a guide for method development.[3] It is important to note that retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions.[3]

Table 1: Analytical HPLC Parameters for this compound and Related Metabolites [3]

CompoundRetention Time (min)HPLC Method
This compound~25-30Method 1
Deoxythis compound~28-33Method 1
Dynemicin N~20-25Method 1
Iodoanthracene Intermediate~35-40Method 1

Table 2: Recommended HPLC Operating Conditions

ParameterAnalytical ScalePreparative Scale
Column C18 reverse-phase, 3-5 µm, 4.6 x 150-250 mmC18 reverse-phase, 5-10 µm, >20 mm ID
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear or step gradient, e.g., 20-80% B over 30 minOptimized based on analytical run, typically a shallower gradient around the elution time of this compound
Flow Rate 0.5-1.5 mL/minDependent on column diameter, e.g., >20 mL/min
Detection Photodiode Array (PDA) or UV-Vis at 254 nm and 310 nmUV-Vis at a single wavelength (e.g., 254 nm or 310 nm)
Injection Volume 5-20 µLDependent on column loading capacity
Sample Concentration 0.1-1 mg/mLAs high as solubility allows in a compatible solvent

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol outlines the extraction of this compound from a Micromonospora chersina fermentation broth.

  • Cell Removal : Centrifuge the fermentation broth to pellet the microbial cells.

  • Solvent Extraction :

    • To the supernatant, add an equal volume of ethyl acetate (B1210297).

    • Vortex vigorously for 2 minutes for thorough extraction.[3]

    • Separate the organic (upper) layer.[3]

  • Drying and Reconstitution :

    • Evaporate the ethyl acetate layer to dryness under reduced pressure or a stream of nitrogen.

    • Resuspend the dried extract in a minimal volume of a suitable solvent like DMSO.[3]

  • Filtration :

    • Filter the resuspended sample through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[3]

Analytical HPLC Method

This method is for the initial analysis of the crude extract to determine the retention time and purity of this compound.

  • Instrumentation : Use an HPLC system equipped with a gradient pump, autosampler, and a PDA or UV-Vis detector.[3]

  • Column : Install a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Equilibration : Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Injection : Inject 10-20 µL of the filtered sample extract.

  • Gradient Elution : Run a linear gradient from 20% to 80% of mobile phase B over 30 minutes.

  • Detection : Monitor the elution profile at 254 nm and 310 nm.

  • Data Analysis : Identify the peak corresponding to this compound based on its retention time and UV spectrum.

Preparative HPLC for Purification

This protocol describes the scale-up for purifying larger quantities of this compound.

  • System Preparation :

    • Install a preparative C18 column.

    • Equilibrate the column with the starting mobile phase composition at the appropriate flow rate.

  • Sample Loading :

    • Dissolve the crude extract in a suitable solvent. The solvent should be compatible with the mobile phase.

    • Inject the sample onto the column. The loading amount will depend on the column size and the resolution of the target peak from impurities.

  • Focused Gradient : Based on the analytical run, create a shallower gradient around the retention time of this compound to maximize resolution.

  • Fraction Collection :

    • Use an automated fraction collector triggered by UV absorbance or time.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis : Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal :

    • Pool the fractions containing high-purity this compound.

    • Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Sample Preparation cluster_hplc HPLC Purification Fermentation M. chersina Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ethyl_Acetate Liquid-Liquid Extraction Supernatant->Ethyl_Acetate Add Ethyl Acetate Evaporation Evaporation to Dryness Ethyl_Acetate->Evaporation Reconstitution Reconstitution in DMSO Evaporation->Reconstitution Filtration 0.2 µm Filtration Reconstitution->Filtration Analytical_HPLC Analytical HPLC Analysis Filtration->Analytical_HPLC Crude Extract Preparative_HPLC Preparative HPLC Analytical_HPLC->Preparative_HPLC Method Development Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Purified_Dynemicin_A Purified this compound Solvent_Removal->Purified_Dynemicin_A Final Product

Caption: Workflow for this compound purification.

Biosynthesis and Activation Pathway of this compound

G cluster_biosynthesis Biosynthesis cluster_activation Mechanism of Action PKS Polyketide Synthase (DynE8) Hexaene β-hydroxyhexaene PKS->Hexaene Enediyne_Precursor Enediyne Precursor Hexaene->Enediyne_Precursor Anthraquinone_Precursor Anthraquinone Precursor Hexaene->Anthraquinone_Precursor Dynemicin_A_Precursor This compound Precursor Enediyne_Precursor->Dynemicin_A_Precursor Anthraquinone_Precursor->Dynemicin_A_Precursor Dynemicin_A This compound Dynemicin_A_Precursor->Dynemicin_A Final Assembly Bioreduction Bioreduction (e.g., NADPH) Dynemicin_A->Bioreduction Cyclization Bergman Cyclization Bioreduction->Cyclization Diradical p-Benzyne Diradical Cyclization->Diradical DNA_Cleavage DNA Strand Scission Diradical->DNA_Cleavage

Caption: Biosynthesis and activation of this compound.

References

Application Notes and Protocols for the Total Synthesis of Dynemicin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its remarkable biological activity, which stems from its ability to cleave double-stranded DNA, has made it and its analogs attractive targets for total synthesis and development as chemotherapeutic agents. The complex molecular architecture of this compound, featuring a strained ten-membered enediyne core fused to an anthraquinone (B42736) moiety, presents significant synthetic challenges. However, the pursuit of its synthesis has led to the development of elegant and innovative strategies that not only provide access to the natural product but also open avenues for the creation of structurally diverse analogs with potentially improved therapeutic properties.

These application notes provide an overview of the primary strategies for the total synthesis of this compound analogs, with a focus on convergent total synthesis and mutasynthesis. Detailed protocols for key experimental steps, compiled from seminal works in the field, are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Key Synthetic Strategies

Two principal strategies have emerged as powerful approaches for the synthesis of this compound and its analogs:

  • Convergent Total Synthesis: This strategy involves the independent synthesis of two or more complex molecular fragments, which are then coupled at a late stage to assemble the final target molecule. This approach offers significant flexibility, as modifications can be introduced into each fragment, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A key convergent approach involves the Diels-Alder cycloaddition of a quinone imine fragment with an isobenzofuran (B1246724) derivative.[1]

  • Mutasynthesis: This chemo-biosynthetic approach utilizes a genetically engineered mutant of the Dynemicin-producing microorganism, Micromonospora chersina. The mutant strain is incapable of producing a key biosynthetic intermediate. By feeding synthetically prepared analogs of this intermediate to the fermentation culture, novel Dynemicin derivatives can be produced. This strategy leverages the organism's enzymatic machinery to construct the complex molecular scaffold, while allowing for the introduction of synthetic modifications. A notable example involves the use of a Δorf15 mutant, which is blocked in the biosynthesis of the iodoanthracene-γ-thiolactone precursor.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for key reactions in the total synthesis of this compound and its analogs, providing a comparative overview of different synthetic routes.

Table 1: Key Reaction Yields in the Convergent Total Synthesis of (+)-Dynemicin A (Myers, 1997)

Step No.ReactionReagents and ConditionsProductYield (%)
1Condensation(-)-Menthyl acetoacetate, trans-ethyl crotonate, NaOEt, EtOHCyclohexanedione derivativeCrystalline solid
...............
15CouplingEnol triflate, Arylboronic acid, Pd(PPh₃)₄, Tl₂CO₃, THFBiaryl compound90
18Thermal Deprotection/Amidation1,2-Dichlorobenzene, 180 °CQuinolone derivative84
20TriflationQuinolone, Triflic anhydride (B1165640), 2-chloropyridine, CH₂Cl₂Enol triflate85
21Enediyne Addition(Z)-Enediyne, n-BuLi, THF; then quinolineAlcohol intermediate89
22Intramolecular Acetylide AdditionKHMDS, THF, -78 °CTricyclic intermediate94
23OxidationIodosobenzene, CH₂Cl₂, rtQuinone imine precursor89
Final Step Diels-Alder Cycloaddition Quinone imine, Isobenzofuran, Benzene (B151609), rt; then DDQ (+)-Dynemicin A 40

Table 2: Key Reaction Yields in the Racemic Total Synthesis of this compound (Danishefsky, 1996)

Scheme No. (in publication)ReactionKey Reagents and ConditionsProduct DescriptionYield (%)
5Intramolecular Diels-AlderHeatcis-fused intermediateNot specified
12Enediyne FormationBis-iodoalkyne, Distannylethylene, Pd₂(dba)₃, AsPh₃, THFEnediyne-containing intermediateNot specified
17Anthraquinone FormationIminoquinone ketal, Homophthalic anhydride derivativeAnthraquinone coreNot specified
Final Steps Deprotection Various (±)-Dynemicin A Not specified in abstract

Experimental Protocols

The following are detailed methodologies for key experiments cited in the total synthesis of this compound analogs.

Protocol 1: Convergent Diels-Alder Cycloaddition for (+)-Dynemicin A

This protocol describes the final coupling step in the enantioselective total synthesis of (+)-Dynemicin A, as reported by Myers and coworkers. The reaction involves a [4+2] cycloaddition of a quinone imine intermediate with an isobenzofuran intermediate.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere of argon, dissolve the quinone imine intermediate in anhydrous, degassed benzene.

  • To this solution, add a solution of the isobenzofuran intermediate in anhydrous, degassed benzene via cannula.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon consumption of the starting materials, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene to the reaction mixture.

  • Continue stirring at room temperature for the specified time as determined by reaction monitoring.

  • Once the oxidation is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (+)-Dynemicin A.

Note: The specific concentrations, stoichiometry, and reaction times should be optimized based on the specific analogs being synthesized. Refer to the supporting information of the original publication for precise quantities and characterization data.

Protocol 2: Mutasynthesis of this compound Analogs

This protocol provides a general procedure for the generation of novel this compound analogs using a blocked mutant of M. chersina and feeding a synthetic precursor, as described in the work of Townsend and coworkers.

Materials:

  • Culture of the Δorf15 mutant of Micromonospora chersina

  • Appropriate fermentation medium

  • Synthetic iodoanthracene-γ-thiolactone analog

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Shake flasks or bioreactor

  • Ethyl acetate (B1210297) for extraction

  • High-performance liquid chromatography (HPLC) system for purification

  • NMR and mass spectrometry for characterization

Procedure:

  • Inoculation and Culture Growth: Inoculate the sterile fermentation medium with a culture of the Δorf15 mutant of M. chersina. Incubate the culture in a shake flask or bioreactor under appropriate conditions (e.g., 28 °C, with shaking).

  • Precursor Feeding: After an initial growth period (e.g., 24-48 hours), prepare a stock solution of the synthetic iodoanthracene-γ-thiolactone analog in DMSO. Add the precursor solution to the fermentation culture.

  • Fermentation: Continue the fermentation for several days (e.g., 7-10 days) to allow the microorganism to process the synthetic precursor and produce the novel this compound analog.

  • Extraction: Extract the culture broth with an equal volume of ethyl acetate. Separate the organic layer.

  • Purification: Concentrate the ethyl acetate extract under reduced pressure. Purify the resulting crude product using reverse-phase HPLC.

  • Characterization: Characterize the purified this compound analog using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Visualizations of Synthetic Strategies and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic strategies and workflows for preparing this compound analogs.

G cluster_retrosynthesis Retrosynthetic Analysis of Convergent Synthesis Dynemicin_A This compound Quinone_Imine Quinone Imine Fragment Dynemicin_A->Quinone_Imine Diels-Alder Disconnection Isobenzofuran Isobenzofuran Fragment Dynemicin_A->Isobenzofuran Diels-Alder Disconnection Simpler_Precursors1 Simpler Precursors Quinone_Imine->Simpler_Precursors1 Further Disconnections Simpler_Precursors2 Simpler Precursors Isobenzofuran->Simpler_Precursors2 Further Disconnections

Caption: Retrosynthetic analysis of a convergent approach to this compound.

G cluster_workflow Mutasynthesis Workflow Start Culture Δorf15 mutant of M. chersina Feed Feed Synthetic Iodoanthracene-γ-thiolactone Analog Start->Feed Ferment Fermentation Feed->Ferment Extract Solvent Extraction Ferment->Extract Purify HPLC Purification Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Analog Novel this compound Analog Purify->Analog

Caption: Experimental workflow for the mutasynthesis of this compound analogs.

G cluster_mechanism Convergent Diels-Alder Cycloaddition Reactants Quinone Imine + Isobenzofuran TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Cycloadduct Cycloadduct Intermediate TransitionState->Cycloadduct Oxidation Oxidation (DDQ) Cycloadduct->Oxidation Product This compound Core Oxidation->Product

Caption: Key steps in the convergent Diels-Alder cycloaddition.

References

In Vitro Activation of Dynemicin A: Protocols and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro activation of the potent enediyne antitumor antibiotic, Dynemicin A. The focus is on activation mediated by Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and various thiol-containing compounds, a critical step for its DNA-cleaving activity.

Introduction to this compound Activation

This compound is a hybrid molecule containing an anthraquinone (B42736) moiety, which intercalates into the minor groove of DNA, and an enediyne core. Its cytotoxic effects are triggered by an activation process that converts the stable enediyne into a highly reactive p-benzyne biradical. This biradical is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and ultimately, cell death.[1]

The activation can be initiated in vitro through several mechanisms, most notably by chemical reduction of the anthraquinone group.[1] Reducing agents such as NADPH and thiol compounds like glutathione (B108866) (GSH), dithiothreitol (B142953) (DTT), and methyl thioglycolate serve as effective activators in experimental settings.[1][2] This process can also be catalyzed by enzymes such as ferredoxin-NADP+ reductase.[3] Understanding the kinetics and efficiency of this activation is crucial for the development of this compound and its analogs as therapeutic agents.

Data Presentation

The following tables summarize representative quantitative data on the in vitro activation of this compound. It is important to note that specific values can vary depending on the precise experimental conditions.

Table 1: Concentration-Dependent DNA Cleavage by this compound Activated with NADPH

This compound (µM)NADPH (mM)Supercoiled DNA (%)Nicked DNA (%)Linear DNA (%)
11085150
51060355
1010305515
2510106030
5010<55045

Note: Data is illustrative and based on typical results from agarose (B213101) gel electrophoresis followed by densitometric analysis. The reaction is assumed to be incubated for 1 hour at 37°C with pBR322 plasmid DNA.

Table 2: Effect of Thiol Compounds on this compound-Mediated DNA Cleavage

This compound (µM)Activating AgentConcentration (mM)Supercoiled DNA (%)Nicked DNA (%)Linear DNA (%)
10Glutathione (GSH)545505
10Dithiothreitol (DTT)5256015
10Methyl Thioglycolate5355510
10Cysteine560382

Note: Data is illustrative and based on typical results from agarose gel electrophoresis followed by densitometric analysis. The reaction is assumed to be incubated for 1 hour at 37°C with pBR322 plasmid DNA.

Visualization of Activation and Experimental Workflow

Dynemicin_A_Activation_Pathway cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_dna_damage DNA Damage DynA This compound (Stable Enediyne) Reduced_DynA Reduced this compound (Anthraquinone reduction) Activator NADPH or Thiol Compound (e.g., GSH, DTT) Activator->Reduced_DynA Biradical p-Benzyne Biradical (Highly Reactive) Reduced_DynA->Biradical Epoxide opening & Cycloaromatization H_Abstraction Hydrogen Abstraction (from Deoxyribose) Biradical->H_Abstraction DNA DNA (Double Helix) DNA_Cleavage Single & Double Strand Breaks H_Abstraction->DNA_Cleavage DNA_Cleavage_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_setup 2. Reaction Setup cluster_incubation 3. Incubation cluster_termination 4. Reaction Termination cluster_analysis 5. Analysis Reagents Prepare Reagents: - this compound Stock (in DMSO) - Activator Stock (NADPH/Thiol) - Plasmid DNA (e.g., pBR322) - Reaction Buffer Mix Combine in Microfuge Tube: 1. Buffer 2. Plasmid DNA 3. This compound Reagents->Mix Initiate Initiate Reaction: Add Activator (NADPH/Thiol) Mix->Initiate Incubate Incubate at 37°C (e.g., 1 hour) Initiate->Incubate Stop Stop Reaction: Add Loading Dye with EDTA Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel->Visualize Quantify Densitometric Analysis: Quantify Supercoiled, Nicked, and Linear DNA Visualize->Quantify

References

Application Notes and Protocols for Assessing Dynemicin A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] Its mechanism of action involves the induction of double-stranded DNA breaks, which subsequently triggers programmed cell death, or apoptosis, in cancer cells.[2] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and its analogs in preclinical drug development. These application notes provide detailed protocols for key assays used to quantify and characterize this compound-induced apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound and its Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
This compoundMolt-4T-cell leukemia0.001
Uncialamycin Derivative 7aVarious-pM range
Uncialamycin Derivative 7bVarious-pM range (up to 2x more potent than 7a)
Water-Soluble this compound Analog (10c)P388Leukemia (murine)Not specified, but showed enhanced in vivo activity
Water-Soluble this compound Analogs (10b, 14b)P388Leukemia (murine)Not specified, but showed enhanced in vivo activity
Water-Soluble this compound Analogs (10d, 12d, 14d)P388Leukemia (murine)Not specified, but showed enhanced in vivo activity

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic pathway, initiated by DNA damage. The enediyne core of this compound generates diradicals that cause double-strand breaks in the DNA.[2] This damage activates a p53-dependent signaling cascade.[2] Activated p53 upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax.[3][4] Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[4] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm Dynemicin A_ext This compound Dynemicin A_int This compound Dynemicin A_ext->Dynemicin A_int Cellular Uptake DNA Nuclear DNA Dynemicin A_int->DNA Intercalation DSB Double-Strand Breaks DNA->DSB Induces p53 p53 DSB->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to CytC Cytochrome c Mitochondrion->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Effector) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Start CellCulture Cell Culture (e.g., Cancer Cell Line) Start->CellCulture Treatment Treat with This compound (Varying Concentrations and Time Points) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest ApoptosisAssays Perform Apoptosis Assays Harvest->ApoptosisAssays AnnexinV Annexin V/PI Staining (Flow Cytometry) ApoptosisAssays->AnnexinV Caspase Caspase Activity Assay (Colorimetric/Fluorometric) ApoptosisAssays->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) ApoptosisAssays->TUNEL WesternBlot Western Blot (Apoptotic Proteins) ApoptosisAssays->WesternBlot DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis TUNEL->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the challenging total synthesis of Dynemicin A. Here, you will find troubleshooting guidance for common low-yield steps and answers to frequently asked questions, empowering you to navigate the complexities of this potent enediyne antitumor antibiotic's synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical and typically low-yield stages in the total synthesis of this compound?

A1: The total synthesis of this compound is marked by several challenging transformations. Key stages notorious for yield reduction include:

  • Construction of the Enediyne Core: The inherent instability of the 10-membered enediyne ring makes its formation and handling a primary obstacle.

  • Macrocyclization: Ring-closing reactions to form the strained macrocycle can be inefficient, often competing with intermolecular side reactions.

  • Late-Stage Functionalization: Introduction of sensitive functional groups, such as the epoxide, on the complex molecular framework can be low-yielding.

  • Diels-Alder Cycloaddition: The final convergent step, while elegant, can have a moderate yield, as seen in the Myers synthesis where the final cycloaddition to produce (+)-Dynemicin A has a reported yield of 40%.[1][2]

Q2: How can the decomposition of sensitive enediyne intermediates be minimized during synthesis and purification?

A2: The instability of the enediyne core is a significant challenge. To mitigate decomposition:

  • Use of Protecting Groups: Employ protecting groups for terminal alkynes, such as trimethylsilyl (B98337) (TMS), to prevent undesired reactivity. These can be selectively removed in later steps.[3]

  • Degassed Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can promote the degradation of the enediyne moiety.[3]

  • Light Protection: Protect light-sensitive intermediates by conducting reactions in flasks wrapped in aluminum foil.[3]

  • Controlled Temperature: Maintain low temperatures during reactions and purifications whenever possible to reduce the rate of decomposition.

Q3: What are common side reactions in the palladium-catalyzed cross-coupling steps, and how can they be suppressed?

A3: A frequent side reaction in palladium-catalyzed cross-couplings, such as the Sonogashira reaction used to form the enediyne core, is the homocoupling of terminal alkynes (Glaser coupling).[3] To minimize this:

  • Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly to maintain a low concentration, disfavoring the homocoupling pathway.[3]

  • Ligand Choice: The selection of the phosphine (B1218219) ligand is critical. Bulky and electron-rich ligands can enhance the rate of the desired cross-coupling over the undesired homocoupling.[3]

  • Strict Anaerobic Conditions: Ensure rigorous exclusion of oxygen to prevent oxidation and inactivation of the Pd(0) catalyst, which can lead to a sluggish reaction and favor side reactions.[3]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Macrocyclization

Problem: The intramolecular palladium-catalyzed cross-coupling reaction to form the 10-membered enediyne ring is resulting in a low yield of the desired macrocycle.

Below is a troubleshooting workflow to address this common issue:

G start Low Yield in Macrocyclization catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate catalyst_q1 Is the Pd catalyst fresh and properly stored? catalyst->catalyst_q1 conditions_q1 Are conditions strictly anaerobic? conditions->conditions_q1 substrate_q1 Is the precursor free of inhibitory impurities? substrate->substrate_q1 catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes catalyst_a1_no No catalyst_q1->catalyst_a1_no ligand_q Is the ligand appropriate? catalyst_a1_yes->ligand_q catalyst_s1 Use freshly prepared or properly stored catalyst. catalyst_a1_no->catalyst_s1 ligand_a_yes Yes ligand_q->ligand_a_yes ligand_a_no No ligand_q->ligand_a_no end Yield Improved ligand_a_yes->end ligand_s Screen alternative bulky, electron-rich ligands. ligand_a_no->ligand_s conditions_a1_yes Yes conditions_q1->conditions_a1_yes conditions_a1_no No conditions_q1->conditions_a1_no concentration_q Is the substrate concentration optimized? conditions_a1_yes->concentration_q conditions_s1 Improve degassing of solvents and use a glovebox. conditions_a1_no->conditions_s1 concentration_a_yes Yes concentration_q->concentration_a_yes concentration_a_no No concentration_q->concentration_a_no concentration_a_yes->end concentration_s Perform reaction under high dilution conditions. concentration_a_no->concentration_s substrate_a1_yes Yes substrate_q1->substrate_a1_yes substrate_a1_no No substrate_q1->substrate_a1_no substrate_a1_yes->end substrate_s1 Re-purify the starting material. substrate_a1_no->substrate_s1

Caption: Troubleshooting workflow for low-yield macrocyclization.

Data Presentation

Reported Yields for Key Steps in the Convergent Synthesis of (+)-Dynemicin A

The following table summarizes the yields of key reactions in the convergent total synthesis of (+)-Dynemicin A as reported by Myers et al. This synthetic route is notable for its efficiency in constructing the complex core of the molecule.

StepReactantsProductReported Yield (%)
Coupling of Enol Triflate and Arylboronic AcidEnol triflate 11 and arylboronic acid 10Coupling product 1890
Thermal Deprotection/Internal AmidationCoupling product 18Amide product84
Stereoselective Addition of (Z)-Enediyne(Z)-enediyne 31 and quinoline (B57606) 61Addition product89
Intramolecular Acetylide AdditionAcetylenic ketone 66Cyclized product94
Oxidation of PhenolPhenol 76 with iodosobenzeneQuinone imine precursor 7789
Diels-Alder Cycloaddition and Oxidative WorkupQuinone imine 6 and isobenzofuran (B1246724) 107(+)-Dynemicin A (1)40

Data sourced from the Journal of the American Chemical Society.[1][2]

Experimental Protocols

General Protocol for Sonogashira Coupling to Form the Enediyne Core

This protocol is a representative procedure for the palladium-catalyzed Sonogashira coupling, a key reaction in the construction of the enediyne core of this compound.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.1 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Anhydrous amine base (e.g., triethylamine, 2.0 eq)

  • Nitrogen or Argon supply

  • Flame-dried glassware

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.[3]

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[3]

  • Add the anhydrous, degassed solvent and the amine base via syringe.[3]

  • Add the terminal alkyne dropwise via syringe over a period of 10 minutes.[3]

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with a suitable solvent like ethyl acetate.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[3]

Convergent Synthetic Strategy for this compound

The synthesis of this compound is often approached through a convergent strategy, where complex fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient and allows for the synthesis of analogs by modifying the individual fragments.[1][2][4]

G cluster_left Quinone Imine Fragment Synthesis cluster_right Isobenzofuran Fragment Synthesis start_left Simple Precursors steps_left Multiple Synthetic Steps start_left->steps_left quinone_imine Quinone Imine Fragment steps_left->quinone_imine coupling Diels-Alder Cycloaddition quinone_imine->coupling start_right Simple Precursors steps_right Multiple Synthetic Steps start_right->steps_right isobenzofuran Isobenzofuran Fragment steps_right->isobenzofuran isobenzofuran->coupling dynemicin_a This compound coupling->dynemicin_a

Caption: Convergent synthesis of this compound.

References

Technical Support Center: Overcoming Dynemicin A Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Dynemicin A, a potent enediyne antitumor antibiotic, with a focus on overcoming its inherent instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it unstable in aqueous solutions?

This compound is a member of the enediyne class of natural products, known for its powerful antitumor properties.[1] Its structure features a highly strained ten-membered ring containing a double bond and two triple bonds, often referred to as the "warhead".[1][2] This structural motif is fundamental to its mechanism of action but also the source of its instability.

The instability of this compound in aqueous solutions is due to its susceptibility to a chemical rearrangement called the Bergman cyclization.[2] Under specific triggering conditions, the enediyne ring undergoes this cyclization to form a highly reactive p-benzyne diradical.[2] While this diradical is responsible for the therapeutic effect of cleaving DNA in cancer cells, it can also react with the solvent or other molecules in the experimental environment, leading to the rapid degradation of the compound and loss of bioactivity.[2]

Q2: What are the primary triggers for this compound degradation?

The premature activation of the Bergman cyclization is the main cause of this compound degradation. The key triggers to be aware of in an experimental setting are:

  • Reductive Environments: The presence of reducing agents such as NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol (B142953) [DTT]) can initiate the activation cascade.[2][3]

  • Acidic Conditions: A low pH environment can facilitate the opening of a critical epoxide group on the molecule, a crucial step for initiating the cyclization.[2]

  • Nucleophiles: The enediyne core can be attacked by external nucleophiles, which can also trigger its transformation into the active, unstable form.[2]

Q3: My this compound precipitated when I diluted it into my aqueous experimental medium. What went wrong?

Precipitation is a common issue arising from this compound's poor water solubility.[2] To avoid this, a careful two-step dissolution process is required. This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dioxane.[2] Anhydrous DMSO is the recommended primary solvent for creating high-concentration stock solutions.

For your aqueous working solutions, the DMSO stock should be diluted into a suitable buffer. To prevent precipitation during this step, add the DMSO stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to prevent the compound from "crashing out" of the solution. Also, ensure you do not exceed the solubility limit in your final medium; you may need to lower the working concentration.[2]

Q4: What are the recommended solvent and buffer conditions for working with this compound?

Proper solvent and buffer selection are critical for maintaining the integrity of this compound.

  • Primary Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 1-10 mM).[2]

  • Aqueous Buffer: For working solutions, it is crucial to use a neutral or slightly basic buffer with a pH between 7.2 and 7.8.[2] Phosphate-buffered saline (PBS) or Tris-HCl are generally suitable choices.[2] Avoid buffers that contain potentially reactive nucleophilic species.[2]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 1%, while ensuring the compound remains in solution.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Bioactivity After Preparation

Potential Cause Troubleshooting Step Success Indicator
Premature Bergman Cyclization Review your experimental protocol for the presence of triggers.Activity is restored when triggers are removed.
* Reductants: Eliminate or reduce the concentration of reducing agents like NADPH or thiols.
* Low pH: Ensure the pH of your aqueous buffer is between 7.2 and 7.8.[2]
* Nucleophiles: Check if any components of your media could act as nucleophiles.[2]
Improper Storage Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the DMSO stock solution.[2]Freshly prepared solutions exhibit expected bioactivity.
Avoid repeated freeze-thaw cycles of the stock solution.[2]

Issue 2: this compound Precipitation in Aqueous Solution

Potential Cause Troubleshooting Step Success Indicator
Poor Dissolution Technique Ensure your stock solution in DMSO is fully dissolved before dilution.The solution is clear with no visible particulates.
When diluting, add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing.[2]The final aqueous solution is clear.
Exceeded Solubility Limit Lower the final working concentration of this compound in your experiment.The compound remains in solution at the lower concentration.
Consider the use of non-ionic surfactants or carrier proteins to improve solubility, but validate their compatibility with your experimental system first.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Amber vials

  • Microcentrifuge tubes

  • Vortex mixer

Procedure for 10 mM Stock Solution (in DMSO):

  • Bring the vial of this compound solid to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile, light-protected environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, purple color due to the anthraquinone (B42736) chromophore.[3]

  • Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and moisture.[2]

  • Store the aliquots at -20°C or -80°C.[2]

Procedure for 10 µM Working Solution (in Aqueous Buffer):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.[2]

  • Prepare the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4).

  • To prepare a 10 µM solution, a 1:1000 dilution is required. For 1 mL of the final solution, you will need 1 µL of the 10 mM stock and 999 µL of buffer.

  • While vigorously vortexing the buffer, slowly add the 1 µL of DMSO stock solution.[2]

  • Visually inspect the solution to ensure no precipitation has occurred.

  • Use the working solution immediately. Do not store aqueous solutions of this compound.[2]

Data Summary

Table 1: Solubility and Recommended Storage of this compound

Parameter Recommendation Reference
Primary Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dioxane[2]
Recommended Primary Solvent Anhydrous DMSO[2]
Aqueous Solubility Practically insoluble[2]
Stock Solution Storage Aliquoted in amber vials at -20°C or -80°C[2]
Aqueous Solution Storage Not recommended; prepare fresh before use[2]

Table 2: Recommended Buffer Conditions for this compound Working Solutions

Parameter Recommendation Reference
pH Range 7.2 - 7.8 (neutral to slightly basic)[2]
Suitable Buffers Phosphate-Buffered Saline (PBS), Tris-HCl[2]
Buffers to Avoid Acidic buffers and those containing nucleophiles[2]

Visualizations

dynemicin_activation_pathway cluster_prodrug Inactive State cluster_activation Activation Triggers cluster_active Active State cluster_effect Biological Effect Dynemicin_A This compound (Prodrug) Bergman_Cyclization Bergman Cyclization Dynemicin_A->Bergman_Cyclization Triggered by Triggers Reductants (NADPH, Thiols) Acidic pH Nucleophiles Triggers->Bergman_Cyclization Diradical p-Benzyne Diradical (Highly Reactive) Bergman_Cyclization->Diradical DNA_Cleavage DNA Double-Strand Cleavage Diradical->DNA_Cleavage Cell_Death Cell Death DNA_Cleavage->Cell_Death

Caption: Activation pathway of this compound leading to DNA cleavage.

experimental_workflow Start Start: Solid this compound Dissolve_DMSO Dissolve in Anhydrous DMSO (e.g., 10 mM) Start->Dissolve_DMSO Stock_Solution Stock Solution Dissolve_DMSO->Stock_Solution Aliquot_Store Aliquot and Store at -80°C (Protect from light) Stock_Solution->Aliquot_Store Thaw_Aliquot Thaw Single Aliquot Aliquot_Store->Thaw_Aliquot Dilute Slowly Add Stock to Vortexing Buffer Thaw_Aliquot->Dilute Prepare_Buffer Prepare Aqueous Buffer (pH 7.2-7.8) Prepare_Buffer->Dilute Working_Solution Working Solution (Use Immediately) Dilute->Working_Solution

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Dynemicin A Stability and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Dynemicin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with this potent enediyne antibiotic and prevent its premature Bergman cyclization.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows signs of degradation even during storage at low temperatures. What could be the cause?

A1: While low-temperature storage (-20°C to -80°C) is crucial, several other factors can contribute to the degradation of this compound analogues. Exposure to light, oxygen, and moisture can initiate premature cyclization. Ensure that your samples are stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) and that all solvents used for storage are thoroughly degassed. The inherent stability of your specific analogue, influenced by its chemical modifications, also plays a significant role.

Q2: I am observing low yields in the synthesis of my this compound analogue. What are the common pitfalls?

A2: Low yields in enediyne synthesis are often due to the instability of the intermediates and the final product. Key steps to troubleshoot include:

  • Reaction Conditions: Ensure strict anhydrous and anaerobic conditions, as trace amounts of water or oxygen can lead to side reactions and degradation.

  • Reagent Quality: Use high-purity, degassed solvents and fresh reagents.

  • Temperature Control: Maintain low temperatures during reactions and workup procedures to prevent premature Bergman cyclization.

  • Protecting Groups: Utilize appropriate protecting groups for the terminal alkynes, such as trimethylsilyl (B98337) (TMS), to prevent unwanted reactions during intermediate steps.

Q3: How does pH affect the stability of this compound during my experiments?

A3: The stability of this compound is influenced by pH. The epoxide ring, which is the trigger for the Bergman cyclization, can be susceptible to acid-catalyzed opening. While specific quantitative data for this compound's half-life at different pH values is not extensively published, it is advisable to maintain a neutral pH (around 7.0-7.4) during experiments to minimize the risk of premature activation. The use of appropriate buffer systems is recommended to maintain a stable pH environment.

Q4: What are the best methods for monitoring the stability of my this compound analogue?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the stability of this compound analogues. A stability-indicating HPLC method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation. UV-Vis spectroscopy can also be used to monitor changes in the characteristic absorbance of the anthraquinone (B42736) chromophore, although it is less specific than HPLC.

Troubleshooting Guides

Low Yield in Sonogashira Coupling
Problem Possible Cause Suggested Solution
No or low product formationInactive catalystUse fresh palladium and copper catalysts. Ensure the palladium catalyst is properly activated to its Pd(0) state.
Poor quality of reagents or solventsUse anhydrous, degassed solvents and high-purity reagents.
Inappropriate baseThe choice of amine base is critical. Ensure it is sufficiently basic to deprotonate the terminal alkyne but not so strong as to cause side reactions. Diisopropylamine or triethylamine (B128534) are commonly used.
Formation of side products (e.g., Glaser coupling of the alkyne)Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Incorrect ratio of catalystsOptimize the ratio of palladium to copper catalyst. An excess of copper can promote homocoupling of the alkyne.
Decomposition of starting materials or productHigh reaction temperaturePerform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for reactive aryl halides.
Premature Bergman Cyclization During Workup or Purification
Problem Possible Cause Suggested Solution
Loss of product during extraction and concentrationExposure to heatPerform all concentration steps at low temperatures using a rotary evaporator with a cooled water bath. Avoid heating the sample.
Exposure to lightProtect the sample from light by wrapping flasks and vials in aluminum foil.
Degradation on silica (B1680970) gel during column chromatographyAcidity of silica gelUse deactivated silica gel (e.g., treated with triethylamine) to neutralize acidic sites that can trigger cyclization.
Prolonged exposure to the stationary phasePerform flash chromatography as quickly as possible. Consider using a less polar solvent system to expedite elution.
Use of chlorinated solventsAvoid using chlorinated solvents like dichloromethane, as they can be slightly acidic.

Data Presentation

Activation Energies for Bergman Cyclization of this compound
State of this compound Activation Barrier (kcal/mol) Method Reference
Untriggered52Computational (B3LYP)[1][2]
Triggered (after epoxide opening)16.7Computational (B3LYP)[1][2]
Triggered (in DNA minor groove)20.4 (gas phase)Computational (QM/MM)[3][4]
Triggered (acyclic analogue in DNA minor groove)23.7Computational (QM/MM)[3][4]

Experimental Protocols

Protocol 1: Stability Assessment of a this compound Analogue by HPLC

Objective: To monitor the degradation of a this compound analogue over time under specific storage conditions.

Materials:

  • This compound analogue sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • DMSO (for stock solution)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound analogue in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

    • Prepare multiple aliquots of this solution for analysis at different time points. Store under the desired conditions (e.g., specific temperature, light exposure, pH-buffered solution).

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be 50-95% B over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes. This may need to be optimized for your specific analogue.

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the λmax of the anthraquinone chromophore (e.g., around 530-570 nm) and a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradation products.

  • Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), filter an aliquot of the sample solution through a 0.22 µm syringe filter and inject it into the HPLC system.

    • Integrate the peak area of the intact this compound analogue and any new peaks that appear.

    • Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Protocol 2: General Procedure for Sonogashira Coupling in this compound Analogue Synthesis

Objective: To perform a palladium-copper catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, a key step in the synthesis of the enediyne core.

Materials:

  • Aryl/vinyl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) as required for the specific substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on deactivated silica gel, using a suitable solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Bergman_Cyclization_Pathway DynemicinA This compound (Stable) Epoxide Intact Trigger Trigger (e.g., NADPH, thiol, or acidic conditions) DynemicinA->Trigger Activation Activated Activated Intermediate (Epoxide Opened, Strained) Trigger->Activated Conformational Change TransitionState Transition State Activated->TransitionState Bergman Cyclization (Lowered Energy Barrier) Diradical p-Benzyne Diradical (Highly Reactive) TransitionState->Diradical DNA DNA Diradical->DNA H-atom abstraction Cleavage DNA Strand Cleavage DNA->Cleavage

Caption: The activation and Bergman cyclization pathway of this compound.

Experimental_Workflow_Stabilization cluster_synthesis Synthesis & Modification cluster_formulation Formulation for Stability cluster_analysis Stability Analysis Start Starting Materials Synthesis Synthesis of Analogue (e.g., Sonogashira Coupling) Start->Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Formulate Formulation (e.g., pH adjustment, complexation) Purification->Formulate Storage Storage (-80°C, Inert Atmosphere, Dark) Formulate->Storage Analysis Stability Monitoring (e.g., HPLC) Storage->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data

Caption: Experimental workflow for synthesis, stabilization, and analysis of this compound analogues.

Troubleshooting_Logic Start Low Yield or Degradation Observed CheckSynthesis Check Synthesis Conditions Anhydrous/Anaerobic? Temperature Control? Reagent Purity? Start->CheckSynthesis CheckWorkup Check Workup/Purification Low Temperature? Deactivated Silica? Light Protection? Start->CheckWorkup CheckStorage Check Storage Conditions Temperature? Inert Atmosphere? Light Protection? Start->CheckStorage OptimizeSynthesis Optimize Reaction (Catalyst, Base, Solvent) CheckSynthesis->OptimizeSynthesis OptimizePurification Optimize Purification (Faster Elution, Different Stationary Phase) CheckWorkup->OptimizePurification OptimizeStorage Optimize Storage (Lower Temp, Fresh Inert Gas) CheckStorage->OptimizeStorage Success Improved Stability/Yield OptimizeSynthesis->Success OptimizePurification->Success OptimizeStorage->Success

Caption: A logical troubleshooting guide for experiments with this compound.

References

Technical Support Center: Optimization of Dynemicin A Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the reaction conditions for Dynemicin A activation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function? A: this compound is a potent antitumor antibiotic naturally produced by the bacterium Micromonospora chersina.[1] Its structure is a unique hybrid of an anthraquinone (B42736) core, which allows it to intercalate into the minor groove of DNA, and an enediyne "warhead" responsible for its DNA-cleaving activity.[1][2] This dual-functionality makes it a subject of interest for cancer research, though its broad spectrum of activity presents challenges for clinical use.[1]

Q2: What are the primary mechanisms for activating this compound? A: The activation of this compound is essential for its cytotoxic effects and can be triggered by several methods:

  • Chemical Reduction: The use of reducing agents like NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol) can initiate the activation cascade.[2][3] Millimolar concentrations of these agents are typically required for effective chemical activation.[3][4]

  • Enzymatic Reduction: Certain flavoenzymes, such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, can catalyze the reduction of this compound in the presence of cofactors like NADPH or NADH.[3][4] This enzymatic activation can be more rapid and efficient, even at lower reductant concentrations.[4]

  • Alkaline Conditions: High pH environments can also effectively induce the activation of this compound, leading to DNA strand breaks.[3][5]

  • Visible Light: Irradiation with visible light can trigger the activation process, resulting in DNA cleavage with nucleotide specificity similar to thiol-induced activation.[3][6]

Q3: What is the chemical process that occurs upon activation? A: Upon activation via reduction, the this compound molecule undergoes a significant conformational change. This change facilitates a Bergman cyclization of the enediyne core.[1][3] This reaction is critical as it generates a highly reactive p-benzyne biradical.[3] This biradical is the ultimate DNA-damaging species; it abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing both single- and double-strand breaks.[3]

Q4: What is the difference between this compound and Dynemicin S? A: this compound is the parent, active compound. Dynemicin S is a less active adduct that forms when this compound reacts with a thiol-containing compound, such as methyl thioglycolate.[3][7] Crucially, Dynemicin S itself does not possess DNA cleavage activity.[3][7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during this compound experiments.

Issue 1: Low or No DNA Cleavage Observed

Q: I performed a DNA cleavage assay with this compound but see minimal or no cleavage. What went wrong? A: This is a common issue that can often be traced back to one of three areas: inadequate activation, suboptimal reaction conditions, or problems with the reagents themselves.

  • Inadequate Activation:

    • Reducing Agent: Ensure your reducing agent (e.g., NADPH, GSH) is fresh and used at an appropriate concentration.[3] For chemical activation, millimolar concentrations are typically necessary.[3] For enzymatic activation, confirm the enzyme is active and the cofactor concentration is optimal.[4]

    • pH of Reaction: The pH of your buffer can significantly impact activation. This compound-mediated cleavage is known to be effective under alkaline conditions.[3][5] Consider optimizing the buffer pH.

    • Oxygen Content: As activation is a reductive process, degassing your buffer to remove oxygen may improve reaction efficiency in some cases.[3]

  • Suboptimal Reaction Conditions:

    • Incubation Time: The reaction may require more time. Published time courses range from 30 minutes to 24 hours.[3] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific setup.

    • Temperature: Most assays are conducted at 37°C.[3] Ensure your incubator or water bath is accurately calibrated.

  • Issues with Reagents:

    • This compound Integrity: this compound is a complex molecule that can degrade. It should be stored correctly (low temperatures, protected from light) and stock solutions in a suitable solvent like DMSO should be prepared fresh.[3]

    • DNA Quality: Use high-quality DNA free from contaminants that could inhibit the reaction.[3] It is also important to use nuclease-free water and maintain sterile techniques to prevent DNA degradation from other sources.[3]

Issue 2: Inconsistent and Irreproducible Results

Q: My DNA cleavage results with this compound are highly variable between experiments. What could be the cause? A: Reproducibility issues often arise from minor, overlooked variations in the experimental setup. To ensure consistency, pay close attention to the following:

  • Precise Reagent Concentrations: Use calibrated pipettes and ensure accurate, consistent dispensing of all reagents, especially the this compound stock and the activating agent.[3]

  • Consistent Incubation Times and Temperatures: Use a calibrated timer and a temperature-controlled device for all incubations to eliminate variability.[3]

  • Uniform Mixing: Ensure all reaction components are thoroughly mixed before incubation begins.[3]

  • Stock Solution Stability: Prepare fresh stock solutions of this compound and activating agents regularly to avoid degradation-related issues.[3]

  • Experimental Scale: Results can sometimes vary with the reaction scale. Try to perform the experiment on the exact same scale as the original or previously successful procedure.[8]

Section 3: Data Presentation: Reaction Condition Tables

The following tables summarize key quantitative data for setting up this compound activation experiments.

Table 1: General Reaction Conditions for this compound DNA Cleavage Assay

ParameterRecommended Range/ValueNotes
This compound Concentration 1 - 50 µMThe optimal concentration depends on the DNA concentration and desired cleavage level.[3]
DNA (Plasmid or Oligo) Varies (nM to µM range)Depends on the specific assay design and DNA type.[3]
Activating Agent (e.g., NADPH) Millimolar (mM) rangeFor chemical activation.[3] Ensure the agent is fresh.
Temperature 37°CStandard incubation temperature for most biological assays.[3]
Incubation Time 30 minutes - 24 hoursRequires optimization for each specific experimental setup.[3]
Reaction Buffer Varies (e.g., Tris-HCl)pH can be a critical factor; alkaline conditions may enhance activation.[3][5]

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Solution
No/Low Cleavage Inactive reducing agentPrepare fresh reducing agent solution.[3]
Suboptimal pHTest a range of buffer pH values, including alkaline conditions.[3][5]
Insufficient incubation timePerform a time-course experiment (e.g., 30 min, 1h, 4h, 24h).[3]
Degraded this compoundUse a fresh aliquot of this compound stored properly; prepare new stock solution.[3]
Inconsistent Results Pipetting errorsCalibrate pipettes; ensure careful and consistent technique.[3]
Temperature/Time fluctuationsUse calibrated equipment and be precise with timing.[3]
Stock solution degradationPrepare fresh stock solutions for each set of experiments.[3]

Section 4: Experimental Protocols

Protocol: In Vitro DNA Cleavage Assay Using Plasmid DNA

This protocol provides a standard method to assess the DNA cleavage activity of this compound.

1. Reagent Preparation:

  • This compound Stock: Prepare a stock solution (e.g., 1 mM) of this compound in anhydrous DMSO. Store in small, single-use aliquots at -20°C or below, protected from light.[3]

  • Activating Agent Stock: Prepare a fresh stock solution of the activating agent (e.g., 100 mM NADPH) in nuclease-free water immediately before use.[3]

  • Plasmid DNA: Prepare a working solution of high-quality supercoiled plasmid DNA (e.g., pBR322) at a concentration of 20-50 ng/µL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Reaction Buffer: Prepare a 10X reaction buffer (e.g., 500 mM Tris-HCl, 100 mM KCl, pH 8.5).

  • Loading Dye: Prepare a 6X loading dye containing a chelating agent (e.g., 30% glycerol, 0.25% bromophenol blue, 60 mM EDTA).

2. Reaction Setup:

  • Set up the cleavage reactions in sterile microcentrifuge tubes on ice. A typical 20 µL reaction might include:

    • Plasmid DNA (e.g., 100-200 ng)

    • 10X Reaction Buffer (2 µL)

    • This compound (to a final concentration of 1-50 µM)

    • Nuclease-free water to bring the volume to 18 µL.[3]

  • Initiate the reaction by adding 2 µL of the activating agent (e.g., 100 mM NADPH for a final concentration of 10 mM).[3]

  • Mix gently by pipetting up and down.

3. Incubation and Termination:

  • Incubate the reactions at 37°C for a predetermined time (e.g., 1 hour).[3]

  • Stop the reaction by adding 4 µL of 6X loading dye. The EDTA in the dye will help chelate any metal ions and stop the reaction.[3]

4. Analysis:

  • Analyze the samples by agarose (B213101) gel electrophoresis. Prepare a 1% agarose gel in TAE or TBE buffer containing a suitable DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load the entire reaction mixture into the wells of the gel.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. Cleavage of the supercoiled plasmid DNA (Form I) will result in the formation of nicked, open-circular DNA (Form II) and, with double-strand breaks, linearized DNA (Form III).

Section 5: Mandatory Visualizations

The following diagrams illustrate key processes and workflows related to this compound activation.

G cluster_activation This compound Activation Pathway dynA This compound intercalation Intercalation into DNA Minor Groove dynA->intercalation Binds to DNA reduction Reduction (NADPH, Thiol, or Enzyme) intercalation->reduction Activation Trigger conformation Conformational Change reduction->conformation bergman Bergman Cyclization conformation->bergman biradical p-Benzyne Biradical (Reactive Species) bergman->biradical abstraction Hydrogen Abstraction from DNA Backbone biradical->abstraction cleavage DNA Strand Scission (Single & Double Breaks) abstraction->cleavage

Caption: Chemical activation pathway of this compound leading to DNA cleavage.

G cluster_workflow Experimental Workflow for DNA Cleavage Assay prep Prepare Reagents (this compound, DNA, Buffer, Activator) setup Set Up Reactions on Ice prep->setup initiate Add Activating Agent setup->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Loading Dye with EDTA) incubate->stop analyze Agarose Gel Electrophoresis stop->analyze visualize Visualize & Analyze Results analyze->visualize

Caption: Standard experimental workflow for a this compound DNA cleavage assay.

G cluster_troubleshooting Troubleshooting Logic for Poor DNA Cleavage start Start: Poor or Inconsistent Results q_reagents Are all reagents fresh and stored correctly? start->q_reagents a_reagents_yes Proceed to check reaction conditions q_reagents->a_reagents_yes Yes a_reagents_no Action: Prepare fresh stocks (this compound, Activator). Verify DNA quality. q_reagents->a_reagents_no No q_conditions Are time, temp, & pH optimized and consistent? a_reagents_yes->q_conditions a_conditions_yes Proceed to check activation method q_conditions->a_conditions_yes Yes a_conditions_no Action: Run time-course/ pH optimization experiments. Calibrate equipment. q_conditions->a_conditions_no No q_activation Is the activator concentration sufficient? a_conditions_yes->q_activation a_activation_yes Review literature for sequence-specific effects or inhibitors q_activation->a_activation_yes Yes a_activation_no Action: Increase activator concentration. Consider degassing buffer. q_activation->a_activation_no No

Caption: A logical workflow for troubleshooting poor DNA cleavage results.

References

Troubleshooting low efficacy in Dynemicin A DNA cleavage assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dynemicin A in DNA cleavage assays.

Section 1: Frequently Asked Questions (FAQs)

Q1.1: What is this compound and how does it cleave DNA?

This compound is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Its structure features an anthraquinone (B42736) core that intercalates into the minor groove of DNA and an enediyne "warhead" responsible for DNA cleavage.[3][4][5] Activation of the enediyne component generates a highly reactive p-benzyne biradical. This biradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[6]

Q1.2: What are the different methods to activate this compound for DNA cleavage?

This compound can be activated through several mechanisms:

  • Chemical Reduction: Reducing agents like NADPH or thiol-containing compounds (e.g., glutathione, dithiothreitol) can trigger the activation cascade.[3][6]

  • Enzymatic Reduction: Flavoenzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase can catalyze the reduction of this compound in the presence of cofactors like NADPH or NADH.[6][7]

  • Alkaline Conditions: A high pH environment can also induce the activation of this compound, leading to DNA strand scission.[6][8]

  • Visible Light: Irradiation with visible light can trigger the activation of this compound.[6][9]

Section 2: Troubleshooting Guide for Low Cleavage Efficacy

This section addresses common problems encountered during this compound DNA cleavage assays that result in low or no observable DNA cleavage.

Q2.1: I am not observing any significant DNA cleavage in my assay. What are the potential causes?

Several factors could contribute to a lack of DNA cleavage. A systematic troubleshooting approach is recommended.

Troubleshooting Decision Tree:

Troubleshooting start Start: Low/No DNA Cleavage activation Inadequate Activation? start->activation Is activation efficient? reagents Reagent Integrity Issue? start->reagents Are reagents viable? conditions Suboptimal Reaction Conditions? start->conditions Are conditions optimal? contamination Nuclease Contamination? start->contamination Is there contamination? activator_conc Check Activator Concentration & Freshness activation->activator_conc Chemical/Enzymatic ph Verify Reaction pH (alkaline favored) activation->ph All Methods light Ensure Adequate Light Exposure (if applicable) activation->light Photo-activation dyn_storage Verify this compound Storage (-20°C, dark) reagents->dyn_storage dyn_sol Prepare Fresh This compound Solution reagents->dyn_sol dna_quality Assess DNA Quality & Purity reagents->dna_quality inc_time Optimize Incubation Time (30 min - 24 hr) conditions->inc_time inc_temp Confirm Incubation Temperature (37°C) conditions->inc_temp dyn_conc Titrate this compound Concentration (1-50 µM) conditions->dyn_conc nuclease_free Use Nuclease-Free Reagents & Tips contamination->nuclease_free

Caption: Troubleshooting workflow for low DNA cleavage efficacy.

Detailed Troubleshooting Points:

  • Inadequate Activation:

    • Reducing Agent: Ensure your reducing agent (e.g., NADPH, GSH) is fresh and at the correct concentration. Millimolar concentrations are often required for chemical activation.[6][7]

    • Enzyme Activity: If using enzymatic activation, confirm the enzyme is active and the cofactor concentration is optimal.[7]

    • pH: The pH of the reaction buffer can significantly impact activation. This compound-mediated DNA cleavage is generally more effective under alkaline conditions.[6][8]

    • Light Exposure: For photo-activated cleavage, ensure sufficient exposure to visible light of the appropriate wavelength.[9]

  • Issues with Reagents:

    • This compound Integrity: this compound is a complex molecule that can degrade if not stored properly. It should be stored at low temperatures (e.g., -20°C) and protected from light.[6][10] It is highly recommended to prepare fresh stock solutions in a suitable solvent like DMSO.[6][11]

    • DNA Quality: Use high-quality DNA free from contaminants that could inhibit the reaction.

  • Suboptimal Reaction Conditions:

    • Incubation Time: The reaction may require a longer incubation period. Time courses ranging from 30 minutes to 24 hours have been reported.[6]

    • Temperature: Most assays are performed at 37°C. Verify the accuracy of your incubator or water bath.[6]

    • This compound Concentration: The optimal concentration depends on the DNA concentration and the desired level of cleavage. A typical starting range is 1-50 µM.[6]

  • Nuclease Contamination: Contamination with nucleases can lead to non-specific DNA degradation, which might be misinterpreted. Use nuclease-free water, reagents, and sterile techniques.[6]

Q2.2: My results are inconsistent between experiments. What could be the cause?

Irreproducible results often stem from minor variations in the experimental setup. To improve consistency:

  • Precise Pipetting: Ensure accurate and consistent pipetting of all reagents, particularly the this compound and the activating agent.

  • Consistent Incubation: Use a calibrated timer and a temperature-controlled environment for all incubations.

  • Thorough Mixing: Ensure all reaction components are well-mixed before incubation.

  • Fresh Reagents: Prepare fresh dilutions of this compound and activating agents for each experiment.

Q2.3: I see smearing or unexpected bands on my agarose (B213101) gel. What does this indicate?

  • Smearing: This often indicates excessive DNA degradation. This can be caused by:

    • Over-digestion: The concentration of activated this compound may be too high, or the incubation time too long.[6] Try reducing the this compound concentration or the incubation time.

    • Nuclease Contamination: As mentioned previously, nuclease contamination can cause non-specific degradation.

  • Unexpected Bands: These could be a result of incomplete cleavage or the formation of different DNA topologies (e.g., supercoiled, relaxed circular, and linear forms).

Section 3: Experimental Protocols and Data

3.1: Recommended Reagent Concentrations

The following table provides a starting point for optimizing your DNA cleavage assay.

ReagentTypical Concentration RangeNotes
This compound1 - 50 µMOptimal concentration is dependent on DNA concentration and desired cleavage.[6]
Plasmid/Oligo DNANanomolar to MicromolarDependent on the specific assay.
NADPH (as activator)MillimolarPrepare fresh.[6][7]
Glutathione (as activator)MillimolarPrepare fresh.[7]
Reaction Buffer1XEnsure pH is optimal for activation (often slightly alkaline).
Incubation Temperature37°CStandard for most biological assays.[6]
Incubation Time30 minutes - 24 hoursRequires optimization.[6]

3.2: Protocol for a Standard DNA Cleavage Assay

This protocol provides a general framework for a DNA cleavage assay using plasmid DNA.

Experimental Workflow:

DNA_Cleavage_Workflow prep_reagents 1. Prepare Reagents (this compound, DNA, Buffer, Activator) setup_rxn 2. Set Up Reaction on Ice prep_reagents->setup_rxn initiate_rxn 3. Initiate Reaction (Add Activator) setup_rxn->initiate_rxn incubate 4. Incubate (e.g., 37°C) initiate_rxn->incubate stop_rxn 5. Stop Reaction (e.g., Add Loading Dye) incubate->stop_rxn analyze 6. Analyze by Agarose Gel Electrophoresis stop_rxn->analyze Dynemicin_Activation dyn_a This compound (Inactive) activation Activation (Reduction, Light, or pH) dyn_a->activation bergman Bergman Cyclization activation->bergman biradical p-Benzyne Biradical (Active) bergman->biradical dna_cleavage DNA Cleavage (Strand Breaks) biradical->dna_cleavage

References

Methods for enhancing the solubility of Dynemicin A for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dynemicin A in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

This compound is practically insoluble in water.[1][2] Therefore, a two-step dissolution process is necessary for preparing aqueous working solutions for in vitro experiments.

  • Primary Solvents: High-concentration stock solutions should be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dioxane, in which this compound is soluble.[1][2] Anhydrous DMSO is the most commonly recommended solvent.[1]

  • Aqueous Buffers: For final working solutions, the primary stock solution should be diluted into an appropriate aqueous buffer such as Phosphate-Buffered Saline (PBS) or Tris-HCl.[1]

Q2: Why does my this compound precipitate when diluted into aqueous buffer?

Precipitation of this compound upon dilution in aqueous media is a frequent issue stemming from its poor water solubility.[1][2] Several factors can contribute to this:

  • Improper Dilution Technique: Rapidly adding the aqueous buffer to the DMSO stock can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.

  • Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells.[2] Typically, the final DMSO concentration should be kept below 0.5% or 0.1%.[2]

Q3: How can I prevent my this compound solution from losing bioactivity?

The instability of this compound in aqueous solutions can lead to a rapid loss of its biological activity. This is often due to the premature activation of its enediyne "warhead."[1] To maintain bioactivity:

  • Maintain pH: Ensure the aqueous buffer is at a neutral to slightly basic pH (7.2-7.8). Acidic conditions can trigger degradation.[1]

  • Avoid Reducing Agents: The presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) can prematurely activate the drug.[1]

  • Protect from Light: this compound solutions should be protected from light to prevent the promotion of radical reactions.[1]

  • Use Fresh Solutions: Prepare working solutions immediately before use and use fresh aliquots of the frozen stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions for in vitro studies.

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the solution after diluting the DMSO stock into the aqueous buffer.

Possible Causes & Solutions:

CauseSolution
Poor Dilution Technique Add the DMSO stock solution slowly and dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.[1]
Final Concentration Too High Lower the final working concentration of this compound in your experimental medium.
Suboptimal Solvent Conditions Consider using a co-solvent or adding a surfactant to your aqueous buffer to enhance solubility. Detailed protocols are provided below.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in experimental outcomes between different batches of this compound working solutions.

Possible Causes & Solutions:

CauseSolution
Degradation of Stock Solution Aliquot the high-concentration DMSO stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Inconsistent Working Solution Preparation Standardize the protocol for preparing the final aqueous working solution. Ensure the final solvent concentration and mixing procedure are consistent across all experiments. Prepare the working solution fresh for each experiment.[1]
Instability in Aqueous Medium Verify the pH of your aqueous buffer is neutral to slightly basic (pH > 7.0).[1] Ensure there are no reducing agents present in your medium.[1]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

SolventSolubility
Water Practically insoluble[1][2]
DMSO (Dimethyl sulfoxide) Soluble[1][2]
DMF (Dimethylformamide) Soluble[1][2]
Dioxane Soluble[1][2]
Methanol Sparingly soluble[2]
Ethanol (B145695) Sparingly soluble[2]
Isopropanol Sparingly soluble[2]
Ethyl Acetate Sparingly soluble[2]
Hexane Practically insoluble[2]

Experimental Protocols

Protocol 1: Using a Co-solvent to Enhance Solubility

This protocol describes the use of a co-solvent to improve the solubility of this compound in aqueous buffers.[2]

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethanol or Polyethylene glycol 400 (PEG 400)

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1-10 mM. Ensure complete dissolution by vortexing.

  • Prepare Intermediate Dilutions: Create an intermediate dilution by mixing the DMSO stock solution with a co-solvent like ethanol or PEG 400. A 1:1 (v/v) ratio is a good starting point.

  • Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing gently.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for experimental use. If precipitation occurs, try increasing the ratio of co-solvent in the intermediate dilution.

Protocol 2: Using a Surfactant to Enhance Solubility

This protocol outlines the use of a non-ionic surfactant to increase the solubility of this compound.[2]

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tween® 20 or Polysorbate 80

  • Desired aqueous buffer

  • Vortex mixer

Methodology:

  • Prepare a Surfactant-Containing Buffer: Prepare the desired aqueous buffer containing a low concentration of a non-ionic surfactant. A typical starting concentration is 0.01% to 0.1% (v/v).[2]

  • Prepare a Concentrated this compound Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 1-10 mM).

  • Final Dilution: Slowly add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing to ensure rapid mixing.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_method1 Method 1: Co-solvent cluster_method2 Method 2: Surfactant cluster_result Final Solution stock Dissolve this compound in anhydrous DMSO (1-10 mM) intermediate Prepare Intermediate Dilution (DMSO stock + Co-solvent) stock->intermediate 1 final_surfactant Add Stock to Buffer (slowly, with vortexing) stock->final_surfactant 1 final_cosolvent Add to Aqueous Buffer (slowly, with vortexing) intermediate->final_cosolvent 2 observe Observe for Precipitation final_cosolvent->observe surfactant_buffer Prepare Aqueous Buffer with Surfactant surfactant_buffer->final_surfactant 2 final_surfactant->observe troubleshooting_logic start Precipitation or Inconsistent Results? check_prep Review Solution Preparation Technique? start->check_prep check_storage Review Stock Solution Storage? start->check_storage check_conc Is Final Concentration Too High? start->check_conc action_prep Add stock to buffer slowly with vigorous mixing. check_prep->action_prep action_storage Use fresh aliquots. Avoid freeze-thaw cycles. check_storage->action_storage action_conc Lower working concentration. check_conc->action_conc check_solubility Still an issue? action_prep->check_solubility action_storage->check_solubility action_conc->check_solubility action_enhance Enhance Solubility: Use co-solvents or surfactants. check_solubility->action_enhance Yes end Problem Resolved check_solubility->end No

References

Protecting group strategies in the synthesis of Dynemicin A analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dynemicin A Analog Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of protecting groups in the chemical synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups fundamentally necessary for the synthesis of this compound analogs?

A1: The synthesis of this compound is a formidable challenge due to the molecule's intricate structure and high reactivity.[1][2] The core structure combines a sensitive enediyne moiety with a functionalized anthraquinone (B42736) system.[3][4] Protecting groups serve as temporary shields for reactive functional groups (like phenols and amines) to prevent them from undergoing unwanted side reactions during transformations elsewhere in the molecule.[5][6] This strategy is crucial for achieving chemoselectivity and successfully constructing the complex molecular architecture in a controlled, stepwise manner.

Q2: Which functional groups in a typical this compound precursor require protection?

A2: The primary candidates for protection are:

  • Phenolic Hydroxyl Groups: The anthraquinone core contains multiple hydroxyl groups. These are acidic and nucleophilic and can interfere with base- or acid-catalyzed reactions and organometallic reagents. Methoxymethyl (MOM) ethers are one example used in total synthesis.[7]

  • Amines: The carbamate (B1207046) linkage or precursor amino groups are highly nucleophilic and reactive.[1] Protecting these is essential to prevent side reactions during coupling and functionalization steps. Acetyl groups have been used for this purpose.[1]

  • Quinoline (B57606) Nitrogen: In some synthetic routes, the nitrogen within the quinoline substructure is protected to modulate its reactivity during key steps like the closure of the 10-membered enediyne ring. The trimethylsilylethoxycarbonyl (TEOC) group has been employed for this role.[7]

Q3: What is an "orthogonal" protecting group strategy, and why is it critical for this synthesis?

A3: An orthogonal protecting group strategy involves using multiple different classes of protecting groups in the same molecule that can be removed under distinct reaction conditions.[5][8] For example, one group might be removed with acid, another with a fluoride (B91410) source, and a third by hydrogenation. This is critical for a multi-step synthesis of a complex molecule like a this compound analog because it allows for the selective deprotection and modification of one specific functional group while all other protected groups remain intact. This avoids the need for sequential protection-deprotection steps and significantly improves synthetic efficiency.

Q4: Are there any protecting-group-free approaches to generating this compound analogs?

A4: While a completely protecting-group-free total synthesis is exceptionally difficult and has not been the primary approach, alternative strategies can reduce the burden of synthetic chemistry.[9] One prominent method is mutasynthesis . This chemo-biosynthetic approach uses a genetically engineered mutant of the Dynemicin-producing microorganism, Micromonospora chersina.[10] The mutant cannot produce a key biosynthetic intermediate, which is then supplied externally as a synthetic analog. The microorganism's enzymes then complete the synthesis, bypassing many challenging steps of a total synthesis.[1]

Troubleshooting Guide

Problem 1: I am experiencing very low yields when trying to introduce an amino group to the anthraquinone core.

  • Possible Cause: Aromatic amines are highly reactive and can interfere with many of the reaction conditions used to build the anthraquinone skeleton.[1] Direct introduction or use of an unprotected amine precursor likely leads to multiple side reactions.

  • Solution: Introduce the nitrogen functionality in a protected form. An acetyl group can serve as a robust protecting group for this purpose. In one reported synthesis, an N-acetylated amine was successfully carried through a Schmidt reaction for nitrogen insertion.[1] The acetyl group can be removed later under acidic conditions.[1]

Problem 2: During the final deprotection steps, the enediyne core of my analog is degrading.

  • Possible Cause: The 10-membered enediyne ring is highly strained and sensitive to harsh reagents, particularly strong acids or bases, and oxidative or reductive conditions.[11] A final deprotection that requires severe conditions will likely lead to product loss.

  • Solution: Plan for a mild, final "global deprotection" step where multiple protecting groups are removed simultaneously under conditions that the core can tolerate.[12] For instance, the Danishefsky synthesis of this compound utilized methoxymethyl (MOM) ethers to protect two phenolic hydroxyls and a MOM ester.[7] These groups can often be removed under mildly acidic conditions that are compatible with the final structure. Careful selection of protecting groups that can be cleaved under gentle, specific conditions is paramount.

Problem 3: My key thermal deprotection/amidation step is failing or giving low yields.

  • Possible Cause: This specific transformation, key to the Myers convergent synthesis, involves both the removal of a protecting group and a simultaneous intramolecular cyclization to form an amide bond.[13][14] The reaction is likely sensitive to steric hindrance, solvent polarity, and temperature. Impurities in the starting material may also inhibit the reaction.

  • Solution:

    • Ensure High Purity: The precursor must be meticulously purified, as trace impurities can interfere with the thermal reaction.

    • Optimize Temperature: The reaction requires a specific thermal window. Too low, and the reaction will not proceed; too high, and decomposition may occur. Run small-scale experiments to find the optimal temperature.

    • High Dilution: Intramolecular reactions often benefit from high dilution conditions to disfavor intermolecular side reactions.

    • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation at high temperatures.

Quantitative Data

The following table summarizes yields for key steps in the convergent total synthesis of (+)-Dynemicin A as reported by the Myers group.[13][14] These values can serve as a benchmark for researchers developing syntheses for related analogs.

StepStarting MaterialsProductReported Yield (%)Reference
Suzuki-Miyaura CouplingEnol triflate and Arylboronic acidCoupled biaryl system90[13][14]
Thermal Deprotection / Internal AmidationProtected amino-biaryl systemLactam intermediate84[13][14]
Intramolecular Acetylide AdditionAcetylenic ketoneTricyclic alcohol94[13][14]
Oxidation to Quinone Imine PrecursorPhenol intermediateQuinone imine precursor89[13][14]
Diels-Alder Cycloaddition / Oxidative Workup (Final)Quinone imine fragment and Isobenzofuran fragment(+)-Dynemicin A40[14]

Experimental Protocols

Disclaimer: The following are generalized protocols and must be optimized for specific substrates and analogs. All reactions should be performed under an inert atmosphere (N₂ or Ar) in anhydrous solvents unless otherwise noted.

Protocol 1: Acetyl Protection of an Aromatic Amine This protocol is based on the general need to protect highly reactive amines during synthesis.[1]

  • Dissolution: Dissolve the aromatic amine substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 eq) or pyridine (B92270) (2.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (B1165640) (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x with dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Acidic Deprotection of an Acetyl-Protected Amine This protocol describes the removal of the acetyl group mentioned in synthetic studies.[1]

  • Dissolution: Dissolve the N-acetylated substrate (1.0 eq) in a suitable solvent, such as a mixture of ethanol (B145695) and water.

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl), to achieve a final concentration of 3-6 M.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., 3x with ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting free amine by flash column chromatography.

Visualized Workflows and Logic

G General Protecting Group Strategy Workflow cluster_workflow General Protecting Group Strategy Workflow Start Multifunctional Precursor Protect Step 1: Protect (e.g., Add MOM group to Phenol) Start->Protect Selective Protection React Step 2: Transform (e.g., Enediyne Ring Closure) Protect->React Stable PG Deprotect Step 3: Deprotect (e.g., Remove MOM group) React->Deprotect Selective Removal End Final Product (this compound Analog) Deprotect->End

Caption: A flowchart illustrating the fundamental three-step workflow of a protecting group strategy.

G Troubleshooting: Low Yield in Amine Introduction cluster_troubleshooting Troubleshooting: Low Yield in Amine Introduction Start Problem: Low Yield in Amination Q1 Is the amine precursor protected? Start->Q1 Sol1 Protect the amine first. Consider Ac, Boc, or Cbz groups. Q1->Sol1 No Q2 Are reaction conditions too harsh for the PG? Q1->Q2 Yes Sol2 Switch to a more robust PG (e.g., Acetyl for Schmidt reaction). Q2->Sol2 Yes Sol3 Re-evaluate reaction conditions. Lower temperature? Different reagents? Q2->Sol3 No

Caption: A decision tree for troubleshooting low yields during the introduction of an amine functionality.

G Example of an Orthogonal Protecting Group Strategy cluster_ortho Example of an Orthogonal Protecting Group Strategy Precursor Dynemicin Precursor Phenol-OTBS Amine-NFmoc Intermediate Intermediate Phenol-OTBS Free Amine Precursor:p2->Intermediate:p2 1. Piperidine/DMF (Base-labile, removes Fmoc) Intermediate->Intermediate Final Final Analog Free Phenol Modified Amine Intermediate:p1->Final:p1 3. TBAF or HF-Py (Fluoride-labile, removes TBDMS)

Caption: Diagram showing selective deprotection of an amine (Fmoc) in the presence of a silyl (B83357) ether (OTBS).

References

Long-term storage and handling recommendations for Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Dynemicin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during storage?

A1: this compound is a highly reactive and complex enediyne natural product. Its stability is primarily compromised by exposure to heat, light, oxygen, and unsuitable solvent conditions. The enediyne core is susceptible to Bergman cyclization, which can be triggered under certain conditions, leading to the formation of a reactive biradical species and subsequent degradation. The anthraquinone (B42736) portion of the molecule can also undergo chemical modifications. To ensure optimal stability, it is critical to control these environmental factors.[1]

Q2: What are the recommended conditions for the long-term storage of solid this compound?

A2: While extensive long-term stability data for this compound is not widely published, the following conditions are recommended for storing solid this compound, based on practices for similar complex natural products.[1]

Q3: How should I prepare and store this compound solutions for experimental use?

A3: It is strongly recommended to prepare this compound solutions fresh for each experiment. If short-term storage of a stock solution is necessary, the following guidelines should be followed:

  • Solvent: Use anhydrous, deoxygenated solvents of high purity. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] For working solutions, the DMSO stock should be diluted into an aqueous buffer with a neutral or slightly basic pH (7.2-7.8) to minimize acid-triggered degradation.[2] Buffers such as phosphate-buffered saline (PBS) or Tris-HCl are generally suitable.[2]

  • Aliquoting: Prepare small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]

  • Storage: Store aliquots at -80°C and protect them from light.[1] Solutions are generally less stable than the solid compound.[1]

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be monitored by assessing its purity over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be employed to separate the intact this compound from its degradation products. Degradation is indicated by a decrease in the peak area of this compound and the emergence of new peaks.[1]

Q5: My this compound is precipitating when I add it to my aqueous experimental medium. How can I prevent this?

A5: Precipitation is a common issue due to this compound's poor water solubility.[3] To prevent this:

  • Ensure your stock solution in DMSO is fully dissolved before dilution.

  • When diluting into the aqueous buffer, add the DMSO stock solution slowly and dropwise to the buffer while vortexing or stirring vigorously to ensure rapid dispersion.[2][3]

  • Keep the final DMSO concentration in your experiment as low as possible (typically below 1%) to avoid precipitation and solvent toxicity to cells.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No DNA Cleavage Observed Inadequate activation of this compound.Ensure your reducing agent (e.g., NADPH, thiols) is fresh and at the appropriate concentration.[4]
Degradation of this compound.Confirm that this compound has been stored correctly (low temperature, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.[4]
Poor quality of DNA.Use high-quality DNA free from contaminants that might inhibit the reaction.[4]
Inconsistent Experimental Results Variability in reagent concentrations.Ensure accurate and consistent pipetting of all reagents, particularly this compound and the activating agent.[4]
Fluctuations in incubation times and temperatures.Use a calibrated timer and a temperature-controlled incubator for all incubation steps.[4]
Instability of stock solutions.Regularly prepare fresh stock solutions of this compound and activating agents. Aliquot and store them properly to avoid repeated freeze-thaw cycles.[4]
Precipitation of this compound in Aqueous Solutions Poor aqueous solubility of this compound.[2]Prepare a concentrated stock solution in a suitable organic solvent like DMSO and dilute it into the aqueous buffer immediately before use.[1] Evaluate the solubility in different buffer systems to find the most suitable one for your experiment.
Rapid Loss of Bioactivity in Solution Premature Bergman Cyclization.Check that the aqueous buffer has a neutral to slightly basic pH (>7.0).[2] Ensure that no unintended reducing agents are present in your medium.[2] Handle solutions in a dark room or use amber-colored tubes to protect from light, which can promote radical reactions.[2]

Experimental Protocols

DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This protocol outlines a standard method to evaluate the ability of this compound to induce DNA cleavage.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • This compound

  • Anhydrous DMSO

  • Activating agent (e.g., NADPH)

  • Reaction Buffer (e.g., Tris-HCl buffer)

  • Nuclease-free water

  • Agarose

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store at -20°C, protected from light.[4]

  • Prepare Activating Agent Solution: Prepare a fresh stock solution of the activating agent (e.g., 100 mM NADPH in nuclease-free water).[4]

  • Set up Cleavage Reactions: In microcentrifuge tubes on ice, set up the reactions. A typical 20 µL reaction might include:

    • Plasmid DNA (e.g., 200 ng)

    • Reaction Buffer (to 1X final concentration)

    • This compound (to a final concentration of 1-50 µM)

    • Nuclease-free water to bring the volume to 18 µL.[4]

  • Initiate the Reaction: Add 2 µL of the activating agent (e.g., 100 mM NADPH to a final concentration of 10 mM). Mix gently by pipetting.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the Reaction: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis to separate the different DNA forms (supercoiled, relaxed circular, and linear).

  • Visualize and Quantify: Stain the gel with a DNA stain and visualize under UV light. Quantify the percentage of each DNA form to determine the extent of DNA cleavage.

Visualizations

experimental_workflow Experimental Workflow: DNA Cleavage Assay prep_stock Prepare this compound Stock Solution (in DMSO) setup_reaction Set up Reaction Mixture (Plasmid DNA, Buffer, this compound) prep_stock->setup_reaction prep_activator Prepare Activating Agent Solution (e.g., NADPH) initiate Initiate Reaction with Activating Agent prep_activator->initiate setup_reaction->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize and Quantify DNA Cleavage electrophoresis->visualize

Caption: Workflow for a typical DNA cleavage assay with this compound.

signaling_pathway Simplified Signaling Pathway of this compound Action dynemicin This compound intercalation Intercalation into DNA Minor Groove dynemicin->intercalation activation Activation by Reducing Agents (e.g., NADPH, Thiols) intercalation->activation bergman Bergman Cyclization activation->bergman biradical Formation of p-Benzyne Diradical bergman->biradical h_abstraction Hydrogen Abstraction from Deoxyribose biradical->h_abstraction dsb Double-Strand DNA Breaks h_abstraction->dsb cell_response Cellular Damage Response dsb->cell_response cycle_arrest Cell Cycle Arrest cell_response->cycle_arrest apoptosis Apoptosis cell_response->apoptosis

Caption: Mechanism of this compound-induced DNA damage and cellular response.

troubleshooting_workflow Troubleshooting Workflow for this compound Solubility rect_node rect_node start Precipitation Observed? check_stock Is Stock Solution Fully Dissolved? start->check_stock dissolve Ensure Complete Dissolution (Vortex, Gentle Warming) check_stock->dissolve No check_dilution Dilution Method Correct? check_stock->check_dilution Yes dissolve->check_dilution correct_dilution Add Stock Dropwise to Buffer with Vigorous Mixing check_dilution->correct_dilution No check_dmso Final DMSO Concentration >1%? check_dilution->check_dmso Yes correct_dilution->check_dmso lower_dmso Lower Final DMSO Concentration check_dmso->lower_dmso Yes end Solution Should Be Clear check_dmso->end No lower_dmso->end

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Minimizing Side Reactions in the Final Steps of Dynemicin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dynemicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical final steps of this complex total synthesis. Our goal is to help you anticipate and mitigate potential side reactions, thereby improving yields and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the key final steps in the total synthesis of this compound?

The final stages of the convergent total synthesis of this compound typically involve two crucial transformations:

  • [4+2] Diels-Alder Cycloaddition: This reaction constructs the core carbocyclic framework by reacting a complex quinone imine fragment with an isobenzofuran (B1246724) derivative.

  • Global Deprotection and Oxidation: This final step involves the removal of protecting groups, most notably methoxymethyl (MOM) ethers, followed by an oxidative workup to yield the natural product.

Q2: Why is the yield of the final Diels-Alder cycloaddition often moderate?

Published syntheses, such as the one by Myers et al., report yields around 40% for the final Diels-Alder cycloaddition.[1] This suggests the formation of significant side products. The complexity of the reacting fragments, potential for undesired stereoisomers, and sensitivity of the functional groups all contribute to the modest yield.

Q3: What are the most common protecting groups used in the final stages, and what are the challenges associated with their removal?

Methoxymethyl (MOM) ethers are frequently used to protect hydroxyl groups in the synthesis of this compound. While robust, their removal under acidic conditions can sometimes lead to side reactions if not carefully controlled. Challenges include:

  • Incomplete deprotection: Leading to a mixture of partially protected intermediates.

  • Cleavage of other acid-labile groups: If present in the molecule.

  • Epimerization: At stereocenters sensitive to acidic conditions.

Troubleshooting Guides

Diels-Alder Cycloaddition

Problem: Low yield of the desired Diels-Alder adduct.

Potential Causes and Solutions:

Potential CauseRecommended Action
Formation of Regioisomers: The quinone imine and isobenzofuran are unsymmetrical, which can lead to the formation of undesired regioisomers.While specific undesired regioisomers for the this compound synthesis are not extensively detailed in the literature, controlling regioselectivity in complex Diels-Alder reactions is critical. Ensure precise control of reaction temperature and consider the use of Lewis acid catalysts to enhance selectivity. It is advisable to perform small-scale reactions to screen different Lewis acids and solvents.
Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce both endo and exo products. Typically, the endo product is kinetically favored.The desired stereochemistry of this compound arises from a specific facial selectivity of the cycloaddition. Lowering the reaction temperature may increase the selectivity for the kinetic (often endo) product. Characterization of the diastereomeric ratio by NMR of the crude product is essential.
Decomposition of Reactants or Product: The complex, highly functionalized reactants and the product are sensitive to heat and prolonged reaction times.Monitor the reaction closely by TLC or LC-MS. Avoid excessive heating and prolonged reaction times. Ensure all solvents and reagents are rigorously dried and degassed to prevent side reactions catalyzed by impurities.
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can negatively impact the reaction outcome.The reaction is typically performed in a non-polar aprotic solvent like toluene (B28343) or benzene. Optimize the concentration of reactants; high concentrations can sometimes favor dimerization or polymerization of the reactants.

Experimental Protocol: Representative Diels-Alder Cycloaddition

This protocol is a generalized representation based on published syntheses and should be adapted and optimized for specific substrates and scales.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the quinone imine intermediate (1.0 eq.) in anhydrous, degassed toluene.

  • Reaction: To the stirred solution, add a solution of the isobenzofuran intermediate (1.1-1.5 eq.) in anhydrous, degassed toluene dropwise at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Global Deprotection and Oxidative Workup

Problem: Formation of multiple products during the final deprotection and oxidation steps.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Deprotection of MOM Ethers: Insufficient acid or reaction time can result in a mixture of the fully deprotected product and partially protected intermediates.Use a slight excess of the deprotecting agent (e.g., HCl in methanol). Monitor the reaction carefully by TLC or LC-MS to ensure complete consumption of the starting material and all MOM-protected intermediates.
Side Reactions during MOM Deprotection: The acidic conditions required for MOM ether cleavage can potentially lead to undesired reactions at other sensitive functionalities.Employ milder acidic conditions if possible (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS). Keep the reaction temperature as low as possible and minimize the reaction time. A thorough screening of acidic reagents and conditions on a small scale is recommended.
Epimerization: Acidic conditions can potentially cause epimerization at sensitive stereocenters, such as C7.Use the mildest possible acidic conditions for deprotection. Analyze the crude product carefully by chiral HPLC or high-field NMR to detect the presence of diastereomers.
Over-oxidation or Undesired Oxidation during Workup: The "oxidative workup" mentioned in some syntheses is crucial but can lead to undesired products if not well-controlled. The specific oxidant and conditions are critical.The nature of the oxidative workup is often substrate-specific. It may be required to convert an intermediate hydroquinone (B1673460) to the final quinone. Common oxidants for such transformations include air (O2), or mild chemical oxidants. Careful control of stoichiometry and reaction time is essential.

Experimental Protocol: Representative MOM Deprotection

This protocol is a generalized representation and requires optimization.

  • Deprotection: Dissolve the MOM-protected this compound precursor (1.0 eq.) in methanol. Cool the solution to 0 °C. Add a solution of ethereal HCl (e.g., 2 M) dropwise.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until all MOM groups are cleaved.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidative Workup and Purification: The crude product may require an oxidative workup followed by purification, typically by preparative HPLC, to yield pure this compound.

Visualizing Key Processes

To aid in understanding the final steps of the this compound synthesis, the following diagrams illustrate the key transformations and a troubleshooting workflow.

This compound Final Steps Final Steps in this compound Synthesis cluster_0 Diels-Alder Cycloaddition cluster_1 Deprotection & Oxidation quinone_imine Quinone Imine cycloaddition [4+2] Cycloaddition quinone_imine->cycloaddition isobenzofuran Isobenzofuran isobenzofuran->cycloaddition protected_dynemicin Protected this compound Core cycloaddition->protected_dynemicin deprotection Global Deprotection (e.g., MOM ether cleavage) protected_dynemicin->deprotection oxidation Oxidative Workup deprotection->oxidation dynemicin_A This compound oxidation->dynemicin_A

Caption: Overview of the final synthetic steps towards this compound.

Troubleshooting_Diels_Alder Troubleshooting the Diels-Alder Cycloaddition start Low Yield of Diels-Alder Adduct check_regio Analyze for Regioisomers (NMR, LC-MS) start->check_regio check_stereo Analyze for Stereoisomers (NMR, Chiral HPLC) start->check_stereo check_decomp Check for Decomposition (TLC, LC-MS) start->check_decomp action_regio Optimize Temperature Screen Lewis Acids check_regio->action_regio action_stereo Lower Reaction Temperature check_stereo->action_stereo action_decomp Reduce Reaction Time/Temp Use High Purity Reagents check_decomp->action_decomp

Caption: A logical workflow for troubleshooting the Diels-Alder reaction.

This technical support guide is intended to be a living document and will be updated as more specific data on side reactions in the synthesis of this compound becomes available. We encourage researchers to perform careful analysis of their reaction mixtures to contribute to the collective understanding of this challenging and important synthesis.

References

Improving the selectivity of Dynemicin A for cancer cells over healthy tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of Dynemicin A for cancer cells over healthy tissue.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the tumor selectivity of this compound?

A1: The primary strategies focus on minimizing off-target toxicity to healthy tissues while maintaining potent antitumor activity.[1] Key approaches include:

  • Prodrug Development: Designing inactive derivatives of this compound that are selectively activated at the tumor site. A notable example is antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is delivered to the tumor to activate a subsequently administered prodrug.[2]

  • Antibody-Drug Conjugates (ADCs): Covalently linking this compound to monoclonal antibodies that specifically target antigens overexpressed on the surface of cancer cells.[3] This approach has been successful for other enediynes like calicheamicin.[3]

  • Synthesis of Novel Analogs: Creating structural variants of this compound through chemical synthesis or mutasynthesis (precursor-directed biosynthesis).[3][4] These modifications aim to enhance DNA binding affinity and modulate the activation mechanism for greater cancer cell specificity.[3]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.[5][6] These systems can passively target tumors through the enhanced permeability and retention (EPR) effect.[5]

Q2: How does the prodrug approach enhance the selectivity of this compound?

A2: Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body.[7] For this compound, a prodrug strategy involves modifying its structure to prevent its DNA-damaging activity until it reaches the tumor microenvironment. Activation can be triggered by tumor-specific conditions, such as the presence of certain enzymes (e.g., in antibody-directed enzyme prodrug therapy) that cleave a masking group from the prodrug, releasing the active this compound.[2] This selective activation minimizes exposure of healthy tissues to the cytotoxic effects of the drug.[2]

Q3: What are the critical components of a this compound-based Antibody-Drug Conjugate (ADC)?

A3: A successful this compound ADC consists of three key components:

  • A Monoclonal Antibody: This antibody must selectively bind to a tumor-associated antigen that is highly expressed on cancer cells with limited expression on healthy cells.[3]

  • A Cytotoxic Payload: In this case, a potent this compound derivative.[3]

  • A Linker: The linker connects the antibody to the this compound payload. The linker's stability in circulation and its ability to release the payload inside the target cancer cell are crucial for the ADC's efficacy and safety.[3]

Q4: I am observing poor water solubility of my this compound analog. How can I address this?

A4: Poor aqueous solubility is a common issue with this compound and its analogs.[8] Here are some troubleshooting steps:

  • Solvent Selection: this compound is soluble in organic solvents like DMSO, DMF, and dioxane.[8][9] For experimental use, a concentrated stock solution in anhydrous DMSO can be prepared.[9]

  • Dilution Technique: When preparing working solutions, slowly add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.[9]

  • pH Adjustment: The pH of the buffer can influence solubility. Maintaining a neutral or slightly basic pH (7.2-7.8) is generally recommended.[9]

  • Use of Co-solvents or Surfactants: In some cases, using a co-solvent like ethanol (B145695) or PEG 400, or a non-ionic surfactant like Tween® 20, can help maintain solubility in aqueous media.[8]

Troubleshooting Guides

Problem: Inconsistent Cytotoxicity Results in MTT Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation in Culture Media Visually inspect the culture media after adding the this compound analog for any signs of precipitation. If observed, refer to the solubility troubleshooting guide (FAQ Q4). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[8]
Compound Degradation This compound is sensitive to light, heat, and acidic conditions.[10][11] Prepare fresh working solutions for each experiment from a frozen stock.[10] Store solid compounds and stock solutions at -20°C or below, protected from light.[11]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell distribution in the 96-well plates.[12]
Variability in Incubation Times Use a precise timer for compound treatment and MTT incubation steps to ensure consistency across all plates and experiments.[10]
Problem: Low Efficiency of DNA Cleavage in a Cell-Free Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Activation of this compound The activation of this compound to its DNA-cleaving diradical form requires a reducing agent (e.g., NADPH, thiols) or specific enzymes.[12][13] Ensure the activating agent is fresh and used at the optimal concentration.[10] The reaction is also pH-dependent and is more effective under alkaline conditions.[10]
Poor Quality of Plasmid DNA Use high-quality, supercoiled plasmid DNA. Contaminants in the DNA preparation can inhibit the cleavage reaction.[10]
Incorrect Incubation Conditions Optimize the incubation time and temperature. Most DNA cleavage assays are performed at 37°C for 30-60 minutes.[12]
Degradation of this compound As with cellular assays, ensure the compound has been stored properly and that fresh solutions are used.[10]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMolt-4 T-cell leukemia0.001[14]
Simplified AnalogMolt-4 T-cell leukemia>1[14]

IC50: The concentration of a drug that inhibits 50% of cell growth.

Table 2: In Vivo Antitumor Activity of Water-Soluble this compound Analogs in a P388 Leukemia Mouse Model

Compound IDDosing RegimenT/C (%)*OutcomeReference
10c1.25 mg/kg/day for 4 days222Enhanced in vivo antitumor activity and decreased toxicity.[14]
10b, 14bNot specifiedNot specifiedEnhanced in vivo antitumor activity and decreased toxicity.[14]
10d, 12d, 14dNot specifiedNot specifiedEnhanced in vivo antitumor activity and decreased toxicity.[14]

*T/C (%): The median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A higher T/C% indicates greater antitumor efficacy.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of this compound analogs on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

DNA Cleavage Assay

This assay evaluates the ability of this compound analogs to induce DNA strand breaks in a cell-free system.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or its derivative

  • Activating agent (e.g., NADPH or dithiothreitol)

  • Reaction buffer (e.g., Tris-HCl)

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis equipment

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the this compound analog at various concentrations, and the activating agent in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding a loading dye containing EDTA.[12]

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.[12]

Visualizations

dynemicin_activation_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound-ADC Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding Endosome Endosome Tumor_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Dynemicin Released Active this compound Lysosome->Released_Dynemicin Linker Cleavage DNA Nuclear DNA Released_Dynemicin->DNA Intercalation & Activation DNA_Damage Double-Strand Breaks DNA->DNA_Damage Cleavage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular Response

Caption: Workflow of a this compound Antibody-Drug Conjugate (ADC).

dna_cleavage_workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - this compound Analog - Activating Agent Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze DNA Forms: - Supercoiled - Nicked - Linear Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the DNA cleavage assay.

p53_apoptosis_pathway Dynemicin_A This compound DNA_DSB DNA Double-Strand Breaks Dynemicin_A->DNA_DSB ATM_Activation ATM Activation DNA_DSB->ATM_Activation p53_Phosphorylation p53 Phosphorylation (Activation) ATM_Activation->p53_Phosphorylation Bax_Upregulation Bax Upregulation p53_Phosphorylation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Upregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: this compound-induced p53-dependent apoptosis pathway.

References

Validation & Comparative

Dynemicin A vs. Calicheamicin: A Comparative Analysis of DNA Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent antitumor antibiotics, the enediyne class of natural products stands out for its remarkable ability to induce DNA damage. Among these, Dynemicin A and Calicheamicin (B1180863) have garnered significant attention from researchers and drug development professionals for their intricate mechanisms of action and profound cytotoxic effects. This guide provides an objective comparison of their DNA cleavage efficiency, supported by available experimental data and detailed methodologies, to aid in the informed selection and application of these powerful compounds.

While direct quantitative comparisons of DNA cleavage efficiency under identical experimental conditions are not extensively documented in publicly available literature, qualitative assessments and mechanistic studies provide valuable insights into their relative potencies.[1] It is generally noted that Calicheamicin appears to be more efficient at generating DNA strand breaks than this compound.[1][2]

Mechanism of Action: A Tale of Two Enediynes

Both this compound and Calicheamicin belong to the enediyne family, characterized by a unique molecular structure containing a nine- or ten-membered ring with two acetylenic groups and a double bond.[1] This "warhead" is responsible for their potent cytotoxicity.[1] Upon activation, they undergo a cycloaromatization reaction, known as a Bergman cyclization, to generate a highly reactive benzenoid diradical.[1][3][4] This diradical species is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[1][3][4]

This compound is a hybrid molecule that possesses both an enediyne core and an anthraquinone (B42736) moiety.[1][2] The anthraquinone component facilitates the binding of this compound to the minor groove of DNA through intercalation.[1][2][5] Its activation to the DNA-cleaving diradical form is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[1][2] this compound exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with sequences like 5'-GC, 5'-GT, and 5'-AG being common targets.[2][6]

Calicheamicin also binds to the minor groove of DNA, a process facilitated by its aryltetrasaccharide group.[3][4][7] Following intracellular reductive activation of its methyl trisulfide group, it undergoes the Bergman cyclization to form the reactive 1,4-dehydrobenzene diradical.[3][4] This leads to both single- and double-strand breaks in DNA, with the high frequency of double-strand breaks being a primary contributor to its potent cytotoxicity.[3][8][9]

Quantitative Comparison of DNA Cleavage Efficiency

ParameterThis compoundCalicheamicin γ1Reference
EC50 for DNA Cleavage Not available in cited literatureLow nanomolar to micromolar (for mimics)[1][10]
Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) Not explicitly quantified in cited literature1:3 in cellular DNA, 1:2 in purified plasmid DNA[9]
Sequence Specificity 3' side of purine bases (e.g., 5'-GC, 5'-GT, 5'-AG)Oligopyrimidine sequences, including G-C and A-T rich tracts[2][6][11]

Experimental Protocols for Assessing DNA Cleavage Efficiency

To facilitate further comparative studies, two common experimental protocols for assessing DNA cleavage efficiency are detailed below.

Agarose (B213101) Gel Electrophoresis Assay

This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.[1]

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing a final volume of 20 µL. Each reaction should include:

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20 µM (in base pairs).

    • Varying concentrations of either this compound or Calicheamicin.

    • The appropriate activating agent: NADPH or a thiol compound for this compound, or a thiol-containing compound like glutathione (B108866) for Calicheamicin, at a final concentration of 1 mM.[1]

    • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).[1]

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.[1]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Perform electrophoresis in a suitable running buffer (e.g., 1x TAE) until the different DNA forms are adequately separated.[1]

  • Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software. The percentage of cleaved DNA can then be calculated to determine the efficiency of each compound at different concentrations.[1]

experimental_workflow_gel cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis DNA Plasmid DNA Incubation Incubate at 37°C DNA->Incubation Drug This compound or Calicheamicin Drug->Incubation Activator Activating Agent (NADPH/Thiol) Activator->Incubation Buffer Reaction Buffer Buffer->Incubation Termination Terminate Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize & Quantify (Densitometry) Electrophoresis->Visualization

Caption: Workflow for Agarose Gel Electrophoresis DNA Cleavage Assay.

Fluorescence Resonance Energy Transfer (FRET)-Based DNA Cleavage Assay

This high-throughput method provides real-time kinetic data on DNA cleavage.[1] It utilizes a DNA oligonucleotide probe labeled with a fluorophore and a quencher. Cleavage of the probe separates the fluorophore and quencher, resulting in an increase in fluorescence.[1]

Methodology:

  • Reaction Setup: In a microplate well, prepare a reaction mixture containing:

    • FRET-labeled DNA oligonucleotide probe.

    • Varying concentrations of this compound or Calicheamicin.

    • The appropriate activating agent.

    • Reaction buffer.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot. These rates can be used to compare the DNA cleavage efficiency of this compound and Calicheamicin.[1]

Signaling Pathway of DNA Damage and Cell Death

The DNA damage induced by both this compound and Calicheamicin triggers a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death).[1][8] While the initial DNA lesion is the primary event, the downstream signaling pathways are complex and involve multiple cellular players.

signaling_pathway cluster_drug Drug Action cluster_dna DNA Interaction cluster_cellular Cellular Response Drug This compound or Calicheamicin Activation Activation (e.g., Reduction) Drug->Activation DNA_Binding Minor Groove Binding Drug->DNA_Binding Intercalation/ Binding Diradical Reactive Diradical Activation->Diradical DNA_Cleavage DNA Strand Scission (SSBs & DSBs) Diradical->DNA_Cleavage H-atom abstraction DNA_Binding->DNA_Cleavage DDR DNA Damage Response (DDR) DNA_Cleavage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Generalized signaling pathway of enediyne-induced DNA damage and apoptosis.

Conclusion

Both this compound and Calicheamicin are exceptionally potent DNA cleaving agents with distinct mechanisms of activation and sequence specificity. While Calicheamicin is generally considered to be more efficient in causing DNA strand breaks, a lack of direct comparative quantitative data for this compound highlights an area for future research.[1] The provided experimental protocols offer a framework for conducting such comparative studies, which will be invaluable for the continued development of these and other enediyne-based therapeutics. The choice between these two compounds for research or drug development purposes will depend on the specific application, desired sequence targeting, and the required potency of DNA cleavage.

References

Validating Dynemicin A's DNA Binding: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its DNA target is paramount. This guide provides a comparative analysis of Electrophoretic Mobility Shift Assay (EMSA) and other key biophysical techniques for validating the specific DNA binding sites of Dynemicin A, a potent enediyne antitumor antibiotic.

This compound exerts its cytotoxic effects by binding to the minor groove of B-DNA and inducing sequence-specific cleavage.[1] Its binding preference is for the 3' side of purine (B94841) residues, with sequences like 5'-GC, 5'-GT, and 5'-AG being prominent targets.[1] The interaction involves a combination of intercalation of its anthraquinone (B42736) core and binding within the minor groove. Validating these specific binding sites is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics. While EMSA is a common technique for studying protein-DNA interactions, its application to small molecules like this compound requires careful consideration and comparison with alternative methods.

Comparing the Tools: EMSA vs. Alternatives

The choice of method for validating this compound's DNA binding sites depends on the specific information required, such as qualitative confirmation of binding, determination of the precise binding sequence, or quantitative measurement of binding affinity. Below is a comparison of EMSA with other widely used techniques.

Technique Principle Information Obtained Advantages Limitations
Electrophoretic Mobility Shift Assay (EMSA) Separation of drug-DNA complexes from free DNA in a non-denaturing gel based on differences in electrophoretic mobility.- Qualitative confirmation of binding- Estimation of binding affinity (Kd)- Analysis of binding stoichiometry- Relatively simple and inexpensive- High sensitivity with labeled probes- Indirectly identifies binding site- Can be challenging for small molecules that cause only a small mobility shift- Non-equilibrium conditions during electrophoresis can affect results[2]
DNA Footprinting Protection of the DNA binding site from enzymatic (e.g., DNase I) or chemical cleavage upon drug binding.[3][4]- Precise identification of the binding sequence at nucleotide resolution- Information on conformational changes in DNA upon binding- High resolution mapping of binding sites- Provides direct evidence of sequence-specific binding- More complex and labor-intensive than EMSA- Can be difficult to quantify binding affinity accurately[2]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled DNA upon binding to a drug.[5][6]- Quantitative measurement of binding affinity (Kd)- High-throughput screening compatible- Homogeneous assay (no separation needed)- Highly quantitative and reproducible[5]- Requires labeling of the DNA with a fluorophore- Can be susceptible to interference from fluorescent compounds
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the binding of a drug to DNA.[7][8]- Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding- Label-free technique- Provides a complete thermodynamic profile of the interaction- Requires larger amounts of sample- Lower throughput compared to other methods

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the discussed techniques, which should be optimized for the specific DNA sequence and experimental conditions.

Electrophoretic Mobility Shift Assay (EMSA) Protocol for this compound-DNA Interaction

This protocol is adapted for a small molecule like this compound.

  • Probe Preparation:

    • Synthesize complementary oligonucleotides (e.g., 30-50 bp) containing the putative this compound binding site (e.g., 5'-AGCTAGCTAGCT-3').

    • Label one oligonucleotide at the 5' or 3' end with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

    • Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

    • Purify the labeled probe to remove unincorporated labels.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

      • Labeled DNA probe (constant concentration, e.g., 1 nM).

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Varying concentrations of this compound.

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8%).

    • Run the gel in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shifted" band represents the this compound-DNA complex, which migrates slower than the free probe.

DNA Footprinting Protocol (DNase I) for this compound[3]
  • Probe Preparation:

    • Prepare a singly end-labeled DNA fragment (100-200 bp) containing the target sequence.

  • Binding Reaction:

    • Incubate the labeled DNA with varying concentrations of this compound to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the reaction to randomly cleave the DNA. The reaction time should be optimized to achieve, on average, one cut per DNA molecule.

  • Analysis:

    • Stop the reaction and purify the DNA fragments.

    • Separate the fragments on a denaturing polyacrylamide sequencing gel.

    • Visualize the fragments by autoradiography. The "footprint" will appear as a region of the gel lacking bands, corresponding to the DNA sequence protected by bound this compound.

Fluorescence Polarization (FP) Assay Protocol
  • Probe Preparation:

    • Synthesize an oligonucleotide containing the binding site and label it with a suitable fluorophore (e.g., fluorescein).

  • Assay Setup:

    • In a microplate, add a constant concentration of the fluorescently labeled DNA probe to a buffer solution.

    • Add increasing concentrations of this compound to the wells.

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates the binding of this compound to the labeled DNA.

Isothermal Titration Calorimetry (ITC) Protocol[8]
  • Sample Preparation:

    • Prepare a solution of the target DNA in a suitable buffer.

    • Prepare a solution of this compound in the identical buffer. Degas both solutions.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of this compound to DNA.

    • Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Workflow and Mechanism

To better illustrate the experimental processes and the underlying molecular interactions, the following diagrams are provided.

EMSA_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_separation 3. Electrophoresis cluster_detection 4. Detection Probe Labeled DNA Probe Incubate Incubate Probe + this compound Probe->Incubate Drug This compound Drug->Incubate Gel Non-denaturing PAGE Incubate->Gel Detect Autoradiography/Imaging Gel->Detect Result Shifted Band (Complex) + Free Probe Detect->Result

Caption: Experimental workflow for EMSA.

Dynemicin_Binding_Mechanism cluster_dna B-DNA DNA_helix 5'-...Purine-Pyr...-3' 3'-...Pyr-Pur...-5' Intercalation Anthraquinone Core Intercalates Cleavage DNA Strand Cleavage DNA_helix->Cleavage Site-specific (3' of purines) MinorGroove Minor Groove Dynemicin This compound Dynemicin->DNA_helix Binds to Minor Groove Activation Reductive Activation (e.g., NADPH) Dynemicin->Activation Intercalation->Activation Stabilizes Binding Activation->Cleavage

Caption: Mechanism of this compound DNA binding and cleavage.

Conclusion

Validating the specific DNA binding sites of this compound is a critical step in harnessing its therapeutic potential. While EMSA provides a straightforward method for confirming binding, a comprehensive understanding requires the integration of complementary techniques. DNA footprinting offers high-resolution mapping of the binding site, while fluorescence polarization and isothermal titration calorimetry provide robust quantitative data on binding affinity and thermodynamics. The choice of methodology will ultimately be guided by the specific research question, available resources, and the desired level of detail. By employing a multi-faceted approach, researchers can gain a complete picture of the molecular interactions that underpin the potent activity of this compound.

References

A Comparative Analysis of the Mechanisms of Action: Dynemicin A vs. Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of two potent enediyne antitumor antibiotics, Dynemicin A and Esperamicin (B1233071). Both compounds exhibit extraordinary cytotoxicity through their ability to induce DNA damage, yet their molecular mechanisms of action display subtle but significant differences in activation, DNA recognition, and cleavage patterns. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Overview of Mechanism of Action

This compound and Esperamicin belong to the enediyne class of natural products, characterized by a unique molecular core containing a ten-membered ring with two acetylenic groups and a double bond.[1][2] Their potent antitumor activity stems from their ability to undergo a cycloaromatization reaction, generating a highly reactive benzenoid diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and ultimately, cell death.[1][3][4]

However, the pathways leading to the activation of this "warhead" and the subsequent targeting of DNA differ significantly between the two molecules.

Comparative Data

The following table summarizes the key differences in the mechanisms of action between this compound and Esperamicin based on available experimental data.

FeatureThis compoundEsperamicin
Activation Trigger Reductive activation of the anthraquinone (B42736) moiety or nucleophilic attack on the epoxide.[3][5]Reduction of the methyl trisulfide group.[1]
Activating Agents NADPH, thiols (e.g., GSH), ferredoxin-NADP+ reductase, xanthine (B1682287) oxidase.[6][7]Thiols (e.g., dithiothreitol).[1][8]
DNA Binding Mode Intercalation of the anthraquinone core into the minor groove of B-DNA.[3][6]Interaction with the minor groove of B-DNA, facilitated by the oligosaccharide side chain.[9][10]
DNA Cleavage Specificity Preferentially cleaves at the 3'-side of purine (B94841) bases (e.g., 5'-AG, 5'-AT, 5'-GC).[2][11]Primarily targets thymidylate and cytidylate residues in oligopyrimidine tracts (e.g., 5'-CTC, 5'-TTC, 5'-TTT).[2][9][10]
Strand Break Preference Induces both single and double-strand breaks.[3]Primarily produces single-strand breaks, though double-strand breaks can occur.[1][12]

Mechanism of Action: Visualized

The following diagrams illustrate the distinct activation and DNA cleavage pathways for this compound and Esperamicin.

Dynemicin_A_Mechanism cluster_activation Activation cluster_binding_cleavage DNA Binding & Cleavage This compound This compound Activated this compound Reduced Intermediate This compound->Activated this compound Reductant NADPH / Thiol Reductant->this compound Intercalation Intercalation Activated this compound->Intercalation Nucleophile Nucleophile Nucleophile->this compound DNA B-DNA Minor Groove Cleavage Double-Strand Break DNA->Cleavage Intercalation->DNA Binds Bergman Cyclization Bergman Cyclization Intercalation->Bergman Cyclization Diradical p-Benzyne Diradical Bergman Cyclization->Diradical H-Abstraction Hydrogen Abstraction Diradical->H-Abstraction H-Abstraction->DNA Attacks

Caption: Mechanism of this compound action.

Esperamicin_Mechanism cluster_activation Activation cluster_binding_cleavage DNA Binding & Cleavage Esperamicin Esperamicin Activated Esperamicin Thiolate Anion Esperamicin->Activated Esperamicin Thiol Dithiothreitol Thiol->Esperamicin Reduces Trisulfide Binding Minor Groove Binding Activated Esperamicin->Binding DNA B-DNA Minor Groove Cleavage Single-Strand Break DNA->Cleavage Binding->DNA Binds Michael Addition Michael Addition Binding->Michael Addition Cyclization Diyn-ene Cyclization Michael Addition->Cyclization Diradical Phenylene Diradical Cyclization->Diradical H-Abstraction Hydrogen Abstraction Diradical->H-Abstraction H-Abstraction->DNA Attacks

Caption: Mechanism of Esperamicin action.

Experimental Protocols

The following are representative protocols for assessing the DNA cleavage activity of this compound and Esperamicin.

DNA Cleavage Assay Using Agarose (B213101) Gel Electrophoresis

This protocol provides a standard method to evaluate the ability of this compound and its derivatives to induce DNA cleavage.[4]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or Esperamicin

  • Activating agent (NADPH for this compound, Dithiothreitol for Esperamicin)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Stop solution (e.g., containing EDTA and a loading dye)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA, the enediyne compound at the desired concentration, and the reaction buffer.

  • Activation: Initiate the reaction by adding the appropriate activating agent. The final volume should be around 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light.[4] Capture an image of the gel. Analyze the different DNA forms:

    • Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.

    • Form II (Nicked Circular): Plasmid DNA with a single-strand break, migrates slowest.

    • Form III (Linear): Plasmid DNA with a double-strand break, migrates at an intermediate speed.

High-Resolution Sequencing Gel Analysis of DNA Cleavage Sites

This method is used to determine the specific nucleotide sequences cleaved by the enediynes.

Materials:

  • 32P-end-labeled DNA fragment of known sequence

  • This compound or Esperamicin

  • Activating agent

  • Reaction buffer

  • Stop solution (formamide loading dye)

  • Polyacrylamide gel (denaturing)

  • Maxam-Gilbert sequencing reaction products (for markers)

  • Phosphorimager or X-ray film

Procedure:

  • Reaction: Perform the DNA cleavage reaction as described above, but using a 32P-end-labeled DNA fragment.

  • Denaturation and Loading: Stop the reaction and denature the DNA by heating in a formamide (B127407) loading dye. Load the samples onto a denaturing polyacrylamide sequencing gel alongside Maxam-Gilbert sequencing ladders of the same DNA fragment.

  • Electrophoresis: Run the gel at high voltage to separate the DNA fragments by size with single-nucleotide resolution.

  • Autoradiography/Phosphorimaging: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radioactive DNA fragments.

  • Analysis: The positions of the cleavage products on the gel, when compared to the sequencing ladder, reveal the precise nucleotide(s) at which the enediyne has cleaved the DNA.

Conclusion

This compound and Esperamicin, while both members of the potent enediyne family of antitumor antibiotics, exhibit distinct mechanisms of action. This compound's unique anthraquinone moiety allows for an intercalative binding mode and activation via cellular reductants like NADPH. In contrast, Esperamicin relies on its trisulfide group for activation and its oligosaccharide chain for minor groove recognition. These differences in activation and DNA targeting contribute to their different DNA cleavage specificities and may have implications for their therapeutic profiles and the development of next-generation enediyne-based cancer therapies. Further research into these fascinating molecules will undoubtedly continue to uncover new insights into their complex biology and potential clinical applications.

References

A Comparative Guide to the Cytotoxicity of Dynemicin A Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dynemicin A analogs, detailing their cytotoxic effects against various cancer cell lines. The following sections present quantitative biological data, in-depth experimental protocols, and visual representations of signaling pathways and experimental workflows to support further investigation and development in this critical area of cancer research.

This compound, a potent enediyne antitumor antibiotic, has garnered significant attention for its remarkable DNA-damaging capabilities.[1] However, its clinical development has been hampered by its complex structure and toxicity.[1][2] To address these limitations, extensive research has focused on the synthesis and biological evaluation of simplified analogues of this compound.[1][2] This guide summarizes key findings from these studies, providing a comparative analysis of the structure-activity relationships of various synthetic derivatives.

Comparative Analysis of Biological Activity

The antitumor activity of synthetic this compound derivatives is primarily assessed through their in vitro cytotoxicity against various cancer cell lines.[1] A key metric used for this comparison is the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the in vitro cytotoxicity of selected this compound analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[3][4]

Compound/AnalogCancer Cell LineIC50 (µM)
This compoundMolt-4 T-cell leukemia0.001
Simplified AnalogMolt-4 T-cell leukemia>1
Uncialamycin Derivative 7aVariouspM range
Uncialamycin Derivative 7bVariouspM range (up to 2x more potent than 7a)
9-acetoxy enediyne (6a - phenyl carbamate)Murine P388 leukemiaMicromolar range
9-acetoxy enediyne (6f - 4-chlorophenyl carbamate)Murine P388 leukemiaMicromolar range
9-acetoxy enediyne (6i - 2-nitrophenyl carbamate)Not specified~10x more potent in vitro than 6f
Water-soluble analog (10c)Murine P388 leukemiaNot specified (Enhanced in vivo activity)

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric method used to assess cell viability and determine the cytotoxicity of compounds like this compound analogs.[5][6][7]

MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Cancer cells are harvested and seeded in 96-well plates at a density of 5,000-10,000 cells per well.[5]

    • The cells are allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs.[5]

    • A vehicle control (containing the solvent used to dissolve the analogs, e.g., DMSO) is also included.

    • The plates are then incubated for a period of 48-72 hours.[5]

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[5]

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5][7]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.[5]

    • 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[5][6]

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5][6]

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration relative to the vehicle control.[4]

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[5]

Visualizing Molecular Mechanisms and Experimental Processes

Signaling Pathways

This compound and its analogs exert their cytotoxic effects primarily by inducing DNA damage.[6] The anthraquinone (B42736) core of the molecule intercalates into the minor groove of DNA, which positions the enediyne core to undergo a reaction that generates highly reactive radical species.[3][8] These radicals abstract hydrogen atoms from the DNA backbone, leading to double-strand breaks.[4] This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that can ultimately lead to cell cycle arrest and apoptosis (programmed cell death).[3][6]

G cluster_0 Cellular Response to this compound Analogs Dynemicin_A_Analog This compound Analog DNA_Intercalation DNA Intercalation Dynemicin_A_Analog->DNA_Intercalation Enediyne_Activation Enediyne Activation DNA_Intercalation->Enediyne_Activation Radical_Generation Reactive Radical Generation Enediyne_Activation->Radical_Generation DNA_DSB DNA Double-Strand Breaks Radical_Generation->DNA_DSB DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR kinases) DNA_DSB->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis G cluster_1 Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound Analogs (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate Cell Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

References

Unraveling the DNA Binding Landscape of Dynemicin A: A Comparative Guide to DNA Footprinting Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise DNA binding and cleavage patterns of potent antitumor agents like Dynemicin A is paramount. This guide provides a comprehensive comparison of this compound's binding preferences against other enediyne antibiotics, supported by experimental data from DNA footprinting analysis. Detailed protocols and visual workflows are included to facilitate the design and interpretation of related experiments.

This compound, a remarkable hybrid natural product, is distinguished by its unique molecular architecture that combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne core.[1][2] This dual-functionality underpins its potent cytotoxic effects.[1] The mechanism of action is initiated by the intercalation of the anthraquinone moiety into the minor groove of B-DNA.[3][4] Subsequent reductive activation, for instance by NADPH or thiol-containing compounds, triggers a Bergman cycloaromatization of the enediyne core.[2][3] This chemical transformation generates a highly reactive benzenoid diradical, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3][5]

Visualizing the Mechanism: this compound's Interaction with DNA

The following diagram illustrates the proposed mechanism of this compound's interaction with DNA, from initial binding to the eventual cleavage of the DNA backbone.

Dynemicin_A_Mechanism cluster_binding DNA Binding cluster_activation Activation cluster_cleavage DNA Cleavage Dynemicin_A This compound Intercalation Intercalation Complex Dynemicin_A->Intercalation Binds to DNA B-DNA Minor Groove DNA->Intercalation Activated_Complex Reductively Activated Complex Intercalation->Activated_Complex Reduction Reducing_Agent Reducing Agent (e.g., NADPH) Reducing_Agent->Activated_Complex Bergman_Cycloaromatization Bergman Cycloaromatization Activated_Complex->Bergman_Cycloaromatization Diradical Benzenoid Diradical Bergman_Cycloaromatization->Diradical Hydrogen_Abstraction Hydrogen Abstraction Diradical->Hydrogen_Abstraction Attacks DNA Backbone DNA_Cleavage Single & Double Strand Breaks Hydrogen_Abstraction->DNA_Cleavage

Caption: Proposed mechanism of this compound-DNA interaction.

Comparative Analysis of Enediyne DNA Binding Properties

This compound's DNA binding and cleavage characteristics are often benchmarked against other enediyne antibiotics such as calicheamicin (B1180863) and esperamicin (B1233071). While all three operate through a diradical-mediated mechanism, their sequence specificities diverge, offering a basis for comparative evaluation.[3]

CompoundBinding MoietyPrimary Binding SitePreferred Cleavage SequenceBinding Affinity (Kd)
This compound (S) AnthraquinoneMinor Groove3' side of purines (e.g., 5'-GC, 5'-GT, 5'-AG)[3][6][7]~2 µM (estimated from Ka of (5±2) x 10^4 M-1)[3]
Calicheamicin γ1 AryltetrasaccharideMinor GrooveOligopyrimidine tracts (e.g., 5'-TCCT, 5'-TTTT)[3]High affinity (specific Kd not consistently reported, but noted for tight binding)[3]
Esperamicin A1 TrisaccharideMinor GrooveOligopyrimidine regions (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[6]High affinity (specific Kd not readily available)
Tiancimycin A AnthraquinoneMinor Groove (deeper intercalation in AT-rich regions)5′-ATT, 5′-CTT, 5′-GAA, 5′-GAT, and 5′-TTA[8]Not specified

Note: Direct comparative studies under identical conditions are limited in the available literature. The affinities for calicheamicin and esperamicin are often described qualitatively as high. Data for Dynemicin S is often used as a close analog for this compound.[1][3]

High-Resolution Mapping: DNA Footprinting Protocol

DNA footprinting is a powerful technique to identify the specific DNA sequences bound by a ligand like this compound, as the bound molecule protects the DNA from cleavage.[9][10]

Experimental Workflow for DNase I Footprinting

The following diagram outlines the key steps in a typical DNase I footprinting experiment designed to identify this compound's binding sites.

DNA_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_cleavage Cleavage & Analysis A 1. Amplify DNA fragment of interest via PCR B 2. End-label one strand of the DNA probe (e.g., with ³²P) A->B C 3. Purify the labeled probe B->C D 4. Incubate labeled DNA probe with varying concentrations of this compound C->D E 5. Allow binding to reach equilibrium D->E F 6. Add limited amount of DNase I to induce random single-strand cuts E->F G 7. Stop reaction and purify DNA fragments F->G H 8. Separate fragments by denaturing PAGE G->H I 9. Visualize by autoradiography H->I J 10. Identify 'footprint' - a region with no bands, indicating protection I->J

Caption: Workflow for DNase I Footprinting Analysis.

Detailed Experimental Protocol (DNase I Footprinting)
  • Probe Preparation :

    • A DNA fragment containing the putative binding site of interest (typically 100-400 bp) is amplified using PCR.[11]

    • One of the PCR primers is labeled at the 5'-end, commonly with a radioactive isotope like ³²P or a fluorescent tag, to ensure that only one strand of the DNA is labeled.[11][12]

    • The end-labeled DNA probe is purified from unincorporated nucleotides using methods such as gel electrophoresis or spin column chromatography.[9]

  • Binding Reaction :

    • The labeled DNA probe is incubated with varying concentrations of this compound in an appropriate reaction buffer.[9] The buffer should be optimized for pH and ionic strength (e.g., Tris-HCl buffer with NaCl).[9]

    • The binding reaction is allowed to reach equilibrium, typically with an incubation period at a controlled temperature (e.g., 37°C).[9]

  • DNase I Digestion :

    • A limited amount of DNase I is added to the reaction mixture. The concentration of DNase I should be optimized to ensure, on average, only one random cut per DNA molecule.[9]

    • The digestion is allowed to proceed for a short, optimized time.[9]

  • Analysis :

    • The reaction is terminated by the addition of a stop solution (e.g., formamide (B127407) with loading dyes and EDTA).[9]

    • The DNA fragments are denatured by heating the samples.[9]

    • The samples are then analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[9]

    • The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of this compound will appear as a "footprint," which is a region on the gel lacking bands. This gap corresponds to the DNA sequence that was protected from DNase I cleavage by the bound this compound.[3][9] A Maxam-Gilbert sequencing ladder of the same DNA fragment can be run alongside the experimental samples to precisely identify the cleavage sites.[9]

This compound's DNA Cleavage Preferences

Experimental data has consistently shown that this compound exhibits a clear preference for cleaving DNA at specific sequences.

Cleavage Site MotifRelative Cleavage Frequency
5'-GCHigh[3][6][9]
5'-GTHigh[3][9]
5'-AGHigh[3][6][9]
AT-rich regionsEnhanced[9]

Conclusion

DNA footprinting analysis serves as an indispensable tool for elucidating the sequence-specific binding and cleavage preferences of this compound. The data confirms a strong preference for the 3' side of purine (B94841) bases, a characteristic that distinguishes it from other enediyne antibiotics like calicheamicin and esperamicin, which favor pyrimidine-rich regions. This detailed understanding of its interaction with DNA is crucial for the rational design of novel, more selective anticancer agents and for optimizing their therapeutic application in drug development. The provided protocols and comparative data offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound and other DNA-targeting compounds.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Dynemicin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dynemicin A and its synthetic derivatives, detailing their structure-activity relationships (SAR). The following sections present quantitative biological data, in-depth experimental protocols, and visual representations of the underlying mechanisms and workflows to support further investigation and development in this critical area of cancer research.

This compound is a potent enediyne antitumor antibiotic known for its remarkable ability to damage DNA.[1] However, its clinical utility has been limited by its complex structure and inherent toxicity. To overcome these challenges, extensive research has focused on the synthesis and biological evaluation of simplified and modified this compound analogs.[1][2] This guide summarizes key findings from these SAR studies, offering a comparative analysis of various derivatives.

Comparative Analysis of Biological Activity

The antitumor activity of this compound derivatives is primarily evaluated based on their in vitro cytotoxicity against various cancer cell lines and their in vivo efficacy in animal models. The key metrics for comparison are the 50% inhibitory concentration (IC50) for cytotoxicity and the percentage of treated versus control (T/C) tumor growth for in vivo studies.[3]

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of this compound and a selection of its synthetic analogs against various cancer cell lines.

Compound/DerivativeKey Structural FeaturesCell LineIC50 (µM)
This compound Natural ProductMolt-4 T-cell leukemiaVaries
Triacetyl Derivative Acetylation of hydroxyl groupsMurine and Human Tumor CellsPotent cytotoxicity
Analog 6a Phenyl carbamate (B1207046) moietyMurine P388 leukemiaMicromolar range
Analog 6f 4-Chlorophenyl carbamate moietyMurine P388 leukemiaMicromolar range
Analog 6i 2-Nitrophenyl carbamate moietyMurine P388 leukemiaHigher than 6f
Water-Soluble Analog 10c 2-(Pyrrolidino)ethyl group at C9P388 LeukemiaNot specified
Uncialamycin Derivative 7b Ortho-fluorine on A-ringSix cancer cell linesPicomolar range (up to 2-fold lower than 7a)

Data compiled from multiple sources.[1][4][5]

In Vivo Antitumor Activity

The in vivo efficacy of selected this compound derivatives is presented below, highlighting the impact of structural modifications on their antitumor activity in animal models.

Compound/DerivativeAnimal ModelTumor ModelDosageT/C (%)*
This compound MiceP388, L1210 leukemias, B16 melanomaNot specifiedSignificant life-span prolongation
Analog 6a MiceMeth A sarcoma2.0 mg/kg29 (71% inhibition)
Analog 6f MiceMeth A sarcoma3.0 mg/kg23 (77% inhibition)
Analog 6f MiceP388 leukemia4.0 mg/kg/day for 4 days<44 (T/C of 256%)
Water-Soluble Analog 10c MiceP388 leukemia1.25 mg/kg/day for 4 days<78 (T/C of 222%)

*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.[6] Data compiled from multiple sources.[4][5]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.

DNA Cleavage Assay

This assay is used to determine the ability of this compound and its analogs to induce single- and double-strand breaks in DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound derivative

  • Activating agent (e.g., NADPH, dithiothreitol)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the this compound derivative at the desired concentration, and the reaction buffer.

  • Activation: Initiate the reaction by adding the activating agent (e.g., NADPH to a final concentration of 5 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).[7]

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent like EDTA.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[7] The different forms of plasmid DNA (supercoiled, nicked circular, and linear) are quantified to determine the extent of DNA cleavage.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic effects of the compounds.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.[6]

In Vivo Antitumor Activity Assay

Xenograft models are employed to assess the antitumor activity of the compounds in a living organism.[6]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells

  • This compound derivative

  • Vehicle solution

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.[6]

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into control and treatment groups.[6]

  • Drug Administration: Administer the this compound analog to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[6]

  • Monitoring: Monitor tumor size and the body weight of the mice regularly.

  • Data Analysis: The antitumor efficacy is typically expressed as the T/C ratio (%).[6]

Visualizing Mechanisms and Workflows

Mechanism of Action: DNA Cleavage

This compound and its derivatives exert their cytotoxic effects by inducing DNA strand breaks. The process begins with the intercalation of the molecule's anthraquinone (B42736) core into the minor groove of DNA. This is followed by the activation of the enediyne core, leading to a Bergman cyclization, which generates a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, ultimately causing strand scission.

G cluster_0 Cellular Environment cluster_1 Mechanism of DNA Damage Dynemicin_A This compound Derivative Intercalation Intercalation into DNA Minor Groove Dynemicin_A->Intercalation DNA Nuclear DNA DNA->Intercalation Activation Reductive Activation (e.g., NADPH) Bergman_Cyclization Bergman Cyclization Activation->Bergman_Cyclization Intercalation->Bergman_Cyclization Diradical p-Benzyne Diradical Formation Bergman_Cyclization->Diradical H_Abstraction Hydrogen Atom Abstraction Diradical->H_Abstraction DNA_Cleavage Double-Strand DNA Break H_Abstraction->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis

Caption: Mechanism of this compound-induced DNA cleavage.

General Experimental Workflow

The evaluation of novel this compound derivatives typically follows a structured workflow, progressing from initial screening to more complex biological assessments.

G Start Synthesis of This compound Derivatives DNA_Cleavage_Assay In Vitro DNA Cleavage Assay Start->DNA_Cleavage_Assay Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis DNA_Cleavage_Assay->SAR_Analysis Cytotoxicity_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identify Potent & Less Toxic Analogs In_Vivo_Studies In Vivo Antitumor Activity (Xenograft Models) Lead_Optimization->In_Vivo_Studies Toxicity_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Studies End Preclinical Candidate Selection Toxicity_Studies->End

Caption: General experimental workflow for evaluating this compound analogs.

Structure-Activity Relationship Logic

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications and their observed effects are summarized in the following logical diagram.

G cluster_0 cluster_1 cluster_2 SAR Structure-Activity Relationship (SAR) of this compound Derivatives Core Core Structure Anthraquinone (DNA Binding) + Enediyne (DNA Cleavage) Modifications Key Modification Sites C9 Position Aryl Carbamate Anthraquinone A-Ring C9_Subs C9 Substituents Introduction of water-solubilizing groups (e.g., aliphatic amines) leads to... Modifications:c9->C9_Subs AC_Subs Aryl Carbamate Moiety Substituents on the aryl ring (e.g., -Cl, -NO2) influence... Modifications:ac->AC_Subs AR_Subs A-Ring Modification Introduction of electron-withdrawing groups (e.g., -F) can lead to... Modifications:ar->AR_Subs C9_Effect Effect Enhanced in vivo antitumor activity and decreased toxicity C9_Subs->C9_Effect AC_Effect Effect Altered in vitro cytotoxicity and in vivo efficacy AC_Subs->AC_Effect AR_Effect Effect Enhanced cytotoxicity AR_Subs->AR_Effect

Caption: Logical overview of this compound SAR.

References

Validating the Role of Bioreductive Activation in Dynemicin A's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dynemicin A's bioreductive activation mechanism with alternative DNA-damaging agents, supported by experimental data. This compound, a potent antitumor antibiotic, belongs to the enediyne class of natural products, known for their remarkable DNA-cleaving capabilities.[1][2][3] A key feature of this compound's mechanism is its requirement for bioreductive activation to unleash its cytotoxic effects. This guide delves into the experimental validation of this activation process, offering a comparative analysis with other enediyne antibiotics.

The Bioreductive Activation Hypothesis of this compound

This compound possesses a unique hybrid structure, featuring an anthraquinone (B42736) core for DNA intercalation and an enediyne "warhead" responsible for DNA cleavage.[1][4] The prevailing hypothesis is that the anthraquinone moiety acts as a trigger. In the cellular environment, this core can be reduced by cofactors such as NADPH or thiol-containing compounds like glutathione (B108866).[4][5][6] This reduction initiates a cascade of electronic rearrangements, including the opening of an epoxide ring, which in turn facilitates a Bergman cyclization of the enediyne core.[6][7] This cyclization generates a highly reactive p-benzyne biradical, the ultimate DNA-cleaving species, which abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[4][6][7]

Comparative Analysis of Enediyne Antibiotics

The enediyne family includes several potent members, each with distinct characteristics. While they share the common feature of a DNA-damaging enediyne core, the specifics of their activation and DNA interaction differ.

FeatureThis compoundCalicheamicin γ1Esperamicin A1Neocarzinostatin (Chromophore)
Activation Trigger Bioreductive activation of anthraquinone core (e.g., by NADPH, thiols)[4][6]Thiol attack on a trisulfide group[8]Thiol attack on a trisulfide group[9]Thiol-dependent activation[10]
DNA Binding Moiety Anthraquinone (intercalation into minor groove)[4][5][11]Oligosaccharide chain (minor groove binding)[8]Anthranilate moiety (intercalation)[9]Apoprotein (delivers chromophore to DNA)[10]
Preferential DNA Cleavage Sites 3' side of purine (B94841) bases (e.g., 5'-GC, -GT, -AG)[4][5]Pyrimidine-rich sequences (e.g., TCCT, TTTT)Not specified in detail, but distinct from this compound[5]Primarily at thymidylate and deoxyadenylate residues
Potency (General) Highly potent, with cytotoxicity in the nanomolar to micromolar range[12][13]Picomolar cytotoxicity against diverse cancer cell lines[8]Potent DNA cleavagePotent antitumor activity, approved for clinical use in Japan (as SMANCS)[10]

Experimental Validation of Bioreductive Activation

The necessity of a reductive trigger for this compound's activity can be demonstrated through various in vitro assays.

DNA Cleavage Assay

This assay directly visualizes the ability of this compound to break DNA strands in the presence and absence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration ~20-50 µg/mL), this compound at various concentrations (e.g., 1-50 µM), and a reaction buffer (e.g., Tris-HCl, pH 7.5).[2][7]

  • Initiation of Cleavage: To initiate the DNA cleavage reaction, add an activating agent such as NADPH (final concentration ~5-10 mM) or a thiol compound like dithiothreitol (B142953) (DTT).[4][7] A control reaction should be set up without the activating agent.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes).[2]

  • Termination: Stop the reaction by adding a stop solution containing a chelating agent like EDTA and a loading dye.[2]

  • Agarose (B213101) Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide). Load the reaction mixtures into the wells of the gel.[2]

  • Visualization and Analysis: Run the gel at a constant voltage until the tracking dye has migrated a sufficient distance. Visualize the DNA bands under UV light. The different forms of plasmid DNA will be distinguishable:

    • Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.

    • Form II (Nicked/Open-Circular): DNA with single-strand breaks, migrates slower than Form I.

    • Form III (Linear): DNA with double-strand breaks, migrates slowest. Quantify the percentage of each DNA form to determine the extent of DNA cleavage.[2]

Expected Results: Significant conversion of Form I DNA to Form II and Form III will be observed only in the reactions containing both this compound and the activating agent (NADPH or DTT). The control reaction with this compound alone will show minimal DNA cleavage.

Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of this compound on the viability of cancer cells, demonstrating that its cytotoxic effects are dependent on the cellular reductive environment.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a suitable density in a complete culture medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration required for 50% inhibition of cell viability).[1]

Expected Results: this compound will exhibit potent cytotoxicity with a low IC50 value. To further validate the role of bioreductive activation, experiments could be designed to manipulate the intracellular redox environment, although this is more complex. The inherent presence of reducing agents like glutathione in cells is expected to facilitate this compound's activation.

Visualizing the Molecular Pathways

The following diagrams illustrate the key processes involved in this compound's mechanism of action.

dynemicin_activation_pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Dynemicin_A This compound DNA_Intercalation Intercalation into DNA Minor Groove Dynemicin_A->DNA_Intercalation Bioreductive_Activation Bioreductive Activation DNA_Intercalation->Bioreductive_Activation Bergman_Cyclization Bergman Cyclization Bioreductive_Activation->Bergman_Cyclization p_Benzyne_Biradical p-Benzyne Biradical Formation Bergman_Cyclization->p_Benzyne_Biradical H_Abstraction Hydrogen Abstraction from DNA Backbone p_Benzyne_Biradical->H_Abstraction DNA_Cleavage DNA Strand Scission (Single & Double) H_Abstraction->DNA_Cleavage Cell_Death Apoptosis / Cell Death DNA_Cleavage->Cell_Death NADPH NADPH / Thiols NADPH->Bioreductive_Activation

Caption: Proposed signaling pathway for this compound activation and DNA damage.

dna_cleavage_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Plasmid_DNA Supercoiled Plasmid DNA Mix1 Combine DNA, this compound, and Buffer Plasmid_DNA->Mix1 Dynemicin This compound Dynemicin->Mix1 Buffer Reaction Buffer Buffer->Mix1 Activator Add Activating Agent (e.g., NADPH) Mix1->Activator Incubate Incubate at 37°C Activator->Incubate Stop Stop Reaction (add EDTA/Loading Dye) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize under UV light Electrophoresis->Visualize Analyze Quantify DNA Forms (Supercoiled, Nicked, Linear) Visualize->Analyze

Caption: Experimental workflow for the in vitro DNA cleavage assay.

logical_relationship Hypothesis Hypothesis: This compound requires bioreductive activation for DNA cleavage. Experiment Experiment: In vitro DNA cleavage assay with and without a reducing agent (NADPH). Hypothesis->Experiment Prediction Prediction: DNA cleavage will only occur in the presence of NADPH. Experiment->Prediction Observation Observation: Increased nicked and linear DNA is observed only with this compound + NADPH. Prediction->Observation Conclusion Conclusion: The hypothesis is supported. Bioreductive activation is crucial for this compound's DNA-damaging activity. Observation->Conclusion

Caption: Logical framework for validating the bioreductive activation hypothesis.

References

A Comparative Analysis of Enediyne DNA Cleavage Specificity: Dynemicin A in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enediynes are a class of potent antitumor antibiotics renowned for their unique mechanism of action, which involves the sequence-specific cleavage of DNA. This guide provides a comparative overview of the DNA cleavage sequence specificity of Dynemicin A against other prominent members of the enediyne family: Calicheamicin (B1180863), Esperamicin (B1233071), and Neocarzinostatin (B611948). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced interactions of these compounds with DNA, a critical aspect of their therapeutic potential and in the development of novel anticancer agents.

DNA Cleavage Sequence Specificity: A Head-to-Head Comparison

The DNA cleavage preferences of enediynes are a key determinant of their biological activity. While all enediynes cause DNA damage, the specific nucleotide sequences they target vary significantly. These differences are attributed to the unique structural features of each molecule that govern their interaction with the minor groove of the DNA.[1] Below is a summary of the preferred DNA cleavage sites for this compound and other major enediynes.

EnediynePreferred DNA Cleavage Sequence(s)Key Characteristics
This compound 3' side of purine (B94841) bases (e.g., 5'-GC, 5'-GT, 5'-AG)[2][3]This compound is a hybrid molecule containing both an enediyne core and an anthraquinone (B42736) moiety, the latter of which aids in DNA binding.[2][3] Its activation to the DNA-cleaving diradical form is enhanced by reducing agents like NADPH or thiol compounds.[2]
Calicheamicin γ1 Oligopyrimidine sequences, particularly 5'-TCCT and 5'-TTTT[1][4]Calicheamicin possesses a complex oligosaccharide chain that is crucial for its sequence-specific recognition and binding to the minor groove of DNA.[4]
Esperamicin A1 Thymidylate (T) and cytidylate (C) residues in oligopyrimidine regions (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[5][6]The diacetylenic ring core of esperamicins is a primary determinant of their sequence specificity. The sugar residues influence cleavage efficiency.[7]
Neocarzinostatin Single-strand breaks at adenine (B156593) (A) and thymine (B56734) (T) positions. Double-strand breaks predominantly at GT steps, especially AGT.[8]Neocarzinostatin's chromophore is responsible for DNA cleavage. Double-strand breaks are thought to arise from two nearby single-strand breaks on opposite strands.[9]

Experimental Protocols for Determining DNA Cleavage Specificity

The determination of enediyne DNA cleavage sites is typically achieved through a combination of molecular biology techniques. A common and historically significant method is based on the principles of Maxam-Gilbert sequencing. This method allows for the precise identification of cleavage sites at the nucleotide level.

General Protocol for Mapping Enediyne DNA Cleavage Sites

This protocol outlines the key steps involved in identifying the DNA cleavage sites of an enediyne compound.

1. Preparation of 5'-End-Labeled DNA Fragments:

  • A specific DNA fragment of known sequence (e.g., a restriction fragment from a plasmid like pBR322) is generated.

  • The 5'-phosphate groups of the DNA fragment are removed using alkaline phosphatase.

  • The dephosphorylated DNA is then radiolabeled at the 5'-ends using T4 polynucleotide kinase and [γ-³²P]ATP.

  • The singly end-labeled DNA fragment is purified, typically by polyacrylamide gel electrophoresis (PAGE).

2. Enediyne-Induced DNA Cleavage Reaction:

  • The 5'-end-labeled DNA fragment is incubated with the enediyne compound under conditions that promote its activation and DNA cleavage.

  • Reaction Buffer: A typical buffer is 10 mM Tris-HCl (pH 7.5).[2]

  • Enediyne Concentration: The concentration of the enediyne is optimized to achieve partial cleavage of the DNA. For example, this compound has been used at concentrations ranging from 5-50 µM.[2]

  • Activating Agent: Enediyne activation is often required. For this compound, this is typically achieved with a reducing agent like 5 mM NADPH or dithiothreitol (B142953) (DTT).[2] For Esperamicin A1, 0.5 mM DTT is commonly used.[5]

  • Incubation Conditions: The reaction mixture is incubated at a controlled temperature and for a specific duration. A common condition is 37°C for a period ranging from 15 minutes to 5 hours.[2][5]

  • The reaction is stopped by the addition of a solution that denatures the components, such as cold ethanol.[2][5]

3. Analysis by Denaturing Polyacrylamide Gel Electrophoresis:

  • The DNA fragments resulting from the cleavage reaction are separated by size using high-resolution denaturing polyacrylamide gel electrophoresis (containing urea).

  • A Maxam-Gilbert sequencing ladder (G, G+A, C, C+T lanes) of the same DNA fragment is run alongside the enediyne cleavage reaction products.

  • The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments.

  • The positions of the bands from the enediyne cleavage lane are compared to the sequencing ladder to determine the exact nucleotide(s) at which cleavage occurred.

Visualizing Experimental Workflows and Cleavage Patterns

To further elucidate the processes and outcomes of these experiments, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep DNA Preparation cluster_cleavage Cleavage Reaction cluster_analysis Analysis start Start with DNA of known sequence digest Restriction Enzyme Digestion start->digest dephos Dephosphorylation (Alkaline Phosphatase) digest->dephos labeling 5'-End Labeling ([γ-³²P]ATP, T4 PNK) dephos->labeling purify Purification of Labeled DNA (PAGE) labeling->purify incubate Incubate Labeled DNA with Enediyne + Activator purify->incubate stop_rxn Stop Reaction (e.g., Ethanol Precipitation) incubate->stop_rxn page Denaturing PAGE stop_rxn->page maxam_gilbert Prepare Maxam-Gilbert Sequencing Ladder maxam_gilbert->page autorad Autoradiography page->autorad analysis Compare Cleavage Products to Sequencing Ladder autorad->analysis

General workflow for determining enediyne DNA cleavage sites.

Illustrative DNA cleavage patterns of various enediynes.

Signaling Pathways of Enediyne-Induced Cell Death

The DNA damage inflicted by enediynes triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. The initial DNA strand breaks are recognized by sensor proteins, which in turn activate a complex signaling network to arrest the cell cycle and, if the damage is irreparable, initiate apoptosis.

Enediyne_Apoptosis_Pathway enediyne Enediyne (e.g., this compound) dna_damage DNA Double-Strand Breaks enediyne->dna_damage atm_atr Sensor Proteins (ATM/ATR) dna_damage->atm_atr chk Checkpoint Kinases (Chk1/Chk2) atm_atr->chk cell_cycle_arrest Cell Cycle Arrest chk->cell_cycle_arrest apoptosis Apoptosis chk->apoptosis if damage is severe

Generalized signaling pathway for enediyne-induced apoptosis.

References

Unraveling the Cross-Resistance Maze: A Comparative Guide to Dynemicin A and Other DNA Damaging Agents in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate landscape of oncology drug development, understanding the nuances of cross-resistance between potent anti-cancer agents is paramount. This guide offers a comprehensive comparison of the cross-resistance profiles of the highly potent enediyne antibiotic, Dynemicin A, with conventional DNA damaging agents: cisplatin, doxorubicin (B1662922), and etoposide (B1684455). This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Cytotoxicity of DNA Damaging Agents

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic agent. While direct comparative studies on the cross-resistance of this compound are limited, the following tables summarize the available IC50 values for this compound, the structurally related enediyne calicheamicin (B1180863), and other DNA damaging agents in various cancer cell lines. It is important to note that variations in experimental conditions across different studies can influence these values.

Table 1: In Vitro Cytotoxicity (IC50) of DNA Damaging Agents in Sensitive Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Calicheamicin (nM)Cisplatin (µM)Doxorubicin (µM)Etoposide (µM)
MOLT-4T-cell Leukemia~0.03----
HL-60Acute Myeloid Leukemia-----
A2780Ovarian Cancer--1.0--
OVCAR-8Ovarian Cancer--9.56--
MCF-7Breast Cancer---2.50[1]-
MDA-MB-231Breast Cancer---6.602[2]-
A549Lung Cancer--->20[1][3]-
HeLaCervical Cancer---2.9[1][3]-
HepG2Liver Cancer---12.2[1][3]-
SCLC cell lines (median)Small Cell Lung Cancer----2.06[4]

Note: Data for this compound and calicheamicin are often in the nanomolar to picomolar range, highlighting their extreme potency compared to traditional chemotherapeutics, which are typically in the micromolar range.

Table 2: In Vitro Cytotoxicity (IC50) and Cross-Resistance in Resistant Cancer Cell Lines

Cell LineResistant toThis compound (nM)Calicheamicin (nM)Cisplatin (µM)Doxorubicin (µM)Etoposide (µM)Resistance Index (RI)
A2780/CP70Cisplatin--7.0--7
OVCAR8-CP5Cisplatin--26.1--2.7
HL-60/GO-RGemtuzumab Ozogamicin (Calicheamicin ADC)-Increased Resistance----
MDA-MB-231 (100 nM DRM)Doxorubicin---14.3[4]-2.2
HeLa (Dox-resistant)Doxorubicin---5.47[5]-2.1
K562 (Dox-resistant)Doxorubicin---0.996[5]-32.1
SCLC cell lines (median, resistant)Etoposide----50.0[4]>24

Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key in vitro assays used to determine cytotoxicity, apoptosis, and DNA damage.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Expose cells to serial dilutions of the DNA damaging agent for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value.[6]

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS).

  • Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a vital stain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Protocol:

    • Cell Preparation: Harvest and wash cells with cold PBS.

    • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/ml.

    • Staining: Transfer 100 µl of the cell suspension to a culture tube and add Annexin V-FITC and PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The neutral version of the assay specifically detects double-strand breaks.

  • Protocol:

    • Cell Preparation: Prepare a single-cell suspension.

    • Embedding: Mix cells with low-melting-point agarose and pipette onto a coated microscope slide.

    • Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins.

    • Electrophoresis (Neutral): Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage of 1 V/cm for 45 minutes at room temperature.

    • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I).

    • Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using image analysis software.

γ-H2AX Immunofluorescence Assay

This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX.

  • Principle: Following a DSB, histone H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This phosphorylated histone accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with DNA damaging agents.

    • Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

    • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

    • Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

    • Imaging: Acquire images using a fluorescence microscope.

    • Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.

Visualizing the Molecular Landscape

To better understand the complex processes underlying the action of and resistance to these DNA damaging agents, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways involved.

experimental_workflow cluster_setup Experimental Setup cluster_resistance Induction of Resistance cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis start Cancer Cell Line (e.g., A549, MCF-7) culture Cell Culture and Expansion start->culture seed Seed cells in multi-well plates culture->seed expose Continuous exposure to increasing drug concentrations (e.g., this compound) seed->expose treat_parental Treat Parental Cells (this compound, Cisplatin, Doxorubicin, Etoposide) seed->treat_parental select Selection of resistant population expose->select expand Expansion of resistant cell line select->expand treat_resistant Treat Resistant Cells (this compound, Cisplatin, Doxorubicin, Etoposide) expand->treat_resistant mtt MTT Assay (48h, 72h) treat_parental->mtt treat_resistant->mtt ic50 Calculate IC50 values mtt->ic50 ri Determine Resistance Index (RI) ic50->ri compare Compare cross-resistance profiles ri->compare

Experimental workflow for determining cross-resistance.

DNA_Damage_Response cluster_atm ATM Pathway cluster_atr ATR Pathway cluster_downstream Downstream Effects DSB DNA Double-Strand Break (e.g., induced by this compound, Doxorubicin, Etoposide) MRN MRN Complex DSB->MRN SSB DNA Single-Strand Break / Stalled Replication Fork RPA RPA SSB->RPA Adducts DNA Adducts (e.g., induced by Cisplatin) Adducts->RPA ATM ATM Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 DNA_Repair DNA Repair ATM->DNA_Repair MRN->ATM Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest ATR ATR Chk1 Chk1 ATR->Chk1 ATR->p53 ATR->DNA_Repair RPA->ATR Chk1->p53 Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Simplified DNA Damage Response (DDR) pathway.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage (from this compound, etc.) p53_apoptosis p53 DNA_Damage->p53_apoptosis Bax_Bak Bax/Bak Activation p53_apoptosis->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis_final Apoptosis (Cell Death) Caspase3->Apoptosis_final

Overview of intrinsic and extrinsic apoptosis pathways.

Discussion and Future Directions

The available data, although not providing a direct head-to-head cross-resistance profile for this compound, suggests that cancer cells resistant to conventional DNA damaging agents may still retain sensitivity to the unique mechanism of enediyne antibiotics. The extreme potency of this compound and its analogues positions them as promising candidates for overcoming resistance to standard chemotherapies. However, the development of resistance to enediynes themselves is a critical consideration for their clinical application.

Future research should focus on establishing cell lines with acquired resistance to this compound and systematically evaluating their cross-resistance to a panel of other DNA damaging agents. Elucidating the specific molecular mechanisms underlying resistance to this compound will be crucial for the rational design of combination therapies and the development of next-generation enediyne-based therapeutics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent antitumor antibiotic Dynemicin A represents a significant tool in the advancement of cancer therapeutics. As a member of the enediyne class of compounds, its mechanism of action involves the generation of highly reactive intermediates that cleave DNA within cancer cells.[1][2] However, this potent cytotoxicity necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to the general guidelines for cytotoxic and hazardous waste management.

Immediate Safety and Handling Precautions

This compound is classified as a cytotoxic agent, meaning it is toxic to cells.[3] Therefore, all materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4][5] Stringent safety measures are mandatory throughout its handling and disposal. All personnel must be trained in handling cytotoxic compounds and be fully aware of the potential hazards.[6]

Personal Protective Equipment (PPE):

The use of appropriate PPE is non-negotiable to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecification
Gloves Chemotherapy-grade, powder-free nitrile gloves (double-gloving is recommended).[7]
Gown/Lab Coat Disposable, solid-front, long-sleeved impermeable gown with tight-fitting cuffs.[4][7][8]
Eye Protection Splash-proof safety goggles or a full-face shield.[4][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or if aerosols may be generated.[4][7]
Footwear Closed-toe shoes.[4]

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles or aerosols.[7]

Disposal Procedures for this compound Waste

Experimental Protocol: Segregation and Collection of this compound Waste

  • Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically for this compound waste. These containers must be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" labels.[4][5][7]

  • Solid Waste:

    • All solid materials contaminated with this compound, such as unused compound, pipette tips, centrifuge tubes, flasks, and absorbent paper, must be placed directly into the designated solid waste container.[4][7]

    • Contaminated sharps, including needles and scalpels, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3][4][8]

    • Used PPE should be carefully removed to prevent self-contamination and placed in the solid cytotoxic waste container.[7][8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including experimental solutions and cell culture media, in a dedicated, leak-proof, and shatter-resistant liquid waste container.[4]

    • Crucially, do not pour any this compound waste down the drain. [7]

Decontamination of Surfaces and Spill Management

  • Spill Response: In the event of a spill, calmly evacuate the immediate area and follow your institution's established spill response protocol for cytotoxic agents. This typically involves using a spill kit containing absorbent materials, appropriate PPE, and designated waste bags. All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]

Final Disposal

  • Container Sealing and Storage: Once waste containers are full (do not overfill), securely seal them. Store the sealed containers in a designated, secure area away from general laboratory traffic until collection.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste transporter.[3][4] High-temperature incineration is the standard and required method for the ultimate destruction of cytotoxic compounds.[3][4]

Workflow for Proper Disposal of this compound

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal PPE Don Appropriate PPE Workstation Work in Containment (Fume Hood/BSC) PPE->Workstation Mandatory SolidWaste Solid Waste (Gloves, Tubes, etc.) Workstation->SolidWaste Generates LiquidWaste Liquid Waste (Solutions, Media) Workstation->LiquidWaste Generates SharpsWaste Sharps Waste (Needles, Scalpels) Workstation->SharpsWaste Generates SolidContainer Labelled Solid Cytotoxic Container SolidWaste->SolidContainer Segregate LiquidContainer Labelled Liquid Cytotoxic Container LiquidWaste->LiquidContainer Segregate SharpsContainer Labelled Cytotoxic Sharps Container SharpsWaste->SharpsContainer Segregate Storage Secure Temporary Storage SolidContainer->Storage Seal & Store LiquidContainer->Storage Seal & Store SharpsContainer->Storage Seal & Store Disposal Professional Disposal (High-Temp Incineration) Storage->Disposal Via EHS/Certified Vendor

A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Dynemicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Dynemicin A, a highly potent cytotoxic compound. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

This compound, a member of the enediyne class of antitumor antibiotics, exhibits significant potential in cancer research due to its ability to induce DNA damage in cancer cells.[1][2] However, this high potency necessitates stringent handling procedures to protect researchers and the laboratory environment. All personnel must receive documented training on the risks and the procedures outlined below before handling this compound.[3]

Hierarchy of Controls for Safe Handling

To minimize the risk of exposure to this compound, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (e.g., Biosafety Cabinet, Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (Last line of defense)

Caption: Hierarchy of controls for minimizing this compound exposure.

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate PPE is the final and critical barrier against exposure.[4] Personnel must wear the prescribed PPE at all times when handling this compound.

Task Required Personal Protective Equipment
Weighing of this compound Powder - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- N95 or higher respirator- Full-face shield or chemical splash goggles- Disposable head and shoe covers
Reconstitution and Dilution - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Full-face shield or chemical splash goggles- Disposable head and shoe covers
In Vitro/In Vivo Administration - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Chemical splash goggles- Disposable shoe covers
Waste Disposal - Disposable solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- Chemical splash goggles- Disposable shoe covers
Spill Cleanup - Disposable, chemical-resistant, solid-front gown with tight-fitting cuffs- Double chemotherapy-rated gloves- N95 or higher respirator- Full-face shield or chemical splash goggles- Disposable shoe covers

Note: All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting. Hands should be thoroughly washed with soap and water after removing gloves.[5]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach is crucial when working with this compound. The following workflow must be followed in a designated area, preferably within a certified Class II, Type B2 biological safety cabinet (BSC) or a powder containment hood for weighing.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling & Disposal A Don Appropriate PPE B Prepare Work Surface in BSC A->B C Verify Emergency Equipment (Spill Kit, Eyewash) B->C D Weigh this compound in Containment Hood C->D E Reconstitute and Dilute in BSC D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."

  • Contaminated PPE and Consumables: Gloves, gowns, bench paper, and other contaminated materials should be placed in a leak-proof, sealable bag or container clearly labeled "Cytotoxic Waste."

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not dispose of this waste down the drain.

  • Grossly Contaminated Items: Any equipment that cannot be decontaminated should be treated as cytotoxic waste.

All cytotoxic waste must be stored in a secure, designated area with clear warning signs until it is collected for incineration by a licensed hazardous waste disposal service.[6]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate action is critical.

Spill Response:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill: For liquid spills, cover with absorbent pads from the cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean the Area: Work from the outer edge of the spill inwards. Use a detergent solution followed by a disinfectant.

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.

  • Decontaminate: Thoroughly decontaminate the affected area again.

  • Report the Incident: Document and report the spill to the laboratory supervisor and institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to the laboratory supervisor and occupational health services. Provide a copy of the available safety information for this compound to the medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.